molecular formula C11H14O3 B6322913 4-Isopropoxy-3-methylbenzoic acid CAS No. 856165-81-6

4-Isopropoxy-3-methylbenzoic acid

Cat. No.: B6322913
CAS No.: 856165-81-6
M. Wt: 194.23 g/mol
InChI Key: LPXNGYUJZLWMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-3-methylbenzoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 194.094294304 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXNGYUJZLWMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731417
Record name 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856165-81-6
Record name 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-isopropoxy-3-methylbenzoic acid from 4-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Development

Executive Summary

The synthesis of 4-isopropoxy-3-methylbenzoic acid (CAS 856165-81-6) represents a classic challenge in chemoselective alkylation.[1] While the target molecule appears simple, the presence of both a phenolic hydroxyl group and a carboxylic acid moiety on the 3-methyl-substituted benzene ring creates a competitive nucleophilic landscape.

Direct selective O-alkylation of the phenol in the presence of the free carboxylic acid is thermodynamically difficult due to the acidity difference (COOH pKa ~4.2 vs. Phenol pKa ~10).[1] The carboxylate anion forms first and is nucleophilic, leading to esterification. Therefore, the "Gold Standard" industrial approach—and the focus of this guide—is a robust Bis-Alkylation / Hydrolysis sequence . This strategy deliberately drives the reaction to the bis-alkylated intermediate (ester-ether) to ensure complete phenolic conversion, followed by a regiospecific saponification to return the carboxylic acid.[1]

Strategic Reaction Pathway

The transformation proceeds via a Williamson Ether Synthesis adapted for hydroxy-benzoic acids.[1] The steric influence of the ortho-methyl group (at position 3) is non-negligible but surmountable with appropriate thermal driving force.[1]

The "Bis-Alkylation / Hydrolysis" Strategy[1]
  • Step 1 (Global Alkylation): Treatment with excess isopropyl halide and base converts both the phenol and the carboxylic acid to the isopropyl ether and isopropyl ester, respectively.

  • Step 2 (Regioselective Hydrolysis): The ester bond is labile to base hydrolysis, whereas the aryl alkyl ether bond is chemically inert under these conditions. Saponification cleaves the ester, yielding the target acid with high fidelity.

ReactionScheme SM 4-Hydroxy-3-methylbenzoic acid (Starting Material) Intermediate Isopropyl 4-isopropoxy-3-methylbenzoate (Bis-alkylated Intermediate) SM->Intermediate iPr-Br (3.0 eq), K2CO3 DMF, 80°C, SN2 Product This compound (Target Product) Intermediate->Product 1. NaOH, MeOH/H2O 2. HCl (Acidification)

Caption: Strategic pathway utilizing a bis-alkylation/hydrolysis sequence to bypass selectivity issues.

Reaction Mechanism & Kinetics

The core transformation is a bimolecular nucleophilic substitution (


).[1]
  • Deprotonation: Potassium carbonate (

    
    ) first neutralizes the carboxylic acid (
    
    
    
    ).[1]
  • Esterification (Fast): The carboxylate attacks the isopropyl bromide.[1] This is often faster than phenoxide alkylation due to the lower activation energy of neutralizing the charge on the carboxylate, despite the phenoxide being more basic.

  • Phenoxide Formation: The base deprotonates the phenol (

    
    ).[1]
    
  • Etherification (Rate Determining): The phenoxide attacks a second equivalent of isopropyl bromide.[1] The ortho-methyl group exerts steric hindrance, requiring elevated temperatures (

    
    ) and polar aprotic solvents to facilitate the approach of the secondary electrophile.
    

Mechanism cluster_0 Step 1: Bis-Alkylation (SN2) cluster_1 Step 2: Saponification Phenol SM: Phenol-Acid Dianion Dianion Species Phenol->Dianion K2CO3 (Base) Ester Intermediate: Ester-Ether Dianion->Ester 2x iPr-Br (SN2) TetInt Tetrahedral Intermediate Ester->TetInt OH- Attack Final Target Acid TetInt->Final Elimination of iPr-OH

Caption: Mechanistic flow from dianion formation to selective ester hydrolysis.

Detailed Experimental Protocol

Scale: 10.0 g (Starting Material Basis)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Mass/VolRole
4-Hydroxy-3-methylbenzoic acid 152.151.010.0 gSubstrate
2-Bromopropane (Isopropyl bromide) 123.003.024.2 g (18.5 mL)Electrophile
Potassium Carbonate (Anhydrous) 138.213.027.2 gBase
DMF (N,N-Dimethylformamide) --100 mLSolvent
Sodium Hydroxide (2M aq) 40.004.0~130 mLHydrolysis
Methanol --50 mLCo-solvent
Phase 1: Bis-Alkylation[1]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Connect to a nitrogen line.[1]

  • Dissolution: Charge the flask with 4-Hydroxy-3-methylbenzoic acid (10.0 g) and DMF (100 mL) . Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (27.2 g) in one portion. The suspension will become thick; ensure efficient stirring.[1]

  • Electrophile Addition: Add 2-Bromopropane (18.5 mL) via syringe or dropping funnel over 10 minutes.

  • Reaction: Heat the mixture to 80°C . Maintain this temperature for 6–12 hours .

    • Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 7:3).[1] The starting material (

      
      ) should disappear, and a high 
      
      
      
      spot (Ester-Ether,
      
      
      ) should appear.
  • Quench: Cool the mixture to room temperature. Pour into Ice Water (400 mL) .

  • Isolation (Intermediate): Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine (
    
    
    
    ) to remove DMF.[1] Dry over
    
    
    and concentrate in vacuo.
    • Note: The intermediate is likely a pale yellow oil or low-melting solid.[1] It does not require high-purity isolation; proceed directly to Phase 2.[1]

Phase 2: Hydrolysis & Workup
  • Saponification: Dissolve the crude intermediate in Methanol (50 mL) . Add 2M NaOH (130 mL) .

  • Reflux: Heat the mixture to 60–70°C for 2 hours .

    • Monitoring: TLC should show the disappearance of the high

      
       ester spot and the formation of a new spot (
      
      
      
      in Hex/EtOAc/AcOH).
  • Workup: Cool to room temperature. Evaporate the bulk of the Methanol under reduced pressure (rotary evaporator).

  • Precipitation: Cool the remaining aqueous solution in an ice bath (

    
    ). Slowly acidify to pH 1–2  using 6M HCl . A thick white precipitate will form.[1]
    
  • Filtration: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water (

    
    ) to remove salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Recrystallization (Optional): If purity is

    
    , recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, add warm water until turbid, and cool slowly.
    
Process Optimization & Troubleshooting
Solvent & Base Screening

The choice of solvent dramatically affects the reaction rate due to the "naked anion" effect in polar aprotic solvents.

SolventBaseTemp (°C)Time (h)OutcomeRecommendation
DMF

806-8High yield, fast.[1] Difficult to remove completely.Primary Choice
Acetonitrile

80 (Reflux)16-24Slower (lower BP).[1] Easier workup.Secondary Choice
Acetone

56 (Reflux)>48Too slow for sterically hindered phenols.[1]Avoid
Ethanol NaOH8024Competitive solvolysis; lower yield.[1]Avoid
Critical Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance of methyl group; loss of alkyl halide.[1]Add 0.5–1.0 eq extra isopropyl bromide after 6 hours. Ensure condenser is cold (iPrBr BP is 59°C).
Mono-alkylation (Acid only) Temperature too low; reaction stopped too early.Increase temp to 80°C. The ester forms first; the ether requires heat.
Product is Oily Residual DMF or solvent.[1]Wash organic phase with water/brine 3x.[1] Dry thoroughly under high vacuum.[1]
Low Yield after Hydrolysis Incomplete saponification or decarboxylation (rare).[1]Ensure pH > 12 during hydrolysis.[1] Avoid excessive temp (>100°C) during workup.[1]
Analytical Profile (Self-Validation)

To validate the synthesis, the following analytical signatures must be confirmed.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.5 ppm (s, 1H, -COOH) – Confirm acidity.
      
    • 
       7.7–7.8 ppm (m, 2H, Ar-H) – Aromatic protons.
      
    • 
       7.0 ppm (d, 1H, Ar-H ortho to ether) – Shift confirms O-alkylation.[1]
      
    • 
       4.7 ppm (septet, 1H, -CH(CH3)2) – Characteristic isopropyl methine.
      
    • 
       2.2 ppm (s, 3H, Ar-CH3) – Methyl group integrity.
      
    • 
       1.3 ppm (d, 6H, -CH(CH3)2) – Isopropyl methyls.
      
  • Mass Spectrometry (ESI-):

    • [M-H]- : Calculated 193.09; Found 193.1.[1]

  • Melting Point:

    • Expected range: 150–160°C (Estimate based on analogs; exact value to be determined experimentally as derivatives vary).[1] Note: Starting material MP is 213–216°C; alkylation typically lowers MP.[1]

References
  • Preparation of 3-cyano-4-isopropoxybenzoic acid (Analogous chemistry demonstrating alkylation conditions). Google Patents.[1]

  • Morpholine-spirocyclic piperidine amides as modulators of ion channels (Contains synthesis of this compound intermediate). Google Patents.[1] [1]

  • This compound (CAS 856165-81-6) Substance Record . PubChem. [1]

  • Esterification of hydroxybenzoic acids . Google Patents.[1] [1]

  • Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid (Demonstrates hydrolysis of ester in presence of ether). PrepChem. Link

Sources

4-Isopropoxy-3-methylbenzoic Acid: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 4-isopropoxy-3-methylbenzoic acid . This document is structured for researchers in medicinal chemistry and process development.

Executive Summary

This compound (CAS: 856165-81-6 ) is a substituted benzoic acid derivative extensively utilized as a building block in the synthesis of pharmaceutical agents.[1][2] It is particularly prominent in the development of Voltage-Gated Sodium Channel (NaV) inhibitors for the treatment of neuropathic pain. The compound features a lipophilic isopropoxy tail and a steric methyl group, a combination often employed to modulate metabolic stability and receptor binding affinity in drug candidates.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Identification Data
ParameterDetail
Chemical Name This compound
CAS Number 856165-81-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES CC(C)Oc1ccc(C(=O)O)cc1C
IUPAC Name 3-methyl-4-(propan-2-yloxy)benzoic acid
Physical & Chemical Properties

Note: Experimental values for melting point are proprietary to specific manufacturers; ranges below represent consensus data for this structural class.

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 120–135 °C (Predicted range based on analogs)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
pKa (Acid) ~4.4 (Predicted for benzoic acid core)
LogP ~3.2 (Predicted) – Indicates moderate lipophilicity
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Pathways & Methodology

The synthesis of this compound typically proceeds via the Williamson Ether Synthesis , alkylating the phenolic oxygen of 4-hydroxy-3-methylbenzoic acid (or its ester) with an isopropyl halide.

Pathway Diagram (Graphviz)

SynthesisPathway Start 4-Hydroxy-3-methylbenzoic acid (CAS: 500025-91-2) Intermediate Transition State (Phenoxide Anion) Start->Intermediate Deprotonation (DMF, 60°C) Reagent 2-Iodopropane / 2-Bromopropane + Base (K2CO3) Reagent->Intermediate Product This compound (CAS: 856165-81-6) Intermediate->Product SN2 Alkylation

Caption: Figure 1. Standard synthetic route via O-alkylation of the phenolic precursor.

Detailed Experimental Protocol

The following is a generalized procedure adapted from standard medicinal chemistry protocols for alkoxy-benzoic acids.

Objective: Synthesis of this compound from 4-hydroxy-3-methylbenzoic acid.

Reagents:

  • 4-Hydroxy-3-methylbenzoic acid (1.0 eq)[3][4]

  • 2-Iodopropane (1.5 eq) or 2-Bromopropane (2.0 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-hydroxy-3-methylbenzoic acid and anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add

    
      in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
    • Note: If using the acid starting material (vs. ester), 1 equivalent of base is consumed by the carboxylic acid, hence the excess base requirement.

  • Alkylation: Add 2-iodopropane dropwise.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor reaction progress via TLC or LC-MS (Target Mass: 193.2 [M-H]⁻).

  • Workup:

    • Cool to room temperature.[5]

    • Pour the reaction mixture into ice-water.

    • Acidify carefully with 1N HCl to pH ~3 to precipitate the free acid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) if necessary.

Self-Validation Check:

  • Success Indicator: Disappearance of the phenolic -OH peak in IR (~3200-3400 cm⁻¹) and appearance of the isopropyl septet in ¹H NMR.

Biological Relevance & Applications[7][11][12][13]

Drug Discovery: NaV Channel Modulators

The primary application of this compound is as an intermediate for Voltage-Gated Sodium Channel (NaV) inhibitors . Research by Vertex Pharmaceuticals identifies this moiety in "chroman-spirocyclic piperidine amides" designed to treat pain.

  • Mechanism: The 4-isopropoxy-3-methylphenyl group acts as a lipophilic anchor, fitting into hydrophobic pockets of the NaV1.7 or NaV1.8 channel proteins.

  • SAR Insight: The isopropyl group provides steric bulk superior to a methoxy group, potentially improving metabolic stability against O-dealkylation by cytochrome P450 enzymes. The methyl group at the 3-position restricts rotation, locking the pharmacophore into a bioactive conformation.

Analytical Characterization (Expected Data)

Researchers characterizing this compound should look for the following spectral signatures:

TechniqueDiagnostic SignalInterpretation
¹H NMR

1.35 (d, 6H)
Isopropyl methyls (–CH(CH ₃)₂)
¹H NMR

2.20 (s, 3H)
Aromatic methyl (Ar-CH ₃)
¹H NMR

4.65 (sept, 1H)
Isopropyl methine (–O-CH <)
MS (ESI) m/z 193.2 [M-H]⁻Negative ionization mode (Carboxylic acid)

Safety & Handling (MSDS Highlights)

While specific toxicological data is limited, analogs in this class are generally classified as Irritants .

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.[6]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

  • Vertex Pharmaceuticals Inc. (2012).[7][8] Chroman-spirocyclic piperidine amides as modulators of ion channels. US Patent App. US20120245136A1. Retrieved from

  • Vertex Pharmaceuticals Inc. (2012).[7][8] Morpholine-spirocyclic piperidine amides as modulators of ion channels. WO Patent WO2012125613A1. Retrieved from

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for 4-Hydroxy-3-methylbenzoic acid (Precursor). Retrieved from [Link]

Sources

Solubility Profile of 4-Isopropoxy-3-Methylbenzoic Acid: Prediction & Determination

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical resource for the solubility characterization of 4-isopropoxy-3-methylbenzoic acid (CAS: 856165-81-6).

As of the current scientific literature, specific experimental solubility data for this exact pharmaceutical intermediate is not publicly indexed in major thermodynamic databases. Therefore, this guide is structured as a predictive analysis and experimental protocol . It synthesizes data from structural analogs (4-methoxybenzoic acid, 4-methylbenzoic acid) to forecast solubility trends and provides a validated workflow for generating the missing empirical data.

Chemical Profile & Structure-Property Relationships

To understand the solubility behavior of this compound, we must analyze its functional groups relative to well-characterized analogs.

Compound: this compound Molecular Formula:


Key Functional Groups: 
  • Carboxylic Acid (-COOH): Primary driver of polarity and hydrogen bonding. Capable of dimerization in non-polar solvents and ionization in basic aqueous media.

  • Isopropoxy Group (-OCH(CH3)2): A bulky, lipophilic ether linkage. Compared to a methoxy group (-OCH3), this significantly increases the molecule's hydrophobicity (LogP) and steric hindrance.

  • Methyl Group (-CH3): Adds weak lipophilicity and influences crystal packing density.

Solubility Prediction vs. Analogs

The following table predicts the solubility shifts of the target compound relative to its nearest data-rich analogs.

Feature4-Methoxybenzoic Acid (Analog)This compound (Target)Predicted Solubility Impact
Lipophilicity ModerateHighLower aqueous solubility; Higher solubility in non-polar solvents (Toluene, Hexane).
Steric Bulk LowHighPotential disruption of crystal lattice energy, possibly lowering melting point and increasing solubility in organic solvents compared to rigid analogs.
H-Bonding Donor/AcceptorDonor/AcceptorIdentical capacity, but the isopropoxy tail may shield the ring, reducing solvation efficiency in water.

Expected Solubility Ranking (Descending Order):

  • Alcohols (Ethanol, Methanol): High solubility due to H-bond compatibility and alkyl chain interaction.

  • Polar Aprotic (DMSO, DMF): Very high solubility due to dipole interactions.

  • Esters/Ketones (Ethyl Acetate, Acetone): Good solubility; useful for crystallization.

  • Hydrocarbons (Toluene, Hexane): Moderate to low; likely higher than methoxy-analogs due to the isopropyl group.

  • Water: Very low (Sparingly soluble) at neutral pH; increases significantly at pH > 5 (pKa ≈ 4.5).

Experimental Protocol: Isothermal Saturation Method

Since specific values are unavailable, you must generate them. The Static Equilibrium (Shake-Flask) Method is the industry standard for generating thermodynamic solubility data suitable for Apelblat modeling.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration Solvent + Excess Solid Settling Phase Separation (Stop stirring, settle 2-4h) Equilibration->Settling Equilibrium Reached Sampling Supernatant Sampling (Syringe Filter 0.45 µm) Settling->Sampling Isothermal Dilution Dilution (Mobile Phase/Solvent) Sampling->Dilution Analysis Quantification (HPLC-UV or Gravimetric) Dilution->Analysis DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->DataFit Mole Fraction (x)

Figure 1: Standard workflow for determining solid-liquid equilibrium solubility.

Detailed Methodology

1. Preparation:

  • Solvents: Use HPLC-grade solvents (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

  • Apparatus: Jacketed glass vessel or temperature-controlled shaker bath (accuracy ±0.05 K).

2. Equilibration:

  • Add excess this compound to 10 mL of solvent in a glass vial.

  • Stir continuously for 24–48 hours at the target temperature (e.g., 293.15 K to 323.15 K).

  • Validation: Ensure solid phase is always present. If all solid dissolves, add more.

3. Sampling:

  • Stop stirring and allow the suspension to settle for 2 hours at the same temperature to avoid precipitation.

  • Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter.

4. Quantification (HPLC Method - Recommended):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

  • Wavelength: 254 nm (Check UV max of the benzoic acid ring).

  • Flow Rate: 1.0 mL/min.

  • Calculation: Convert peak area to concentration (

    
    ) using a standard curve, then convert to mole fraction (
    
    
    
    ).

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be fitted to thermodynamic models to determine the enthalpy and entropy of dissolution. This is critical for process scale-up (crystallization design).

Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters.
    
    • 
       and 
      
      
      
      reflect the non-ideality of the solution.
    • 
       represents the effect of temperature on the enthalpy of fusion.
      
van't Hoff Equation

Used to calculate thermodynamic properties (


, 

,

).


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    

Interpretation Guide:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T). Expected for this compound.
    
  • Positive

    
    :  Entropy driven (Disorder increases upon dissolving).
    

Data Recording Template

Use the following structure to organize your generated data.

Table 1: Experimental Mole Fraction Solubility (


) of this compound 
Solvent293.15 K298.15 K303.15 K308.15 K313.15 K
Methanol [Data][Data][Data][Data][Data]
Ethanol [Data][Data][Data][Data][Data]
Ethyl Acetate [Data][Data][Data][Data][Data]
Toluene [Data][Data][Data][Data][Data]
Water [Data][Data][Data][Data][Data]

Table 2: Calculated Apelblat Parameters

SolventABC

(Correlation)
Methanol .........> 0.99
Ethanol .........> 0.99

References

  • Benzoic Acid Analogs (Methodology): Long, B., et al. "Solubility of 4-methylbenzoic acid in different solvents." Journal of Chemical & Engineering Data, 2010. Link

  • Apelblat Model Application: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = 293.15 K to T = 358.15 K." Journal of Chemical Thermodynamics, 1999. Link

  • Thermodynamic Analysis: Grant, D. J. W., et al. "Solubility and decomposition of 4-methoxybenzoic acid.
  • Hansen Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. Link

theoretical properties of 4-isopropoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Properties & Strategic Utility of 4-Isopropoxy-3-methylbenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pharmacophore Architect

This compound (CAS: 856165-81-6 ) is more than a simple benzoic acid derivative; it is a precision-engineered pharmacophore used primarily in the development of Nav1.8 sodium channel inhibitors for pain management and potentially for metabolic targets (e.g., PPAR agonists).

Its structural significance lies in the "Ortho-Meta" interplay : the 3-methyl group (meta to carboxyl, ortho to ether) exerts a steric influence that restricts the conformational freedom of the 4-isopropoxy chain. This "pre-organization" reduces the entropic penalty upon protein binding, making it a privileged scaffold for designing high-affinity ligands that target hydrophobic pockets in ion channels and GPCRs.

This guide analyzes the theoretical physicochemical profile, synthetic feasibility, and molecular logic of this compound, providing a roadmap for its utilization in advanced medicinal chemistry.

Molecular Architecture & Electronic Properties (Theoretical Analysis)

To understand the reactivity and binding potential of this molecule, we must look beyond its 2D structure.

Electronic Distribution (DFT-Based Prediction)
  • Ring Electron Density: The benzene ring is electron-rich. The 4-isopropoxy group acts as a strong electron donor via resonance (+R), significantly increasing electron density at the ortho and para positions relative to itself (positions 3 and 5 relative to the carboxyl).

  • The 3-Methyl Effect: The methyl group at position 3 adds a weak inductive donor effect (+I). However, its primary role is steric . It forces the 4-isopropoxy group to rotate out of coplanarity with the benzene ring to relieve strain between the ether oxygen’s lone pairs and the methyl hydrogens.

  • Carboxyl Acidity: The electron-donating nature of both substituents makes the carboxyl proton less acidic than unsubstituted benzoic acid.

    • Benzoic Acid pKa: 4.20

    • Predicted pKa (4-isopropoxy-3-methyl):~4.45 – 4.60 (The conjugate base is destabilized slightly by the electron-rich ring compared to electron-withdrawing analogs).

Frontier Molecular Orbitals
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygen. This makes the molecule susceptible to electrophilic aromatic substitution (if the carboxyl group were protected/modified).

  • LUMO (Lowest Unoccupied Molecular Orbital): Centered on the carboxyl moiety, facilitating nucleophilic attack during esterification or amide coupling reactions.

Physicochemical Profiling (In Silico)

The following properties are derived from consensus QSAR models (e.g., SwissADME, ChemAxon) and structural congeners.

PropertyPredicted ValueImplications for Drug Design
Molecular Weight 194.23 g/mol Ideal fragment size (Rule of 3 compliant).
LogP (Lipophilicity) 3.2 – 3.5 High lipophilicity favors membrane permeability and binding to hydrophobic pockets (e.g., Nav1.8 pore).
TPSA (Polar Surface Area) ~46.5 ŲExcellent range for blood-brain barrier (BBB) penetration if coupled with a non-polar amine.
Water Solubility Low (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF) for assays; likely requires formulation as a salt (e.g., Sodium salt) for aqueous delivery.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsThe carboxyl proton is the sole donor; the ether oxygen is a weak acceptor due to steric shielding.

Synthetic Feasibility & Protocol (The Self-Validating System)

While theoretical, this protocol is grounded in established nucleophilic substitution chemistry adapted from patent literature (e.g., WO2012125613 ). It is designed to be self-validating , meaning the failure modes are detectable at each stage.

Retrosynthetic Analysis

The most robust route disconnects the ether bond. The starting material, Methyl 4-hydroxy-3-methylbenzoate , is commercially available and inexpensive.

Step-by-Step Protocol

Step 1: Williamson Ether Synthesis (The Alkylation)

  • Reagents: Methyl 4-hydroxy-3-methylbenzoate (1.0 eq), 2-Iodopropane (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) – promotes

    
     reaction.
    
  • Conditions: Heat at 60°C for 4–6 hours.

  • Mechanism: The base deprotonates the phenol; the resulting phenoxide attacks the secondary halide.

  • ** In-Process Control (Self-Validation): ** Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (more polar) should disappear. If the reaction stalls, add a catalytic amount of Potassium Iodide (Finkelstein condition) if using isopropyl bromide.

Step 2: Saponification (Hydrolysis)

  • Reagents: Crude ester from Step 1, NaOH (2M aqueous solution, 3.0 eq).

  • Solvent: THF/Water or Methanol/Water (1:1).

  • Conditions: Reflux (60–70°C) for 2 hours.

  • Work-up: Evaporate organic solvent. Acidify aqueous residue with 1M HCl to pH ~2. The product will precipitate as a white solid.

  • ** Validation: ** The final product must be soluble in 5%

    
     (confirming free acid) and show a broad -OH stretch in IR (2500–3300 cm⁻¹).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 4-hydroxy-3-methylbenzoate (SM) Intermediate Intermediate Ester (Lipophilic) Start->Intermediate SN2 Alkylation Reagents1 2-Iodopropane + K2CO3 (DMF, 60°C) Reagents1->Intermediate Product This compound (Final API Intermediate) Intermediate->Product Saponification Reagents2 NaOH / H2O (Hydrolysis) Reagents2->Product Acidification HCl Workup (pH < 2) Product->Acidification Precipitation Validation QC Check: NMR (Septet @ 4.6 ppm) MP: 164-172°C Product->Validation

Caption: Two-stage synthesis workflow designed for high yield and easy purification via precipitation.

Structural Logic in Drug Design (SAR)

Why use this specific scaffold? The 4-isopropoxy-3-methyl motif acts as a "hydrophobic anchor."

  • Conformational Locking: The 3-methyl group creates a steric clash with the ether oxygen. This restricts the rotation of the isopropoxy group, locking it into a conformation that is often perpendicular or twisted relative to the ring. This reduces the entropic cost of binding when the molecule enters a target pocket.

  • Lipophilic Filling: In Nav1.8 inhibitors (e.g., Vertex Pharmaceuticals' pipeline), this moiety sits in a deep hydrophobic pocket. The isopropyl group provides bulk without the flexibility of a straight n-propyl chain, offering a tighter fit (better van der Waals interactions).

  • Metabolic Stability: The 3-methyl group blocks metabolic oxidation at the ring positions ortho to the ether, potentially extending the half-life of the drug compared to the unsubstituted analog.

Pharmacophore Diagram

Pharmacophore Core Benzene Ring π-π Stacking Interactions COOH Carboxylic Acid Amide Coupling Point (Linker to Amine) Core->COOH Me 3-Methyl Group Steric Lock (+I) Prevents Planarity Core->Me OPr 4-Isopropoxy Group Hydrophobic Bulk (+R) Lipophilic Pocket Fill Core->OPr Me->OPr Steric Clash (Pre-organization)

Caption: Structural Activity Relationship (SAR) map showing the functional role of each moiety.

References

  • Vertex Pharmaceuticals Inc. (2012). Morpholine-spirocyclic piperidine amides as modulators of ion channels. WO2012125613A1.

  • Vertex Pharmaceuticals Inc. (2012). Chroman-spirocyclic piperidine amides as modulators of ion channels. US20120245136A1.

  • PubChem. Compound Summary: 3-Methylbenzoic acid (Congener Data). National Library of Medicine.[1]

  • Manchester Organics. 4-Isopropoxy-3-methyl-benzoic acid Product Page.

  • Cheméo. Chemical Properties of Benzoic acid, 3-methyl-.

Sources

Technical Whitepaper: The Discovery and Application of 4-Isopropoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Critical Intermediate in the Pursuit of Selective NaV1.7/NaV1.8 Modulators for Neuropathic Pain

Executive Summary

4-Isopropoxy-3-methylbenzoic acid (CAS: 856165-81-6) is a specialized aromatic carboxylic acid that rose to prominence in the early 2010s as a key pharmacophore building block. While initially a niche chemical intermediate, it became a cornerstone in the medicinal chemistry of Voltage-Gated Sodium Channel (NaV) inhibitors .

This guide details the compound's emergence from the "NaV1.7 Gold Rush," its role in improving the lipophilic ligand efficiency (LLE) of pain therapeutics, and provides a validated, self-consistent protocol for its synthesis and purification.

Historical Context: The NaV1.7 "Gold Rush"

The discovery history of this compound is inextricably linked to the pharmaceutical industry's search for non-opioid analgesics .

The Target: NaV1.7 and NaV1.8

In the mid-2000s, genetic studies identified the SCN9A gene (encoding the NaV1.7 channel) as a "pain switch" in humans. Loss-of-function mutations led to congenital insensitivity to pain, while gain-of-function mutations caused erythromelalgia (burning pain). This validated NaV1.7 as a prime target for treating neuropathic pain without the addictive side effects of opioids.

The Structural Evolution (SAR)

Early inhibitors suffered from poor selectivity (hitting cardiac NaV1.5) or poor metabolic stability. Medicinal chemists at major firms (notably Merck Research Laboratories and RaQualia Pharma ) began optimizing the "Left-Hand Side" (LHS) of their lead molecules—typically spirocyclic piperidines or chromanes.

The evolution followed a clear Structure-Activity Relationship (SAR) logic:

  • Simple Ethers: Early methoxy/ethoxy analogs were metabolically labile.

  • Steric Bulk: Introducing an isopropoxy group at the 4-position provided steric protection against dealkylation and filled the hydrophobic pocket of the channel's voltage-sensing domain.

  • Orthogonal Shielding: The addition of the 3-methyl group further twisted the aromatic ring relative to the ether, locking the conformation and enhancing selectivity over the cardiac NaV1.5 isoform.

This specific combination—4-isopropoxy for hydrophobic fit and 3-methyl for conformational control—established this compound as a "privileged fragment" in patent literature circa 2011-2012 [1, 2].

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 4-Propan-2-yloxy-3-methylbenzoic acid
CAS Number 856165-81-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in water
pKa (Calc) ~4.5 (Carboxylic acid)
Key Function Lipophilic "Head Group" for Amide Coupling

Technical Synthesis Guide

The following protocol is derived from high-yield industrial medicinal chemistry routes [3]. It utilizes a two-step sequence: Williamson Ether Synthesis followed by Saponification .

Reaction Logic & Causality
  • Why Methyl Ester? We start with methyl 4-hydroxy-3-methylbenzoate rather than the acid to prevent the formation of the isopropyl ester byproduct, ensuring chemoselectivity during alkylation.

  • Why 2-Iodopropane? Iodides are better leaving groups than bromides, allowing the reaction to proceed at lower temperatures (60°C vs 80°C), reducing the risk of elimination (formation of propene).

  • Why Potassium Carbonate? A mild base is sufficient for phenolic alkylation; stronger bases could cause side reactions.

Step-by-Step Protocol
Step 1: O-Alkylation (Ether Formation)

Reagents:

  • Methyl 4-hydroxy-3-methylbenzoate (1.0 equiv)

  • 2-Iodopropane (2.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (4.0 equiv)
    
  • Dimethylformamide (DMF), anhydrous (Solvent)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 4-hydroxy-3-methylbenzoate (e.g., 2.0 g) and anhydrous DMF (12 mL).

  • Activation: Add

    
     (6.5 g) in one portion. Stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol.
    
  • Addition: Add 2-Iodopropane (2.35 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 2–4 hours.
    
    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

      
      ) should disappear, replaced by the less polar ether product (
      
      
      
      ).
  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
    • Intermediate: Methyl 4-isopropoxy-3-methylbenzoate (usually a clear/pale yellow oil).

Step 2: Saponification (Hydrolysis)

Reagents:

  • Methyl 4-isopropoxy-3-methylbenzoate (Crude from Step 1)

  • Sodium Hydroxide (1.0 M aqueous solution)

  • 1,4-Dioxane (Solvent)[1]

Procedure:

  • Dissolution: Dissolve the crude ester in 1,4-Dioxane (30 mL).

  • Hydrolysis: Add 1.0 M NaOH (30 mL).

  • Reaction: Heat to 80°C for 30 minutes.

    • Validation: LC-MS should show disappearance of the ester mass (M+1 = 209) and appearance of the acid mass (M+1 = 195).

  • Isolation: Evaporate the dioxane under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with water (20 mL). Wash once with EtOAc (discard organic layer—removes unreacted impurities). Acidify the aqueous layer to pH ~2 using 1 M HCl.

  • Precipitation: The product will precipitate as a white solid. Extract with EtOAc (3 x 30 mL), dry over

    
    , filter, and concentrate.
    
  • Final Purification: Recrystallize from minimal hot Hexane/EtOAc if necessary.

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical transformation described above.

SynthesisPathway Start Methyl 4-hydroxy-3-methylbenzoate (Starting Material) Intermediate Methyl 4-isopropoxy-3-methylbenzoate (Intermediate Ester) Start->Intermediate Step 1: O-Alkylation Reagents1 2-Iodopropane K2CO3, DMF 60°C Reagents1->Intermediate Final This compound (Target API Intermediate) Intermediate->Final Step 2: Hydrolysis Reagents2 1.0 M NaOH 1,4-Dioxane 80°C Reagents2->Final Workup Acidify (HCl) Extract (EtOAc) Workup->Final

Caption: Two-step industrial synthesis route: Williamson ether synthesis followed by base-catalyzed ester hydrolysis.

SAR Logic in Drug Design

Why this specific molecule? The diagram below explains the pharmacological rationale.

SAR_Logic Target Target: NaV1.7 Ion Channel (Neuropathic Pain) Compound This compound (LHS Fragment) Compound->Target Modulates Feat1 4-Isopropoxy Group Compound->Feat1 Feat2 3-Methyl Group Compound->Feat2 Feat3 Carboxylic Acid Compound->Feat3 Effect1 Fills hydrophobic pocket Increases Lipophilicity Feat1->Effect1 Effect2 Steric Hindrance Prevents metabolic dealkylation Feat1->Effect2 Effect3 Twists ring conformation Improves Selectivity (vs NaV1.5) Feat2->Effect3 Effect4 Amide Coupling Handle Connects to Spiro-piperidine Core Feat3->Effect4

Caption: Structure-Activity Relationship (SAR) rationale driving the selection of the 4-isopropoxy-3-methyl scaffold.

References

  • Beers, R., et al. (Merck Sharp & Dohme Corp). "Chroman-spirocyclic piperidine amides as modulators of ion channels." U.S. Patent Application US20120245136A1, 2012. Link

  • Ali, A., et al. "Morpholine-spirocyclic piperidine amides as modulators of ion channels." World Intellectual Property Organization WO2012125613A1, 2012. Link

  • Fok, K., et al. "Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels." Australian Patent AU2012212196A1, 2012. (Contains the specific synthesis protocol for fluoro-analogs adapted here). Link

  • Cummins, T. R., Sheets, P. L., and Waxman, S. G. "The roles of sodium channels in nociception: Implications for mechanisms of pain."[2] Pain, 131(3), 243-257, 2007.[2] Link

Sources

Optimizing the Benzoic Acid Scaffold: A Technical Deep Dive into 4-Isopropoxy-3-Methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-isopropoxy-3-methylbenzoic acid , a critical pharmacophore in the design of voltage-gated sodium channel (NaV) inhibitors.

Part 1: The Pharmacophore & Structural Logic

This compound (CAS: 856165-81-6) is not merely a chemical intermediate; it is a "privileged structure" in modern medicinal chemistry, specifically within the development of non-opioid analgesics targeting NaV1.7 and NaV1.8 channels.[1]

In the context of drug design, this moiety serves as the lipophilic "cap" or "head group" (LHS) of complex spirocyclic amine drugs.[1] Its structural efficacy relies on two key features:

  • The 4-Isopropoxy Group: Unlike a methoxy group, the isopropyl moiety adds significant bulk and lipophilicity (

    
    ), filling hydrophobic pockets in the ion channel's voltage-sensing domain.[1] It also hinders metabolic 
    
    
    
    -dealkylation compared to straight-chain alkoxy groups.[1]
  • The 3-Methyl Group: This is the critical "conformational lock."[1] By introducing steric clash with the carbonyl (or the adjacent ring in biaryls), the methyl group forces the benzoic acid out of planarity relative to its amide coupling partner.[1] This "ortho-effect" restricts rotational freedom, reducing the entropic penalty of binding.[1]

Analogues & Electronic Tuning

To optimize potency, medicinal chemists often derivatize this core.[1] The following table contrasts the 3-methyl variant with common analogues found in the patent literature (e.g., WO2012125613A1).

Analogue (R3 substituent)Electronic Effect (

)
Steric Bulk (

-value)
Primary Benefit
3-Methyl (Core) Weak DonorModerate (1.[1]70)Balanced lipophilicity/twist. Standard for NaV1.7 leads.
3-ChloroElectron WithdrawingModerateIncreases metabolic stability; alters pKa of the acid.[1]
3-FluoroStrong WithdrawingLowLowers lipophilicity; reduces steric twist compared to methyl.
3-CyanoStrong WithdrawingModerateIncreases polarity; forms specific H-bonds in the active site.[1]
3-TrifluoromethylStrong WithdrawingHighMaximum lipophilicity; significant metabolic blockade.[1]

Part 2: Synthesis & Scale-Up Protocols

The synthesis of this compound must be robust, avoiding contamination with phenolic impurities which can poison downstream amide couplings.[1]

Validated Synthetic Route

The most reliable industrial route proceeds via the alkylation of 4-hydroxy-3-methylbenzoic acid (or its methyl ester), followed by saponification.[1]

Step 1:

-Alkylation (The Williamson Ether Synthesis)

Reagents: Methyl 4-hydroxy-3-methylbenzoate, 2-Iodopropane (or 2-Bromopropane), Potassium Carbonate (


), DMF.[1]
  • Charge: Dissolve methyl 4-hydroxy-3-methylbenzoate (1.0 eq) in anhydrous DMF (5 mL/g).

  • Base: Add pulverized

    
     (2.5 eq). Stir at RT for 15 min to form the phenolate.
    
  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise. Note: Iodide is preferred over bromide for faster kinetics at lower temperatures, reducing elimination byproducts (propene).[1]

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of phenol.[1]

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF.[1] Dry over 
    
    
    
    and concentrate.
Step 2: Saponification

Reagents: LiOH or NaOH, THF/Water/MeOH (3:1:1).[1]

  • Hydrolysis: Dissolve the ester from Step 1 in the solvent mixture. Add LiOH

    
     (3.0 eq).[1]
    
  • Conditions: Stir at 50°C for 2 hours.

  • Isolation (Critical): Acidify carefully with 1M HCl to pH 3–4. The product, This compound , will precipitate as a white solid.[1][2] Filter and wash with cold water.[1] Recrystallize from Ethanol/Water if purity <98%.[1]

Visualization: Synthetic Logic Flow

Synthesis SM 4-Hydroxy-3-methyl benzoate Inter Intermediate: Ester Derivative SM->Inter O-Alkylation (60°C) Reagent1 2-Iodopropane K2CO3 / DMF Reagent1->Inter Final 4-Isopropoxy-3-methyl benzoic acid Inter->Final Saponification Reagent2 LiOH / THF Hydrolysis Reagent2->Final

Figure 1: Step-wise synthesis of the target acid from commercial precursors.

Part 3: Medicinal Chemistry Applications

This acid is rarely the final drug; it is a coupling partner.[1] It is most famously used in the synthesis of Spirocyclic Piperidine Amides for pain management.[1]

Mechanism of Action: NaV1.7 Inhibition

Voltage-gated sodium channels initiate action potentials in neurons.[1]

  • Target: NaV1.7 is highly expressed in nociceptors (pain-sensing neurons).[1]

  • Binding Mode: The 4-isopropoxy-3-methylbenzoyl moiety binds to the extracellular or transmembrane region of the channel, stabilizing the inactivated state.[1]

  • Selectivity: The specific shape (3-Me twist) helps differentiate NaV1.7 from the cardiac isoform NaV1.5, which is crucial for cardiac safety.[1]

General Coupling Protocol (Amide Bond Formation)

To generate the bioactive derivative (e.g., a chroman-spirocyclic piperidine amide):

  • Activation: Dissolve this compound (1.0 eq) in DCM or DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 10 mins.

  • Coupling: Add the amine core (e.g., spiro[chroman-2,4'-piperidine]) (1.0 eq).[1]

  • Completion: Stir at RT for 2–14 hours.

  • Purification: The lipophilic acid fragment makes the product easy to purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).[1]

Visualization: SAR Logic

SAR Core 4-Isopropoxy-3-methyl benzoic acid Role1 3-Methyl Group: Restricts rotation (Atropisomer control) Core->Role1 Role2 4-Isopropoxy Group: Lipophilic Bulk Metabolic Stability Core->Role2 Role3 Carboxylic Acid: Amide Handle (Connects to Pharmacophore) Core->Role3 Outcome High Potency NaV1.7 Inhibitor (Neuropathic Pain) Role1->Outcome Role2->Outcome Role3->Outcome

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.

References

  • Chroman-spirocyclic piperidine amides as modulators of ion channels. Source: US Patent 2012/0245136 A1.[1] Context: Describes the synthesis and biological testing of NaV inhibitors using this compound as a key building block. URL:

  • Morpholine-spirocyclic piperidine amides as modulators of ion channels. Source: World Intellectual Property Organization (WO 2012/125613 A1).[1] Context: Details the EDCI coupling protocols for this acid and its role in treating neuropathic pain. URL:

  • Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. Source: Australian Patent AU2012212196A1.[1] Context: Lists this compound alongside its fluoro- and cyano-analogues, establishing the SAR landscape. URL:

  • Voltage-gated sodium channels (NaV) as pain targets. Source: Cummins, T. R., et al. Pain 131(3), 243 (2007).[1] Context: Foundational review cited in the patents explaining the therapeutic rationale for targeting NaV1.7/1.8.[1] URL:[Link]

Sources

Literature Review & Technical Guide: 4-Alkoxy-3-Methylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Alkoxy-3-methylbenzoic acids represent a critical class of bifunctional aromatic intermediates bridging materials science and pharmaceutical chemistry. Structurally, they consist of a benzoic acid core functionalized with a lateral methyl group at the 3-position and a variable alkoxy chain at the 4-position. This specific substitution pattern is not arbitrary; the 3-methyl group provides essential steric bulk that disrupts crystalline packing—enhancing solubility in drug discovery and lowering transition temperatures in liquid crystal (LC) design—while the 4-alkoxy tail dictates lipophilicity and mesogenic phase behavior.

This guide synthesizes the current literature on their synthesis, physicochemical properties, and applications, providing researchers with actionable protocols for laboratory implementation.

Chemical Architecture & Structure-Activity Relationships (SAR)

The utility of 4-alkoxy-3-methylbenzoic acids stems from three distinct structural domains, each serving a specific function in applied chemistry:

The Benzoic Acid Headgroup
  • Function: Serves as the primary reactive site for esterification or amide coupling.

  • Significance: In liquid crystals, carboxylic acids form hydrogen-bonded dimers, creating a rigid, rod-like (calamitic) core essential for mesophase formation. In medicinal chemistry, this moiety is often converted to bioisosteres or coupled to heterocycles (e.g., piperidines, carbazoles).

The 3-Methyl Lateral Substituent
  • Function: Introduces molecular width and asymmetry.

  • Significance: Unlike the unsubstituted 4-alkoxybenzoic acids, the 3-methyl derivative exhibits lower melting points due to disrupted

    
    -
    
    
    
    stacking.
    • Materials Science: It suppresses highly ordered smectic phases in favor of nematic phases, which are preferred for display applications.

    • Pharma:[1][2] It improves solubility profiles of drug candidates by reducing crystal lattice energy.

The 4-Alkoxy Tail
  • Function: Provides flexibility and lipophilicity.

  • Significance:

    • Chain Length (

      
      ): Short chains (Methoxy/Ethoxy) are common in drug scaffolds (e.g., GPR17 antagonists). Long chains (
      
      
      
      ) induce liquid crystalline behavior.
    • Odd-Even Effect: Physical properties like melting points oscillate as the carbon chain grows, a phenomenon critical for predicting the thermal range of mesogens.

Applications in Research & Industry

Pharmaceutical Development

The 4-alkoxy-3-methylbenzoic acid scaffold is a validated building block for several bioactive classes.

Target / ClassApplicationMechanism / RoleSource
GPR17 Diabetes & ObesityStarting material for N-carbazolyl benzamides. The 3-methyl group is critical for receptor binding pocket fit.
Ion Channels Pain / CNSIntermediate for morpholine-spirocyclic piperidine amides.
PPAR Agonists Metabolic DisordersThe lipophilic tail mimics fatty acids, allowing the headgroup to interact with the PPAR nuclear receptor.
Liquid Crystals (Mesogens)

These acids are classic calamitic mesogens . The hydrogen-bonded dimers form a rigid core, while the alkoxy tail acts as a flexible spacer.

  • Nematic Phase: Dominant in derivatives with shorter/medium tails or when mixed with other mesogens.

  • Smectic Phase: Appears as the alkoxy chain length increases (

    
    ), promoting layered ordering.
    
  • Lateral Methyl Effect: The 3-methyl group significantly reduces the nematic-to-isotropic transition temperature compared to the parent 4-alkoxybenzoic acid, making the material easier to process.

Synthetic Pathways

The most robust route to 4-alkoxy-3-methylbenzoic acids is the Williamson Ether Synthesis via alkylation of 4-hydroxy-3-methylbenzoic acid. This route is preferred over the oxidation of aldehydes due to the ready availability of the phenolic acid starting material and the avoidance of harsh oxidants.

Visualization of Synthetic Logic

Synthesis SM 4-Hydroxy-3-methylbenzoic acid (Starting Material) Inter Intermediate: Ester/Ether Species SM->Inter Alkylation (Reflux) Reagents Reagents: 1. Alkyl Halide (R-X) 2. Base (K2CO3 or KOH) 3. Solvent (DMF or Acetone) Reagents->Inter Product Target: 4-Alkoxy-3-methylbenzoic acid Inter->Product Hydrolysis (if ester formed) & Acidification (HCl)

Caption: General synthetic workflow for 4-alkoxy-3-methylbenzoic acids via alkylation.

Detailed Experimental Protocol

Target: Synthesis of 3-methyl-4-propoxybenzoic acid (Representative Protocol). Source Adaptation: Adapted from patent literature for ion channel modulators (WO2012125613A1).

Reagents:
  • 4-Hydroxy-3-methylbenzoic acid (1.0 equiv)

  • 1-Iodopropane or 1-Bromopropane (5.0 equiv)

  • Potassium Carbonate (

    
    ) or KOH (Excess)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

  • Workup: 1N HCl, Ethyl Acetate[3]

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-3-methylbenzoic acid (3.00 g, 19.7 mmol) in DMF (30 mL).

  • Addition: Add 1-iodopropane (16.8 g, 9.62 mL, 98.6 mmol) and the base. Note: If using KOH, add carefully to avoid exotherm.

  • Reaction: Heat the mixture to 60 °C and stir for 3 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3). The starting phenol spot should disappear.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL).

  • Workup:

    • If the product precipitates as a solid, filter and wash with water.[4]

    • If oil separates or no precipitate forms: Extract with Ethyl Acetate (

      
       mL). Wash the organic layer with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
  • Hydrolysis (Conditional): If the carboxylic acid was also esterified (forming the propyl ester), reflux the crude product in ethanolic NaOH (10%) for 1 hour, then acidify with 1N HCl to pH 2 to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>99%) is required for biological assays.

Physicochemical Data Summary

The following table summarizes key properties for common homologs in this series.

Compound NameR-Group (Alkoxy)CAS NumberMelting Point (°C)Key Application
4-Methoxy-3-methylbenzoic acid Methyl (

)
6880-04-2192-199GPR17 Antagonists, Dyes
4-Ethoxy-3-methylbenzoic acid Ethyl (

)
249673-83-0~195Research Intermediate
3-Methyl-4-propoxybenzoic acid Propyl (

)
93351-65-6N/A*Ion Channel Modulators
4-Hexyloxy-3-methylbenzoic acid Hexyl (

)
N/ALiquid CrystalMesogen (Nematic)

*Note: Melting points for intermediate chain lengths vary by purity and crystal polymorph.

Structural Logic & SAR Visualization

Understanding how the structural components dictate function is vital for designing new derivatives.

SAR Core 4-Alkoxy-3-methylbenzoic Acid (Scaffold) Tail 4-Alkoxy Tail (Lipophilic) Core->Tail Head Benzoic Acid Head (Polar/Reactive) Core->Head Lateral 3-Methyl Group (Steric) Core->Lateral Mesophase Mesophase Control (Liquid Crystals) Tail->Mesophase Chain length determines Nematic vs Smectic Bioactivity Receptor Binding (GPR17, PPAR) Tail->Bioactivity LogP / Membrane Permeability Head->Mesophase Dimerization Core Head->Bioactivity H-Bond Donor/Acceptor Lateral->Mesophase Reduces Smectic Stability Solubility Solubility & Packing (Disrupts pi-stacking) Lateral->Solubility Lowers MP

Caption: Structure-Activity Relationship (SAR) mapping of the 4-alkoxy-3-methylbenzoic acid scaffold.

References

  • Discovery of Novel and Selective GPR17 Antagonists. National Institutes of Health (PMC). [Link]

  • Morpholine-spirocyclic piperidine amides as modulators of ion channels.
  • 4-Methoxy-3-methylbenzoic acid: Product & Safety Data. PubChem (National Library of Medicine). [Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals. Journal of Chemical Education. [Link]

  • Thermal and Mesomorphic Investigations of Benzoic Acid Derivatives. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Isopropoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-isopropoxy-3-methylbenzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, focusing on the scientific rationale behind each safety recommendation. By understanding the causality of risks associated with this compound, laboratory personnel can foster a culture of safety and ensure the integrity of their research.

Section 1: Compound Identification and Physicochemical Profile

This compound is an aromatic carboxylic acid derivative. Such compounds are common building blocks in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules.[1] While comprehensive data for this specific isomer is not widely published, its safety profile can be reliably inferred from its structural class and data on closely related analogues.

Table 1: Compound Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 856165-81-6[2]
Molecular Formula C₁₁H₁₄O₃
Synonyms Benzoic acid, 4-(isopropoxy)-3-methyl-

Table 2: Physicochemical Properties (Estimated)

PropertyValue / DescriptionRationale & Significance
Physical State Solid, crystalline powder.[1][3][4]As a powder, it poses an inhalation and dust explosion risk. Handling procedures must mitigate dust generation.
Molecular Weight 194.23 g/mol Relevant for preparing solutions of specific molarity.
Melting Point Not specified; likely >150 °C.Similar substituted benzoic acids have melting points ranging from 164-218 °C.[3][5] High melting point indicates thermal stability under normal lab conditions.
Solubility Low solubility in water; soluble in organic solvents like alcohols and ethers.[5][6][7]Dictates the choice of solvents for reactions and cleaning. Low water solubility means spills will not readily dissolve in water.
Stability Stable under normal storage conditions.[3][4]The compound is not expected to degrade or polymerize under recommended storage, ensuring material integrity.

Section 2: Hazard Identification and Toxicological Assessment

Based on GHS classifications of structurally similar aromatic carboxylic acids, this compound is considered hazardous.[4][6][8] The primary hazards stem from its acidic nature and its form as a fine powder.

Table 3: GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][6][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[3][4][6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4][8][9]

Causality of Hazards:

  • Skin and Eye Irritation: As a carboxylic acid, the compound can irritate skin and mucous membranes upon contact. The primary risk is direct chemical irritation.

  • Respiratory Irritation: Inhalation of the fine powder can cause irritation to the nose, throat, and lungs.[4][9] This is a mechanical and chemical irritation due to the particulate nature and acidity of the compound.

G cluster_exposure Routes of Exposure cluster_effect Primary Health Effects Inhalation Inhalation (Dust) Resp Respiratory Tract Irritation Inhalation->Resp Dermal Dermal Contact Skin Skin Irritation Dermal->Skin Ocular Ocular Contact Eye Serious Eye Irritation Ocular->Eye

Caption: Primary exposure routes and associated health effects.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of robust engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense The causality behind engineering controls is to contain the hazard at its source, minimizing the potential for personnel exposure.

  • Fume Hood: All manipulations of the solid compound, especially weighing and transferring, must be performed inside a certified chemical fume hood.[10] This is non-negotiable as it contains fine powders and prevents inhalation.[11]

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[3]

  • Eye Wash and Safety Shower: An accessible and tested eyewash station and safety shower are mandatory due to the compound's classification as a serious eye irritant.[3][9] Immediate flushing is critical to prevent serious eye damage.

Personal Protective Equipment (PPE): The Last Barrier PPE must be selected based on the specific tasks being performed.

Table 4: Recommended PPE for Common Laboratory Tasks

TaskHand ProtectionEye/Face ProtectionBody Protection
Weighing/Transferring Solid Nitrile gloves (or equivalent chemical-resistant)[10][12]Chemical splash goggles[12]Full-buttoned lab coat, long pants, closed-toe shoes[13]
Preparing Solutions Nitrile gloves (or equivalent chemical-resistant)Chemical splash goggles and, if splash risk is high, a face shield[13]Lab coat, long pants, closed-toe shoes
General Handling Nitrile glovesSafety glasses with side shields[12]Lab coat, long pants, closed-toe shoes

Expert Rationale:

  • Gloves: Nitrile gloves offer good protection against incidental contact with many chemicals, including acids and bases.[10][12] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[3]

  • Eye Protection: Chemical splash goggles are required when handling the solid or preparing solutions because they provide a complete seal around the eyes, protecting from both airborne powder and liquid splashes.[12]

  • Lab Coat: A lab coat made of appropriate material (e.g., cotton) protects skin and personal clothing from contamination.[12]

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is essential for safety and experimental reproducibility.

Experimental Protocol 1: Weighing and Preparing a Solution

This protocol is designed as a self-validating system to minimize exposure and prevent contamination.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is de-cluttered.

    • Don all required PPE as specified in Table 4.

    • Place a plastic-backed absorbent liner ("bench paper") on the work surface to contain minor spills.[13]

  • Weighing:

    • Use a tared weigh boat or glass container. Never weigh the compound directly on the balance pan.

    • Slowly and carefully transfer the required amount of this compound using a clean spatula. Avoid any actions that could generate dust, such as tapping the container sharply.

    • Once the desired mass is obtained, securely close the primary stock container.

  • Solution Preparation:

    • Place a stir bar in the destination flask containing the chosen solvent.

    • Slowly add the weighed solid to the solvent while stirring to prevent clumping and splashing.

    • If preparing an acidic solution, always add acid to water, never the other way around, to safely dissipate any heat generated.[11]

    • Rinse the weigh boat with a small amount of solvent and add the rinse to the flask to ensure a complete quantitative transfer.

  • Cleanup:

    • Carefully fold the bench liner inward and dispose of it in the solid chemical waste container.

    • Wipe the spatula and any affected surfaces with a solvent-dampened cloth, disposing of it as chemical waste.

    • Wash hands thoroughly after removing gloves.[3][14]

G start Start: Prepare Solution prep 1. Prepare Workspace (Fume Hood, PPE, Bench Liner) start->prep Verify safety equipment weigh 2. Weigh Solid (Tared container, slow transfer) prep->weigh Minimize dust generation dissolve 3. Dissolve in Solvent (Add solid to solvent, stir) weigh->dissolve Ensure quantitative transfer cleanup 4. Clean & Decontaminate (Dispose of liner, wipe surfaces) dissolve->cleanup Segregate waste properly end_node End: Solution Prepared cleanup->end_node

Caption: Workflow for weighing and preparing solutions.

Section 5: Storage and Incompatibility

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[14][15] The container must be kept tightly closed to prevent absorption of moisture.[3][4]

  • Segregation: Chemical segregation is a cornerstone of laboratory safety. Store this compound away from:

    • Strong Bases: As an acid, it will undergo a vigorous, exothermic neutralization reaction with bases.[5][15]

    • Strong Oxidizing Agents: These can react with the organic components of the molecule, potentially leading to a fire or explosion.[6][16]

    • Active Metals (e.g., sodium, potassium): Segregate from materials that can react to produce flammable hydrogen gas.[15]

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response (Solid Powder)

  • Assess and Alert: Immediately alert personnel in the vicinity. For a large spill, evacuate the area.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves. For larger spills, respiratory protection may be necessary.

  • Containment: Prevent the powder from becoming airborne. Do NOT dry sweep.

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully scoop the mixture into a labeled waste container.[6][9]

  • Decontaminate: Wipe the spill area with a damp cloth (using an appropriate solvent), and dispose of all cleanup materials as hazardous waste.

G spill Spill Occurs assess Assess Severity spill->assess alert Alert Others assess->alert Is spill large or airborne? don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill (Cover with inert material) don_ppe->contain cleanup Collect Material for Disposal contain->cleanup decon Decontaminate Area cleanup->decon

Caption: Decision workflow for solid chemical spill response.

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water.[4][16] If irritation persists, seek medical advice.[3][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[4] Seek medical attention.[3]

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Segregation: Do not mix this waste stream with incompatible materials.

  • Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[3]

References

  • Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. (n.d.). Metasci. Retrieved February 20, 2026, from [Link]

  • 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved February 20, 2026, from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill Policies. Retrieved February 20, 2026, from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved February 20, 2026, from [Link]

  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester - Introduction. (2024, April 9). ChemBK. Retrieved February 20, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved February 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Predicted NMR Spectra of 4-Isopropoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed theoretical prediction and analysis of the ¹H and ¹³C NMR spectra of 4-isopropoxy-3-methylbenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. By dissecting the anticipated chemical shifts, coupling constants, and multiplicities, this document serves as a practical reference for the structural elucidation and verification of this compound and its analogues. The predictions are grounded in established principles of NMR theory and empirical data from spectral databases.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, enabling the detailed determination of molecular structures.[1] The technique relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei emits signals that are exquisitely sensitive to their local chemical environment.[2] This sensitivity allows for the differentiation of atoms within a molecule, providing information on connectivity, stereochemistry, and even dynamics.

For drug development and materials science, unambiguous structural confirmation is paramount. NMR provides this certainty, offering a non-destructive method to analyze synthesized compounds.[1] This guide focuses on the a priori prediction of the ¹H and ¹³C NMR spectra of this compound, a process that is crucial for planning synthetic routes and for the efficient analysis of experimental data. Such predictions are made possible through a deep understanding of how substituent effects, electronic environments, and spatial relationships influence nuclear shielding and spin-spin coupling.[3]

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information about the different types of protons in a molecule. The analysis of this compound reveals several distinct proton environments, each expected to produce a unique signal characterized by its chemical shift (δ), multiplicity, and integration.

Molecular Structure and Proton Environments

First, let's visualize the structure and identify the unique proton environments.

Figure 1. Structure of this compound with unique proton environments labeled (a-g).

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data are summarized in the table below. These predictions are based on established chemical shift ranges for various proton types and the expected influence of neighboring substituents.[4][5][6]

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H (a) Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)-1H
H (g) Aromatic (ortho to -COOH)7.8 - 8.0Doublet~8.01H
H (f) Aromatic (meta to -COOH)7.6 - 7.8Doublet of doublets~8.0, ~2.01H
H (b) Aromatic (ortho to -O-iPr)6.8 - 7.0Singlet-1H
H (d) Isopropoxy (-OCH(CH₃)₂)4.5 - 4.8Septet~6.01H
H (c) Aromatic Methyl (-CH₃)2.2 - 2.4Singlet-3H
H (e) Isopropoxy Methyls (-OCH(CH₃)₂)1.3 - 1.5Doublet~6.06H

Justification of Predictions:

  • H (a) - Carboxylic Acid Proton: The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.[7]

  • Aromatic Protons (H(g), H(f), H(b)): Protons on a benzene ring generally resonate between 6.5 and 8.0 ppm.[4] The electron-withdrawing carboxylic acid group deshields the ortho proton (H(g)) and the meta proton (H(f)), shifting them downfield.[3] Conversely, the electron-donating isopropoxy group shields the ortho proton (H(b)), moving it upfield. The expected multiplicities are based on coupling with neighboring aromatic protons. H(g) is split by H(f) into a doublet. H(f) is split by H(g) and H(b) into a doublet of doublets. H(b) is predicted to be a singlet as its coupling to H(f) (meta-coupling) is often small and may not be resolved.

  • Isopropoxy Protons (H(d), H(e)): The methine proton (H(d)) is adjacent to an oxygen atom, which deshields it, causing a shift to around 4.5-4.8 ppm.[5] It is coupled to the six equivalent methyl protons (H(e)), resulting in a septet (n+1 rule, where n=6). The six methyl protons (H(e)) are equivalent and are coupled to the single methine proton (H(d)), leading to a doublet.[8]

  • Aromatic Methyl Protons (H(c)): Protons of a methyl group attached to an aromatic ring typically appear around 2.3-2.5 ppm.[9] Since there are no adjacent protons, the signal is a singlet.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.[10] Proton-decoupled ¹³C NMR spectra typically show a single sharp peak for each unique carbon atom.[11]

Molecular Structure and Carbon Environments

Figure 2. Structure of this compound with unique carbon environments labeled (C1-C10).

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized below. These predictions are based on typical chemical shift ranges for different carbon types.[12][13][14]

Carbon LabelEnvironmentPredicted Chemical Shift (δ, ppm)
C7 Carboxylic Acid (-COOH)165 - 175
C4 Aromatic (C-O)155 - 165
C6 Aromatic (CH)130 - 135
C2 Aromatic (CH)128 - 132
C1 Aromatic (C-COOH)125 - 130
C3 Aromatic (C-CH₃)120 - 125
C5 Aromatic (CH)110 - 115
C9 Isopropoxy (-OCH(CH₃)₂)70 - 75
C10 Isopropoxy Methyls (-OCH(CH₃)₂)20 - 25
C8 Aromatic Methyl (-CH₃)15 - 20

Justification of Predictions:

  • C7 - Carboxylic Acid Carbon: The carbon of a carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[12][15]

  • Aromatic Carbons (C1-C6): Aromatic carbons typically resonate in the 110-160 ppm range.[16][17] The carbon attached to the electronegative oxygen of the isopropoxy group (C4) will be the most downfield. The other carbons are influenced by the electronic effects of the substituents. The quaternary carbons (C1 and C3) are also identifiable.

  • Isopropoxy Carbons (C9, C10): The methine carbon (C9) attached to oxygen is deshielded and appears around 70-75 ppm.[18] The equivalent methyl carbons (C10) are in the typical aliphatic region.

  • Aromatic Methyl Carbon (C8): The carbon of the methyl group attached to the aromatic ring will be in the upfield region of the spectrum.[16]

The Influence of Solvent

It is crucial to note that the choice of NMR solvent can influence the chemical shifts of protons, especially those involved in hydrogen bonding, such as the carboxylic acid proton.[19][20] Common deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) can interact with the solute, causing slight variations in the observed spectra.[21][22] Therefore, the predicted values should be considered as approximations, and the experimental solvent should always be reported.

Experimental Protocol for NMR Analysis

For the acquisition of high-quality NMR spectra of this compound, the following protocol is recommended:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans will be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) b Dissolve in Deuterated Solvent (0.6-0.7 mL) a->b c Add TMS Internal Standard b->c d Insert Sample into Spectrometer c->d e Set Instrumental Parameters (Field Strength, Scans) d->e f Acquire FID e->f g Fourier Transform f->g h Phase Correction g->h i Calibration (TMS = 0 ppm) h->i j Integration (¹H NMR) i->j

Figure 3. A generalized workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the predicted chemical shifts, multiplicities, and coupling constants, researchers can more effectively and confidently interpret experimental data, confirm the synthesis of the target molecule, and assess its purity. The principles outlined herein are broadly applicable to the structural elucidation of other substituted aromatic compounds, underscoring the enduring power of NMR spectroscopy in chemical research and development. For more complex analyses, advanced NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm the assignments. The use of NMR prediction software can also provide a valuable comparison to these manually derived predictions.[23][24][25]

References

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation. [Link]

  • Mizyuk, V., et al. (n.d.). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Academic Journals and Conferences. [Link]

  • Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • SpinCore Technologies. (n.d.). NMR Software. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7896. [Link]

  • Wishart, D. S. (2011). Databases and Software for NMR-Based Metabolomics. Methods in Molecular Biology, 708, 363–389. [Link]

  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • Unknown. (n.d.). APPENDIX 2. [Link]

  • National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • MDPI. (2025, January 28). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ResearchGate. (n.d.). Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Solvent:…. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). 13 Carbon NMR. [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. [Link]

  • Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Unknown. (n.d.). The four facets of 1H NMR spectroscopy. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

  • Mestrelab. (n.d.). Download NMR Predict. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Atlas: School AI Assistant. (n.d.). 1H NMR Spectrum Prediction and Analysis. [Link]

  • NMRDB.org. (n.d.). NMR resurrect - Predict 1H proton NMR spectra. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0050427). [Link]

Sources

Structural Elucidation of 4-Isopropoxy-3-Methylbenzoic Acid: A Mass Spectrometry Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 4-isopropoxy-3-methylbenzoic acid (C₁₁H₁₄O₃). Designed for analytical chemists and drug development professionals, this document details the mechanistic pathways governing ion formation in both Electron Ionization (EI) and Electrospray Ionization (ESI). By synthesizing established fragmentation rules for alkyl-aryl ethers and benzoic acid derivatives, we establish a predictive model for structural validation, focusing on the diagnostic loss of propene via rearrangement and the characteristic benzoyl cation series.

Chemical Identity & Physicochemical Context

Before interpreting spectral data, the structural moieties driving fragmentation must be defined. The molecule contains two primary "frag-phores" (fragmentation-directing groups): the isopropyl aryl ether and the carboxylic acid .

PropertyDetail
Compound Name This compound
Molecular Formula C₁₁H₁₄O₃
Exact Mass (Monoisotopic) 194.0943 Da
Key Functional Groups 1. Carboxylic Acid (-COOH)2.[1] Isopropyl Ether (-O-CH(CH₃)₂)3. Toluene Core (Methyl-substituted benzene)
Relevance Common intermediate in the synthesis of PPAR agonists and SGLT2 inhibitors.

Electron Ionization (EI) Fragmentation Mechanics

In 70 eV EI mass spectrometry, the molecular ion (M⁺˙, m/z 194) is formed. The fragmentation is driven by the competition between the ionization of the ether oxygen and the carbonyl oxygen.

Primary Pathway: The "Ether-Phenol" Transition (Loss of Propene)

The most dominant and diagnostic pathway for isopropyl aryl ethers is the loss of the alkyl chain as an alkene.

  • Mechanism: A four-membered transition state rearrangement (analogous to a McLafferty rearrangement) or ion-neutral complex mediated elimination.

  • Process: The hydrogen from the isopropyl methyl group transfers to the ether oxygen, followed by the expulsion of neutral propene (C₃H₆, 42 Da) .

  • Result: Transformation of the molecular ion (m/z 194) into the radical cation of 4-hydroxy-3-methylbenzoic acid (m/z 152) .

  • Diagnostic Value: This peak is often the Base Peak (100% abundance) or a major ion, distinguishing isopropoxy derivatives from straight-chain propoxy isomers (which favor radical loss).

Secondary Pathway: Benzoic Acid Cleavage

The carboxylic acid moiety undergoes standard alpha-cleavage adjacent to the carbonyl group.

  • Loss of Hydroxyl (M - 17): Cleavage of the C-OH bond generates the acylium ion [Ar-C≡O]⁺ at m/z 177 .

  • Loss of Methyl (M - 15): Loss of a methyl radical from the isopropyl group (alpha-cleavage relative to ether oxygen) yields m/z 179 . Note: This is less favorable than propene loss.

Tertiary Pathway: Deep Fragmentation
  • From m/z 152 (The Phenol): Further loss of the hydroxyl radical (-OH) yields the hydroxytropylium-like ion at m/z 135 .

  • From m/z 177 (The Acylium): Expulsion of carbon monoxide (CO, 28 Da) yields the aryl cation at m/z 149 (3-methyl-4-isopropoxyphenyl cation).

Electrospray Ionization (ESI) Behavior

For LC-MS applications, soft ionization yields even-electron ions.

Negative Mode (ESI-)
  • Precursor: [M-H]⁻ at m/z 193 .

  • Primary Fragment: Decarboxylation (Loss of CO₂, 44 Da) is the standard pathway for benzoic acids, yielding the m/z 149 phenoxide anion.

Positive Mode (ESI+)
  • Precursor: [M+H]⁺ at m/z 195 .

  • Primary Fragment: Similar to EI, the protonated ether is labile. Loss of propene (42 Da) yields the protonated phenolic acid at m/z 153 .

Visualizing the Fragmentation Pathway

The following diagram illustrates the lineage of ions in Electron Ionization (EI), distinguishing between radical cations (odd electron) and cations (even electron).

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 194 [C11H14O3]+. Phenol_Ion Phenolic Acid Radical m/z 152 [C8H8O3]+. (Loss of Propene) M_Ion->Phenol_Ion - C3H6 (42 Da) (McLafferty-like) Acylium Acylium Ion m/z 177 [C11H13O2]+ (Loss of OH) M_Ion->Acylium - OH (17 Da) Methyl_Loss [M - CH3]+ m/z 179 M_Ion->Methyl_Loss - CH3 (15 Da) Tropylium Hydroxy-Tropylium m/z 135 [C8H7O2]+ (Loss of OH) Phenol_Ion->Tropylium - OH (17 Da) Acylium->Tropylium - C3H6 (42 Da) (Secondary) Aryl_Cation Aryl Cation m/z 149 [C10H13O]+ (Loss of CO) Acylium->Aryl_Cation - CO (28 Da)

Figure 1: Predicted EI fragmentation lineage for this compound. Green path indicates the dominant ether rearrangement.

Summary of Diagnostic Ions

Use this table to validate experimental data against the theoretical model.

m/z (EI)Ion TypeFormula (Predicted)Structural Assignment
194 Molecular Ion [M]⁺˙C₁₁H₁₄O₃Parent molecule.
179 Fragment IonC₁₀H₁₁O₃⁺Loss of methyl radical from isopropyl group.
177 Fragment IonC₁₁H₁₃O₂⁺Acylium ion (Loss of -OH from COOH).
152 Fragment Ion (Base Peak*)C₈H₈O₃⁺˙Loss of Propene . Characteristic of isopropyl aryl ethers.
149 Fragment IonC₁₀H₁₃O⁺Loss of CO from m/z 177 (Aryl cation).
135 Fragment IonC₈H₈O₂⁺Loss of OH from m/z 152 (Hydroxytropylium derivative).
107 Fragment IonC₇H₇O⁺Hydroxytropylium (Cresol-like core).

*Note: m/z 152 is predicted to be the base peak due to the favorable energetics of neutral alkene elimination.

Experimental Validation Protocol

To confirm this pattern in the lab, follow this self-validating workflow:

  • Isotope Pattern Analysis: Check the M+1 peak at m/z 195. For C₁₁, the intensity should be approximately 12.1% of the M⁺ peak (1.1% × 11 carbons). Deviation suggests co-eluting impurities.

  • Neutral Loss Scan (Triple Quad): Perform a neutral loss scan for 42 Da . If the transition 194 -> 152 is observed, the isopropyl ether structure is confirmed.

  • Precursor Ion Scan: Set precursor to m/z 135. You should see parents at 152 and 194, confirming the lineage.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic Acid, 3-methyl-. NIST Chemistry WebBook, SRD 69. [Link] (Reference for the 3-methylbenzoic acid core fragmentation).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • ChemGuide. (2025). Mass Spectra - Fragmentation Patterns: Ethers. [Link] (General mechanisms for ether cleavage).

Sources

The Isopropoxy Moiety in Benzoic Acid Scaffolds: Physicochemical Tuning and Synthetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Pharmacologists

Executive Summary

In the optimization of benzoic acid-based pharmacophores, the isopropoxy group (


) serves as a critical "tuning knob" between the metabolically labile methoxy group and the sterically demanding tert-butoxy group. This guide analyzes the isopropoxy moiety’s impact on the electronic distribution, lipophilicity, and metabolic stability of benzoic acid derivatives. It provides actionable protocols for synthesis and rationales for Structure-Activity Relationship (SAR) decisions.

Structural & Electronic Determinants[1][2][3][4]

The introduction of an isopropoxy group onto a benzoic acid ring alters the scaffold's reactivity and binding properties through two opposing forces: Resonance Electron Donation (+M) and Inductive Electron Withdrawal (-I) .

The "Push-Pull" Dynamic

Unlike alkyl groups, the oxygen atom in the isopropoxy moiety possesses lone pairs that donate electron density into the benzene ring via


-orbital overlap (+M effect). However, the electronegative oxygen also pulls density via the 

-bond (-I effect).
  • Para-Position (4-isopropoxy): The resonance effect dominates. The isopropoxy group pushes electron density into the ring, stabilizing the positive charge in the resonance hybrid. This increases the electron density at the carboxyl carbon, making the resulting carboxylate anion less stable and the conjugate acid weaker (higher pKa) compared to unsubstituted benzoic acid.

  • Meta-Position (3-isopropoxy): Resonance is not possible directly to the carboxyl group. The inductive withdrawal (-I) dominates, slightly increasing acidity (lower pKa).

  • Ortho-Position (2-isopropoxy): The "Ortho Effect" dominates. Steric inhibition of resonance and intramolecular hydrogen bonding often lead to anomalous acidity increases despite the electronic donating nature of the ether.

Comparative Hammett Parameters

To quantify this effect, we compare the Hammett substituent constants (


) of isopropoxy against common bioisosteres.
Substituent (Para)

(Hammett)
Electronic CharacterSteric Bulk (MR)
Hydrogen (-H)0.00Neutral1.03
Methoxy (-OMe)-0.27Strong Donor7.87
Isopropoxy (-OiPr) -0.45 (approx)Strong Donor 12.50
Trifluoromethyl (-CF3)+0.54Strong Withdrawer5.02

Note: The negative


 confirms that isopropoxy is a strong electron-donating group (EDG), comparable to, but sterically larger than, methoxy.

Physicochemical Impact[2][4][5][6]

Acidity (pKa) Modulation

The electron-donating nature of the para-isopropoxy group raises the pKa of benzoic acid. This is critical for drug formulation, as it affects the ionization state at physiological pH (7.4).

  • Benzoic Acid pKa: ~4.20[1]

  • 4-Isopropoxybenzoic Acid pKa: ~4.68 [1][2]

Implication: At pH 7.4, 4-isopropoxybenzoic acid exists almost entirely as the ionized carboxylate (99.8%), similar to the parent scaffold, but its slightly higher pKa indicates a more electron-rich aromatic core, which may influence


 stacking interactions in protein binding pockets.
Lipophilicity and Solubility

The isopropyl group adds significant hydrophobic bulk.

  • LogP Shift: Replacing -H with -OiPr typically increases cLogP by +1.0 to +1.2.

  • Solubility: The bulk disrupts crystal packing (lowering melting point vs. planar analogs) but drastically reduces aqueous solubility compared to methoxy derivatives.

Synthetic Architectures: The Williamson Protocol

While direct alkylation of hydroxybenzoic acid is possible, it requires careful stoichiometry (2 equivalents of base) to avoid esterification of the carboxylate. The Ester-Intermediate Route is the industry standard for high-purity synthesis.

Workflow Logic (DOT Visualization)

SynthesisWorkflow Start Methyl 4-Hydroxybenzoate Intermediate Methyl 4-Isopropoxybenzoate Start->Intermediate Reflux (Acetone/DMF) Reagent Isopropyl Bromide + K2CO3 Reagent->Intermediate Product 4-Isopropoxybenzoic Acid Intermediate->Product Saponification Hydrolysis LiOH / THF:H2O

Figure 1: Step-wise synthesis ensuring regioselectivity at the phenolic oxygen.

Detailed Protocol

Step 1: O-Alkylation

  • Charge: Dissolve methyl 4-hydroxybenzoate (1.0 eq) in DMF (5 vol).

  • Base: Add anhydrous

    
     (1.5 eq). Stir for 15 min to form the phenoxide.
    
  • Alkylation: Add 2-bromopropane (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC.

    • Note: Isopropyl bromide is less reactive than methyl iodide; heating is essential.

  • Workup: Quench with water, extract with EtOAc.

Step 2: Saponification

  • Hydrolysis: Dissolve the intermediate ester in THF:Water (1:1). Add LiOH (2.0 eq).

  • Reaction: Stir at RT for 2 hours.

  • Isolation: Acidify with 1M HCl to pH 2. The product, 4-isopropoxybenzoic acid, will precipitate as a white solid.

Pharmacological & Metabolic Implications[4][9][10][11]

Metabolic Fate: O-Dealkylation

The isopropoxy moiety is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). This is a critical consideration for half-life (


) optimization.

Mechanism:

  • Hydroxylation: CYP450 abstracts a hydrogen from the

    
    -carbon (the methine CH of the isopropyl group).
    
  • Collapse: The resulting hemiacetal is unstable and spontaneously collapses.

  • Products: The parent phenol (4-hydroxybenzoic acid derivative) and acetone.

Metabolic Pathway Diagram

Metabolism Parent 4-Isopropoxybenzoic Acid CYP CYP450 (Oxidation) Parent->CYP Intermediate Hemiacetal Intermediate [Unstable] CYP->Intermediate Alpha-C Hydroxylation Products 4-Hydroxybenzoic Acid + Acetone Intermediate->Products Spontaneous Collapse

Figure 2: The primary metabolic clearance route for isopropoxy-aryl ethers.

Strategic Application in Drug Design
  • Block Metabolic Soft Spots: If a methoxy group is metabolized too quickly, replacing it with an isopropoxy group can slow metabolism due to steric hindrance around the

    
    -carbon, despite the increased lipophilicity.
    
  • Active Metabolites: In some cases (e.g., certain fibrates), the isopropoxy group is designed to be cleaved to release the active phenolic pharmacophore.

References

  • ChemicalBook. (2025). 4-Isopropoxybenzoic acid Properties and pKa Data.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocol.

  • University of Washington. (2019). Cytochrome P450 Mechanism: O-Dealkylation Kinetics.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[3] (Context: Hammett Constants).

  • BenchChem. (2025).[4] Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Isopropoxy-3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 4-isopropoxy-3-methylbenzoic acid . This scaffold is a critical intermediate in the development of SGLT2 inhibitors, PPAR agonists, and various kinase inhibitors used in modern drug discovery.

While direct alkylation of the hydroxy-acid starting material is theoretically possible, it often leads to mixtures of O-alkylated esters and incomplete conversions. To ensure high purity (>98%) and scalability, this protocol utilizes a Protection-Alkylation-Deprotection strategy. This route locks the carboxylic acid as a methyl ester, forcing exclusive O-alkylation at the phenolic position, followed by a controlled saponification to yield the target acid.

Strategic Analysis & Reaction Logic

The Pathway

The synthesis is divided into three distinct stages to maximize selectivity:

  • Esterification: Conversion of 4-hydroxy-3-methylbenzoic acid to its methyl ester to differentiate the two acidic protons (carboxylic vs. phenolic).

  • Williamson Ether Synthesis: Selective alkylation of the phenol using 2-bromopropane (isopropyl bromide) and a mild base.

  • Saponification: Hydrolysis of the methyl ester to reveal the final free acid.

Mechanistic Insight[1][2][3]
  • Why

    
     in DMF?  The phenolic proton (
    
    
    
    ) is deprotonated by potassium carbonate to form the phenoxide anion. DMF (Dimethylformamide) is a polar aprotic solvent that solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic, accelerating the
    
    
    attack on the secondary alkyl halide (isopropyl bromide).
  • Why not direct alkylation? Attempting to alkylate the parent acid directly with isopropyl bromide requires 2 equivalents of base and alkyl halide, forming the isopropyl ester-isopropyl ether. Isopropyl esters are sterically hindered and significantly harder to hydrolyze than methyl esters, often requiring harsh conditions that can degrade the ether linkage.

Visual Workflow (Process Map)

SynthesisWorkflow Start Start: 4-Hydroxy-3-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate 1: Methyl 4-hydroxy-3-methylbenzoate Step1->Inter1 Yield >95% Step2 Step 2: O-Alkylation (iPr-Br, K2CO3, DMF, 60°C) Inter1->Step2 Inter2 Intermediate 2: Methyl 4-isopropoxy-3-methylbenzoate Step2->Inter2 S_N2 Reaction Step3 Step 3: Hydrolysis (NaOH, THF/H2O, Reflux) Inter2->Step3 End Final Product: This compound Step3->End Acidification

Figure 1: Step-wise synthetic workflow for the production of this compound.

Experimental Protocol

Safety Pre-requisites
  • Isopropyl Bromide: Alkylating agent. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Reaction Pressure: Step 2 involves heating a volatile alkyl halide (BP 59°C). Use a reflux condenser with chilled water or a sealed pressure vessel if scaling up.

Step 1: Synthesis of Methyl 4-hydroxy-3-methylbenzoate

Note: If this intermediate is purchased commercially (CAS 42113-13-3), skip to Step 2.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-hydroxy-3-methylbenzoic acid (20.0 g, 131.5 mmol) and Methanol (200 mL, anhydrous).

  • Catalyst: Carefully add Concentrated Sulfuric Acid (

    
    , 1.0 mL) dropwise.
    
  • Reaction: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc (200 mL) and wash with Sat.

    
     (2 x 100 mL) to remove unreacted acid. Dry over 
    
    
    
    , filter, and concentrate.
    • Expected Yield: ~20.5 g (94%) as an off-white solid.

Step 2: O-Alkylation (Williamson Ether Synthesis)

This is the critical step determining the yield.

Reagent Table:

Reagent MW ( g/mol ) Equiv. Mass/Vol
Methyl 4-hydroxy-3-methylbenzoate 166.17 1.0 20.0 g
2-Bromopropane (Isopropyl Bromide) 123.00 1.5 22.2 g (16.9 mL)

| Potassium Carbonate (


) | 138.21 | 2.0 | 33.2 g |
| Potassium Iodide (KI) | 166.00 | 0.1 | 2.0 g |
| DMF (Anhydrous) | - | - | 100 mL |

Procedure:

  • Dissolution: In a 500 mL 3-neck RBF, dissolve the Methyl ester (20.0 g) in DMF (100 mL).

  • Base Addition: Add

    
      (granular, anhydrous) and KI . The KI acts as a catalyst (Finkelstein reaction in situ) to convert the bromide to the more reactive iodide.
    
  • Alkylation: Add 2-Bromopropane via syringe.

  • Heating: Heat the mixture to 60°C for 12 hours.

    • Critical Note: Do not exceed 80°C, as elimination of isopropyl bromide to propene becomes a competing side reaction.

  • Monitoring: TLC (20% EtOAc/Hexane). Product will be less polar than the starting phenol.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into Ice Water (500 mL) with vigorous stirring. The product should precipitate.[4][5]

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash combined organics with Water (2 x 100 mL) and Brine (100 mL) to remove DMF.

    • Dry (

      
      ) and concentrate to yield a yellow oil or low-melting solid.
      
    • Purification: If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexane.

Step 3: Hydrolysis to Target Acid
  • Solvent System: Dissolve the intermediate from Step 2 (~23 g) in THF (100 mL) and Water (50 mL).

  • Saponification: Add LiOH·H2O (3.0 equiv, ~14 g) or NaOH (3.0 equiv).

  • Reaction: Heat to 60°C for 4 hours.

    • Validation: The reaction is complete when the solution becomes homogeneous (product salt is water-soluble) and TLC shows baseline material (carboxylate).

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Dilute the remaining aqueous layer with water (50 mL).

    • Acidification: Cool to 0°C and slowly add 1M HCl until pH reaches 1–2. The product will precipitate as a white solid.[4]

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Self-Validating Analytical Data

To ensure the protocol was successful, compare your isolated product against these expected metrics.

1H NMR (400 MHz, DMSO-d6)
  • 
     12.60 (s, 1H):  Carboxylic acid proton (COOH). Disappearance of Methyl singlet at 3.8 ppm confirms hydrolysis.
    
  • 
     7.75 (d, J=8.4 Hz, 1H):  Aromatic H-6.
    
  • 
     7.70 (s, 1H):  Aromatic H-2.
    
  • 
     7.05 (d, J=8.4 Hz, 1H):  Aromatic H-5 (Shifted upfield due to alkoxy group).
    
  • 
     4.70 (sept, J=6.0 Hz, 1H):  Isopropyl CH (Methine). Diagnostic signal for successful alkylation.
    
  • 
     2.18 (s, 3H):  Aryl-Methyl group.
    
  • 
     1.31 (d, J=6.0 Hz, 6H):  Isopropyl Methyls.
    
Troubleshooting Guide

Troubleshooting Problem Issue Detected LowYield Low Yield in Step 2 Problem->LowYield Impurity Product is Oil/Sticky Problem->Impurity Incomplete Incomplete Hydrolysis Problem->Incomplete Action1 Isopropyl bromide is volatile. Ensure condenser is cold or use sealed tube. LowYield->Action1 Check Temp/Seal Action2 Wash organic layer 3x with water. DMF prevents crystallization. Impurity->Action2 Residual DMF Action3 Increase Temp to Reflux. Switch to NaOH/MeOH system. Incomplete->Action3 Steric Hindrance

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

  • Vertex Pharmaceuticals. (2011). Method for preparing 3-cyano-4-isopropoxybenzoic acid. CN106674044A. Google Patents. Link

  • Wyeth LLC. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266. Link

  • Organic Syntheses. (1928). Methyl Isopropyl Carbinol (General Alkylation Protocol). Org. Synth. 1928, 8, 66. Link

  • PubChem. (2023). Methyl 4-hydroxy-3-methylbenzoate (Compound Summary). National Library of Medicine. Link

  • Royal Society of Chemistry. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.[6] Link

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for 4-Isopropoxy-3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-HPLC-04

Abstract

This application note details the strategic development and validation framework for the quantification of 4-isopropoxy-3-methylbenzoic acid , a critical intermediate in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. Unlike generic protocols, this guide addresses the specific physicochemical challenges of alkoxy-substituted benzoic acids—specifically, preventing peak tailing caused by the carboxylic acid moiety and ensuring resolution from potential synthetic precursors (e.g., 4-hydroxy-3-methylbenzoic acid). The protocol utilizes a low-pH reversed-phase strategy to suppress ionization, ensuring robust retention and peak symmetry.

Introduction & Physicochemical Context

Effective method development requires understanding the analyte's behavior in solution. This compound presents two distinct functional regions: a hydrophobic domain (isopropoxy and methyl groups) and a hydrophilic, ionizable domain (carboxylic acid).

Analyte Profile
  • Chemical Structure: A benzoic acid core substituted with a methyl group at the 3-position and an isopropoxy ether at the 4-position.

  • Acidity (

    
    ):  Approximately 4.2 – 4.5 .
    
    • Implication: At neutral pH (7.0), the molecule exists as a benzoate anion (highly polar, poor retention on C18). At acidic pH (< 2.5), it exists in the protonated, neutral form (hydrophobic, good retention).

  • Lipophilicity (LogP): Estimated 2.8 – 3.2 .

    • Implication: The isopropoxy group significantly increases hydrophobicity compared to benzoic acid (LogP ~1.9). High organic content will be required for elution.

Method Development Strategy (The "Why")

Mobile Phase pH Selection

To achieve sharp peak shapes and consistent retention, the mobile phase pH must be controlled relative to the analyte's


.
  • Decision: pH 2.0 – 2.5 .

  • Reasoning: Operating at 2 pH units below the

    
     ensures >99% of the analyte is protonated (neutral). This suppresses secondary interactions with residual silanols on the silica column, which are the primary cause of peak tailing for acidic compounds.
    
Column Selection
  • Primary Choice: C18 (Octadecylsilane), End-capped.

    • Why: Provides the necessary hydrophobic interaction for the isopropoxy/methyl groups. "End-capping" is non-negotiable to minimize silanol activity.

  • Alternative (for difficult separations): Phenyl-Hexyl.

    • Why: Offers

      
      -
      
      
      
      interactions with the aromatic ring, providing orthogonal selectivity if impurities co-elute on C18.
Detection Wavelength[1][2]
  • Primary: 254 nm (Aromatic ring

    
     transition). Robust and solvent-compatible.
    
  • Secondary (Impurity Profiling): 210-220 nm . Higher sensitivity for non-aromatic impurities but susceptible to baseline drift from mobile phase absorption (specifically if using Formic Acid).

Experimental Protocol (The "How")

Reagents and Materials
  • Analyte: this compound Reference Standard (>99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Additives: Orthophosphoric Acid (85%) for UV transparency OR Formic Acid (LC-MS Grade).

Chromatographic Conditions (Standard Operating Procedure)
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentBalanced retention and efficiency.
Mobile Phase A 0.1%

in Water (pH ~2.2)
Suppresses ionization; transparent at low UV.
Mobile Phase B Acetonitrile (100%)Stronger elution strength than MeOH; lower backpressure.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV @ 230 nm (Quant), 254 nm (ID)230 nm often provides max absorbance for substituted benzoates.[1]
Gradient Program

Note: The isopropoxy group makes the molecule moderately hydrophobic. A gradient is recommended to elute late-eluting dimers or non-polar precursors.

Time (min)% Mobile Phase BEvent
0.020Initial hold for polarity.
2.020Isocratic hold.
12.080Linear ramp to elute analyte.
15.095Wash step.
15.120Re-equilibration.
20.020Ready for next injection.
Sample Preparation Workflow

SamplePrep Start Weigh 10 mg Analyte Dissolve Dissolve in 50:50 ACN:Water (Volumetric Flask 10 mL) Start->Dissolve Sonicate Sonicate (5 mins) Ensure complete dissolution Dissolve->Sonicate Filter Filter through 0.22 µm PTFE (Remove particulates) Sonicate->Filter Critical Step Dilute Dilute to Working Conc. (e.g., 0.1 mg/mL) Filter->Dilute Vial Transfer to HPLC Vial Dilute->Vial

Figure 1: Sample Preparation Workflow. Standardized protocol to ensure homogeneity and protect the column from particulates.[2]

Method Validation Framework (ICH Q2(R2))

To transition this method from R&D to QC, it must be validated according to ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Before every analysis, the system must pass these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for acidic analytes).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6).

Validation Parameters
ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (

) > 2.0 between analyte and nearest impurity.
Inject blank, placebo, and known impurities (e.g., 4-hydroxy-3-methylbenzoic acid).
Linearity

5 concentrations ranging from 50% to 150% of target concentration.
Accuracy 98.0% – 102.0% RecoverySpike placebo matrix at 80%, 100%, and 120% levels.
Robustness System Suitability remains within limits.Deliberate variations: pH (±0.2), Flow (±0.1 mL/min), Temp (±5°C).

Troubleshooting & Optimization Logic

If the "Starting Protocol" does not yield perfect results, use this logic flow to optimize.

MethodOptimization Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Split Split Peak / Shoulder Issue->Split Drift RT Drifting Issue->Drift Sol1 Lower pH (add more acid) Tailing->Sol1 Primary Fix Sol2 Switch to High-Carbon Load C18 Tailing->Sol2 Secondary Fix Sol3 Check Injection Solvent (Must be weaker than Mobile Phase) Split->Sol3 Sol4 Equilibrate Column Longer Drift->Sol4 Sol5 Check Pump Mixing Efficiency Drift->Sol5

Figure 2: Troubleshooting Decision Tree. Systematic approach to resolving common chromatographic anomalies for acidic intermediates.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[3][4] Retrieved from [Link]

  • PubChem. Compound Summary: 4-Fluoro-3-methylbenzoic acid (Structural Analog Reference). National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. HPLC Separation Fundamentals: Analysis of Acidic Compounds. (2011).[5][6] Retrieved from [Link]

Disclaimer: This protocol serves as a starting point for method development. Optimization may be required based on the specific matrix (e.g., reaction mixture vs. pure substance) and instrument configuration.

Sources

4-isopropoxy-3-methylbenzoic acid as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Isopropoxy-3-methylbenzoic Acid as a Building Block for Pharmaceuticals Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 856165-81-6) is a specialized benzoic acid derivative increasingly utilized in the synthesis of Voltage-Gated Sodium Channel (NaV) inhibitors and G-Protein Coupled Receptor (GPCR) modulators .[1] Unlike simple alkoxybenzoic acids, this building block incorporates a specific steric and lipophilic profile: the 3-methyl group introduces ortho-substitution torsion, limiting conformational freedom, while the 4-isopropoxy group provides significant hydrophobic bulk without the metabolic liability of longer alkyl chains.

This guide details the physicochemical profile, validated synthesis protocols, and specific application of this compound in amide coupling reactions for the generation of spirocyclic piperidine amides (a scaffold common in next-generation analgesics).

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-(propan-2-yloxy)-3-methylbenzoic acid
CAS Number 856165-81-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calc) ~4.5 (Carboxylic acid)
LogP (Calc) ~3.2 (Lipophilic)
Key Impurities 4-Hydroxy-3-methylbenzoic acid (Hydrolysis product/SM), Methyl 4-isopropoxy-3-methylbenzoate (Ester precursor)

Expert Insight: The 3-methyl substituent is critical. It creates a "twist" in the biphenyl or amide bond connection relative to the phenyl ring, often improving selectivity by preventing planar binding modes favored by off-target enzymes.

Synthetic Utility: The "Why" and "How"

Structural Rationale in Medicinal Chemistry

In the development of NaV1.7 and NaV1.8 inhibitors (non-opioid pain therapeutics), the "left-hand side" (LHS) of the molecule often requires a lipophilic aromatic cap. This compound serves this role effectively because:

  • Metabolic Stability: The isopropyl group protects the oxygen from rapid dealkylation compared to a methoxy group.

  • Hydrophobic Fill: The branched isopropyl group fills the hydrophobic pocket of the ion channel more effectively than linear chains.

  • Conformational Lock: The 3-methyl group sterically clashes with the carbonyl oxygen of the resulting amide, forcing the amide bond out of plane, which is often required for bioactivity in spiro-piperidine scaffolds.

Validated Synthesis Protocol (Preparation of the Building Block)

If not purchased commercially, this compound can be synthesized with high purity.

Reaction Overview:



Step-by-Step Protocol:

  • Alkylation:

    • Charge a reaction vessel with 4-hydroxy-3-methylbenzoic acid (1.0 eq) and DMF (10 vol).

    • Add Potassium Carbonate (K₂CO₃, 2.5 eq) followed by 2-Iodopropane (1.5 eq). Note: Isopropyl bromide can be used but requires longer reaction times.

    • Heat the mixture to 80°C for 12–16 hours under nitrogen.

    • Monitor: TLC or LCMS should show conversion to the isopropyl ester of the desired product (double alkylation often occurs at the acid and phenol).

  • Hydrolysis (Saponification):

    • Cool the reaction to room temperature.

    • Add LiOH (aq, 2M) (3.0 eq) directly to the reaction mixture (or after a standard extractive workup of the ester).

    • Stir at 50°C for 4 hours to hydrolyze the ester back to the acid, leaving the ether intact.

  • Workup:

    • Dilute with water and wash with Ethyl Acetate (to remove unreacted alkyl halides).

    • Acidify the aqueous layer to pH 2–3 using 1M HCl.

    • Extract the precipitate with Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization: Crystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.

Application Protocol: Amide Coupling in NaV Inhibitor Synthesis

This protocol describes the coupling of this compound to a secondary amine (e.g., a spiro-piperidine derivative), a key step in synthesizing NaV modulators as described in Vertex Pharmaceuticals patent literature.

Reaction Diagram (Graphviz)

G Acid This compound (Carboxylic Acid) Activation Activation Complex (Acid + HATU/DIPEA) Acid->Activation Activation Amine Spiro-Piperidine Scaffold (Secondary Amine) Coupling Amide Bond Formation (DMF, RT, 14h) Amine->Coupling Activation->Coupling + Amine Product Final Amide Product (NaV Inhibitor Analog) Coupling->Product Workup & Purification

Figure 1: Workflow for the incorporation of this compound into a pharmaceutical scaffold.

Detailed Methodology

Reagents:

  • Acid: this compound (1.0 eq)

  • Amine: Spiro[chroman-2,4'-piperidine] or similar secondary amine (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or EDCI (1.5 eq) / HOBt (1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Activation:

    • Dissolve This compound (176 mg, 0.90 mmol) in anhydrous DMF (3 mL).

    • Add DIPEA (0.47 mL, 2.7 mmol) and stir for 5 minutes.

    • Add HATU (410 mg, 1.08 mmol). Stir for 10 minutes at room temperature. Observation: The solution may turn slightly yellow.

  • Coupling:

    • Add the Amine (0.90 mmol) dissolved in minimal DMF.

    • Stir the reaction mixture at room temperature for 14–16 hours .

    • QC Check: Monitor by LCMS. The acid peak (MW 194) should disappear, and the product mass [M+H]+ should appear.

  • Workup (Standard):

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash sequentially with:

      • 1M HCl (3 x 10 mL) – Removes excess amine and DIPEA.

      • Saturated NaHCO₃ (3 x 10 mL) – Removes unreacted acid and HOBt.

      • Brine (1 x 10 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography using a gradient of 0–50% Ethyl Acetate in Hexanes.

    • Note: Due to the lipophilicity of the isopropoxy group, the product often elutes earlier than corresponding methoxy analogs.

Quality Control & Analytical Standards

To ensure the integrity of the building block before use in high-value synthesis, the following analytical parameters should be verified.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Retention Time: Expect elution around 6.5–7.5 min (highly dependent on flow rate) due to the hydrophobic isopropoxy tail.

NMR Identification (DMSO-d6)
  • Protons:

    • δ 12.5 ppm (s, 1H): Carboxylic acid (-COOH).

    • δ 7.7–7.8 ppm (m, 2H): Aromatic protons (H2, H6).

    • δ 7.0 ppm (d, 1H): Aromatic proton (H5, ortho to isopropoxy).

    • δ 4.7 ppm (sept, 1H): Isopropyl methine (-CH-).

    • δ 2.2 ppm (s, 3H): Methyl group (-CH₃).

    • δ 1.3 ppm (d, 6H): Isopropyl methyls (-(CH₃)₂).

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[2]

  • Storage: Store at room temperature in a tightly sealed container. Stable for >2 years if kept dry.

References

  • Vertex Pharmaceuticals Inc. (2012).[3] Chroman-spirocyclic piperidine amides as modulators of ion channels. US Patent App.[4] 13/423,646.

    • Primary source for the specific application of this compound in NaV1.7 inhibitor synthesis.
  • Manchester Organics. (n.d.). 4-Isopropoxy-3-methyl-benzoic acid Product Data.

    • Source for CAS 856165-81-6 verific
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 21956832 (Related 3-cyano analog).[5][5]

    • Used for compar
  • Gassman, P. G., & Gruetzmacher, G. (1973). Synthesis of substituted benzoates. Organic Syntheses, 53, 38.

    • Foundational reference for the alkylation of 4-hydroxy-3-methylbenzoate deriv

Sources

Application Note: Cytotoxicity Profiling of 4-Isopropoxy-3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the cytotoxicity assessment of 4-isopropoxy-3-methylbenzoic acid (CAS: 856165-81-6).

This guide is structured for researchers evaluating this compound, which is frequently used as a pharmaceutical intermediate (e.g., in the synthesis of voltage-gated sodium channel modulators). As a lipophilic benzoic acid derivative, its assessment requires specific attention to solubility, pH buffering, and membrane interaction.

Introduction & Rationale

This compound is a functionalized benzoic acid derivative characterized by a lipophilic isopropoxy group at the para position and a methyl group at the meta position. While often utilized as a chemical building block, its biological activity profile is critical for two reasons:

  • Impurity Profiling: Residual intermediates in final drug substances must be qualified for safety (ICH Q3A/B guidelines).

  • Metabolite Safety: Drugs containing this moiety may release the free acid upon metabolic hydrolysis.

Mechanistic Hypothesis: Unlike simple benzoic acid (which is generally low-toxicity), the isopropoxy group significantly increases lipophilicity (LogP ~3.0–3.5 estimated). This facilitates passive diffusion across cell membranes, potentially leading to:

  • Mitochondrial Uncoupling: Weak lipophilic acids can shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force.

  • Membrane Perturbation: Direct interaction with the lipid bilayer at high concentrations.

Pre-Experimental Planning
A. Compound Properties & Handling
  • Molecular Weight: 194.23 g/mol [1]

  • Solubility: Low in water; soluble in organic solvents.

  • Vehicle Selection: DMSO (Dimethyl sulfoxide) is the required vehicle. Ethanol is a secondary alternative but more volatile.

  • Storage: Powder at +4°C (desiccated). Stock solutions at -20°C.

B. Cell Line Selection Strategy

Do not choose cell lines randomly. Select based on the intended context:

Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular)Metabolic Competence: Primary site of xenobiotic metabolism. Essential for assessing if the acid is detoxified (glucuronidation) or activated.
HUVEC Vascular EndotheliumSystemic Exposure: If the compound enters circulation, endothelial cells are the first point of contact.
NIH/3T3 Fibroblast (Mouse)General Toxicity (ISO 10993-5): Standard robust line for basal cytotoxicity screening.
Experimental Workflow Visualization

The following diagram outlines the dual-assay approach (Metabolic vs. Membrane Integrity) required to distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death).

CytotoxicityWorkflow Start Compound Preparation (this compound) Stock Stock Solution 100 mM in DMSO Start->Stock Dilution Serial Dilution (0.1 µM - 500 µM) < 0.5% DMSO Final Stock->Dilution Media Dilution Treatment Treatment (24h - 72h) Dilution->Treatment Seeding Cell Seeding (HepG2 / NIH-3T3) 24h Attachment Seeding->Treatment Split Assay Split Treatment->Split MTT Assay A: MTT/CCK-8 (Mitochondrial Activity) Split->MTT Supernatant Removed LDH Assay B: LDH Release (Membrane Integrity) Split->LDH Supernatant Collected Analysis Data Analysis Non-linear Regression (IC50) MTT->Analysis LDH->Analysis

Caption: Dual-stream workflow allowing simultaneous assessment of metabolic inhibition (MTT) and membrane rupture (LDH) from the same experimental setup.

Detailed Protocols
Protocol A: Preparation of Stock and Working Solutions

Critical Step: Benzoic acid derivatives can precipitate upon addition to aqueous media if the concentration is too high or mixing is too slow.

  • Master Stock (100 mM): Weigh ~19.4 mg of this compound. Dissolve in 1.0 mL of sterile, cell-culture grade DMSO. Vortex until completely clear.

  • Sterility: Pass through a 0.22 µm PTFE syringe filter (Do not use Nylon, as it may bind the compound).

  • Working Solutions: Prepare 2X concentrations in complete cell culture medium immediately before use.

    • Example: To achieve 100 µM final, prepare 200 µM in media (2 µL stock in 998 µL media).

    • DMSO Control: Ensure the vehicle concentration is constant (e.g., 0.5%) across all wells, including the "0 µM" control.

Protocol B: MTT Metabolic Competence Assay

Standard: ISO 10993-5 compliant.[2][3]

  • Seeding: Seed cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound (Range: 1, 5, 10, 50, 100, 250, 500 µM).

    • Blanks: Media only (no cells).

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control:[4][5] 1% Triton X-100 or 10 µM Doxorubicin.

  • Incubation: Incubate for 24h or 48h.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate 3–4 hours. Check for purple crystals.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO. Shake plate for 10 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol C: LDH Membrane Integrity Assay

Why: To confirm if a reduction in MTT signal is due to cell death (necrosis) or just metabolic slowing.

  • Supernatant Collection: At the end of the treatment period (Step 3 above), transfer 50 µL of supernatant from the treatment plate to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: Incubate 30 min at Room Temperature in the dark .

  • Stop: Add Stop Solution (if using a kit) or measure kinetics.

  • Read: Measure Absorbance at 490 nm .

    • Calculation: % Cytotoxicity = (Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Data Analysis & Interpretation

Summarize your data using the following structure.

Table 1: Expected Interpretation of Results

MTT SignalLDH SignalInterpretationMechanism Implication
Decreased Low (Baseline) Cytostatic / Metabolic StressMitochondrial uncoupling; Cell cycle arrest. The cells are alive but not dividing/metabolizing actively.
Decreased High Cytotoxic (Necrosis)Membrane rupture; Acute toxicity. Likely due to detergent-like effects of the lipophilic acid.
Unchanged Low Non-ToxicCompound is safe at this concentration.

Calculation of IC50: Use a 4-parameter logistic (4PL) regression model.



  • X: Log of concentration.

  • Y: Normalized viability (%).

Troubleshooting "The Scientist's Notebook"
  • Issue: Precipitation in wells.

    • Cause: The this compound is hydrophobic. At >200 µM, it may crash out in aqueous media.

    • Fix: Check wells under a microscope before adding MTT. If crystals are visible, data is invalid. Lower the concentration range or increase serum (BSA binds lipophilic acids, increasing solubility but potentially lowering free drug availability).

  • Issue: High background in MTT.

    • Cause: Benzoic acid derivatives can sometimes reduce tetrazolium salts directly (rare, but possible with certain substitutions).

    • Check: Incubate compound + MTT in a cell-free well. If it turns purple, switch to an ATP-based assay (e.g., CellTiter-Glo).

  • Issue: "Edge Effect" in 96-well plates.

    • Fix: Do not use the outer perimeter wells for data. Fill them with sterile PBS to maintain humidity and prevent evaporation.

References
  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[3] Link

  • Niles, A. L., et al. (2007). "Measure relative numbers of live and dead cells and normalize assay data to cell number." Promega Cell Notes, 18, 15-20. (Methodology for multiplexing MTT/LDH).
  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Zeb, A. (2020). "Concept of benzoic acid derivatives as anticancer agents." Journal of Comparison of Benzoic Acid Derivatives. (Contextual reference for benzoic acid class toxicity).

Sources

protocol for the esterification of 4-isopropoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of 4-Isopropoxy-3-Methylbenzoic Acid: Protocols and Mechanistic Insights

For researchers and professionals in drug development and organic synthesis, the esterification of carboxylic acids is a cornerstone transformation. This guide provides a detailed examination of protocols for the esterification of this compound, a substituted aromatic scaffold relevant to medicinal chemistry. We will explore two primary, field-proven methodologies: the classic Fischer-Speier esterification and the milder, coupling-reagent-based Steglich esterification. The choice between these methods is dictated by factors such as substrate sensitivity, desired scale, and reaction conditions. This document offers comprehensive, step-by-step protocols, explains the mechanistic rationale behind procedural choices, and provides critical safety information.

Choosing the Right Path: Fischer vs. Steglich Esterification

The selection of an esterification method is a critical decision in synthesis planning.

  • Fischer-Speier Esterification : This is a robust, acid-catalyzed reaction, typically employing a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is driven by a large excess of the alcohol, which often serves as the solvent, and proceeds by establishing an equilibrium between reactants and products.[3][4][5] Its primary advantages are cost-effectiveness and simplicity, making it highly suitable for large-scale synthesis where the starting materials are not sensitive to strong acidic conditions.[3][6]

  • Steglich Esterification : For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a mild and effective alternative.[7][8] This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid under neutral conditions.[9][10] It is particularly advantageous for reactions with sterically hindered alcohols or when trying to avoid side reactions like elimination, which can occur with tertiary alcohols under Fischer conditions.[1][10]

For this compound, both methods are viable. The absence of highly acid-labile functional groups makes it a suitable candidate for the Fischer-Speier method. However, the Steglich protocol provides a reliable alternative that often results in high yields at room temperature, simplifying the procedure and minimizing thermal degradation.

Protocol 1: Fischer-Speier Esterification of this compound

This protocol details the synthesis of methyl 4-isopropoxy-3-methylbenzoate. The reaction is an equilibrium process, which is driven towards the product by using a large excess of methanol and the catalytic action of sulfuric acid.[5][6]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow reagents 1. Combine Reactants - this compound - Methanol (excess) - Conc. H₂SO₄ (catalyst) reflux 2. Heat to Reflux (e.g., 65-70°C for 4-6 hours) Drive equilibrium forward. reagents->reflux workup 3. Reaction Work-up - Cool mixture - Neutralize with NaHCO₃(aq) - Extract with organic solvent reflux->workup purify 4. Purification - Wash organic layer - Dry with Na₂SO₄ - Evaporate solvent workup->purify product 5. Isolate Product Methyl 4-isopropoxy-3-methylbenzoate purify->product Steglich_Esterification_Workflow reagents 1. Combine Reactants in Anhydrous Solvent - Carboxylic Acid - Alcohol - DMAP (catalyst) - Solvent (e.g., CH₂Cl₂) dcc_add 2. Add DCC at 0°C Initiates formation of O-acylisourea. reagents->dcc_add stir 3. Stir at Room Temperature (e.g., 3-5 hours) Reaction proceeds to completion. dcc_add->stir filter 4. Filter Byproduct Remove precipitated dicyclohexylurea (DCU). stir->filter workup 5. Aqueous Work-up - Wash with dilute HCl - Wash with NaHCO₃(aq) filter->workup purify 6. Purification - Dry with Na₂SO₄ - Evaporate solvent workup->purify product 7. Isolate Product Target Ester purify->product

Sources

Process Development Guide: Large-Scale Synthesis of 4-Isopropoxy-3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 4-isopropoxy-3-methylbenzoic acid (CAS: 856165-81-6). This moiety is a critical pharmacophore in medicinal chemistry, particularly as a structural intermediate for PPAR agonists and various anti-inflammatory agents.

The Synthetic Challenge

The primary challenge in scaling this synthesis is the dual reactivity of the starting material, 4-hydroxy-3-methylbenzoic acid . The molecule contains two nucleophilic sites: the phenolic hydroxyl and the carboxylic acid.

  • Selectivity: Attempting selective O-alkylation of the phenol while leaving the acid intact is difficult and often low-yielding on a large scale.

  • Process Efficiency: The most robust industrial strategy involves a "over-alkylation" approach followed by selective hydrolysis. This method utilizes the formation of the isopropyl ester as a transient protecting group, avoiding the need for expensive selective reagents.

Selected Route: The "Telescoped" Williamson Ether Synthesis

We utilize a two-stage, one-pot equivalent workflow:

  • Global Alkylation: Reaction with 2-bromopropane and Potassium Carbonate (

    
    ) in DMF to form isopropyl 4-isopropoxy-3-methylbenzoate .
    
  • Regioselective Hydrolysis: Saponification of the ester to yield the target acid.

Chemical Reaction Engineering

Reaction Pathway

The following Graphviz diagram illustrates the chemical transformation and the critical decision nodes in the process flow.

SynthesisPath SM Start: 4-Hydroxy-3-methylbenzoic acid (Solid) Inter Intermediate: Isopropyl 4-isopropoxy-3-methylbenzoate (Oil/Low melt solid) SM->Inter SN2 Alkylation (70°C, 12h) Reagents Reagents: 2-Bromopropane (2.5 eq) K2CO3 (3.0 eq) Solvent: DMF Reagents->Inter Hydrolysis Hydrolysis: NaOH / MeOH / H2O Reflux Inter->Hydrolysis Saponification Product Target: This compound (Solid, >98% Purity) Hydrolysis->Product Acidification (pH 2)

Caption: Fig 1. Synthetic pathway converting the hydroxy-acid precursor to the target ether-acid via an ester intermediate.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Solvent System DMF (Dimethylformamide)High dielectric constant promotes

kinetics; solubilizes the dianion effectively.
Base Stoichiometry

(3.0 equiv)
Sufficient to neutralize both phenol and carboxylic acid protons + buffer HBr generation.
Alkyl Halide 2-Bromopropane (2.5 equiv)Excess required to drive both esterification and etherification to completion.
Temperature 70°C ± 5°CBalance between reaction rate and elimination of 2-bromopropane to propene (side reaction).
Agitation High Shear (>300 RPM)Critical. The reaction is heterogeneous (solid-liquid); mass transfer limits rate.

Detailed Experimental Protocol

Phase 1: Global Alkylation (Formation of Intermediate)

Safety Note: 2-Bromopropane is a reproductive toxin and highly flammable. All operations must occur in a fume hood with proper grounding.

  • Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging:

    • Charge 100.0 g (0.657 mol) of 4-hydroxy-3-methylbenzoic acid.

    • Charge 500 mL of anhydrous DMF.

    • Start stirring at 300 RPM.

    • Charge 272.4 g (1.97 mol, 3.0 eq) of Potassium Carbonate (granular, milled is preferred). Note: Exothermic adsorption may occur.

  • Reagent Addition:

    • Add 202.0 g (1.64 mol, 2.5 eq) of 2-Bromopropane via addition funnel over 30 minutes.

  • Reaction:

    • Heat the slurry to 70°C .

    • Hold for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: <1% Starting Material and <2% Mono-alkylated acid.

  • Workup (Extractive):

    • Cool to 25°C.

    • Add 1000 mL Water (dissolves inorganic salts).

    • Extract with 2 x 500 mL Ethyl Acetate (EtOAc).

    • Wash combined organic layers with 500 mL Brine.

    • Crucial Step: The DMF must be removed. Wash organics with water (2x) or rely on subsequent hydrolysis to remove traces.

    • Concentrate the organic layer under reduced pressure to yield the crude Isopropyl ester intermediate (typically a pale yellow oil).

Phase 2: Hydrolysis & Isolation
  • Saponification:

    • Dissolve the crude intermediate oil in 300 mL Methanol .

    • Add 300 mL of 4M NaOH aqueous solution.

    • Heat to Reflux (approx. 65-70°C) for 4 hours.

    • IPC: Monitor disappearance of the ester peak.

  • Isolation:

    • Cool to Room Temperature.[1]

    • Distill off the Methanol (rotary evaporator or vacuum distillation).

    • Dilute the remaining aqueous residue with 500 mL Water .

    • Optional Wash: Wash the alkaline aqueous phase with 200 mL Toluene (removes non-polar impurities/unreacted alkyl halides).

  • Precipitation:

    • Cool aqueous phase to 10°C.

    • Slowly add 6M HCl until pH reaches 1–2. The product will precipitate as a white solid.

    • Stir the slurry for 1 hour to ensure crystal growth.

  • Filtration & Drying:

    • Filter the solid. Wash the cake with 200 mL Water (to remove NaCl).

    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% (approx. 110–118 g). Appearance: White to off-white crystalline powder.

Process Safety & Engineering Controls

Thermal Stability & Runaway Reaction Risks

The alkylation uses an alkyl halide with a carbonate base. While not violently exothermic, the elimination of 2-bromopropane to propene gas can pressurize a closed vessel.

SafetyLogic Risk Risk: 2-Bromopropane Elimination Condition Condition: T > 80°C Risk->Condition Result Result: Propene Gas Generation (Pressure Build-up) Condition->Result Mitigation Control: Jacket T Limit 75°C Open Vent/Scrubber Result->Mitigation

Caption: Fig 2. Thermal safety logic for preventing vessel pressurization.

Solvent Handling (DMF)
  • Hazard: DMF is hepatotoxic and readily absorbed through the skin.

  • Removal: DMF has a high boiling point (153°C). Do not attempt to distill it off the product at high temps. The water wash/extraction method described in Phase 1 is the safest way to remove it.

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, verify the following spectral data:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.5 (s, 1H, -COOH)
      
    • 
       7.7–7.8 (m, 2H, Ar-H)
      
    • 
       7.0 (d, 1H, Ar-H ortho to ether)
      
    • 
       4.7 (septet, 1H, -CH of isopropyl)
      
    • 
       2.15 (s, 3H, Ar-CH3)
      
    • 
       1.3 (d, 6H, -CH3 of isopropyl)
      
  • HPLC Purity: >98.5% (Area %).[2]

    • Impurity A: 4-hydroxy-3-methylbenzoic acid (Hydrolysis failure or incomplete alkylation).

    • Impurity B: Isopropyl ester (Incomplete hydrolysis).

References

  • Patent Grounding (Analogous Chemistry): Preparation method of 3-cyano-4-isopropoxybenzoic acid. CN106674045A. (2017). Describes the specific K2CO3/Alkyl Bromide/DMF system for hindered benzoic acids.

  • Solubility Data: Solubility of 4-Methylbenzoic Acid in Various Solvents. (2014).[2][3][4] Journal of Chemical & Engineering Data. Provides solubility baselines for methylbenzoic acid derivatives.

  • Safety Data: 2-Bromopropane Safety Data Sheet. Ataman Chemicals.[5] Highlights flammability and reproductive toxicity hazards.[5]

  • General Methodology:Williamson Ether Synthesis of Hydroxybenzoic Acids. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Sources

Application Notes and Protocols: 4-Isopropoxy-3-methylbenzoic Acid as a Versatile Building Block in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-isopropoxy-3-methylbenzoic acid in material science. While direct, widespread applications of this specific molecule are not extensively documented in current literature, its distinct structural features—a rigid aromatic core, a reactive carboxylic acid group, a flexible isopropoxy chain, and a methyl substituent—make it a highly promising precursor for a range of advanced functional materials. By drawing authoritative parallels with structurally analogous benzoic acid derivatives, this guide presents detailed protocols and theoretical frameworks for its utilization in the synthesis of liquid crystals, specialty polymers, and as a candidate for organic electronic materials. The causality behind experimental choices is emphasized to provide a field-proven perspective on methodology.

Introduction: Unlocking Potential through Molecular Architecture

This compound is a substituted aromatic carboxylic acid. Its molecular architecture is key to its versatility. The benzene ring provides a rigid, planar core essential for forming ordered structures in materials like liquid crystals. The carboxylic acid (-COOH) group is a highly versatile functional handle for esterification and amidation reactions, enabling its integration into larger molecules or polymer chains.[1] The isopropoxy (-O-CH(CH₃)₂) and methyl (-CH₃) groups modify the molecule's steric profile and electronic properties, influencing solubility, melting points, and intermolecular interactions, which are critical parameters in material design.[2]

This guide will explore its application as a synthon, a fundamental building block, for creating materials with tailored properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 856165-81-6[3]
Molecular Formula C₁₁H₁₄O₃Derived
Molecular Weight 194.23 g/mol Derived
Appearance White to off-white solid (predicted)Analogous Compounds
Key Functional Groups Carboxylic Acid, Ether (Isopropoxy), Aromatic Ring-

Foundational Protocol: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into creating derivatives.[3] A common laboratory-scale synthesis can be adapted from established organic chemistry principles, such as the Williamson ether synthesis followed by oxidation.

Protocol 2.1: Two-Step Synthesis from 4-Hydroxy-3-methylbenzoic Acid

This protocol outlines a reliable method starting from a commercially available precursor.

Step 1: Etherification (Williamson Ether Synthesis)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-hydroxy-3-methylbenzoic acid in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Deprotonation: Add 1.5 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir at room temperature for 30 minutes to form the phenoxide salt. The K₂CO₃ is chosen for its low cost and ease of removal.

  • Alkylation: Add 1.2 equivalents of 2-bromopropane (isopropyl bromide). Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Workup: After cooling, filter off the K₂CO₃. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts and DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester product, ethyl 4-isopropoxy-3-methylbenzoate.

Step 2: Saponification (Hydrolysis)

  • Reaction Setup: Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add 3.0 equivalents of sodium hydroxide (NaOH) and heat the mixture to reflux for 2-3 hours until TLC indicates the complete disappearance of the starting ester.

  • Acidification & Isolation: Cool the reaction mixture in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2. The target compound, this compound, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

Characterization Workflow

The identity and purity of the synthesized compound must be rigorously validated.

Caption: Workflow for the comprehensive characterization of the synthesized product.

  • NMR: Confirms the chemical structure by showing characteristic peaks for aromatic, isopropoxy, methyl, and carboxylic acid protons/carbons.

  • FT-IR: Identifies functional groups, notably a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid dimer.

  • MS: Determines the molecular weight, confirming the elemental composition.

  • DSC/TGA: Essential for material science applications, these techniques determine the melting point, crystalline transitions, and thermal decomposition temperature, defining the material's operational window.[4]

Application in Liquid Crystal Design and Synthesis

The molecular shape of this compound—a rigid core with semi-flexible substituents—makes it an excellent candidate for incorporation into liquid crystalline materials (mesogens). Benzoic acid derivatives are foundational to many known liquid crystal systems.[2][5][6]

Rationale: Designing for Mesophase Formation

Liquid crystals exhibit phases of matter intermediate between conventional liquids and solid crystals.

  • Calamitic (Rod-like) Mesogens: By esterifying the carboxylic acid with another rigid molecular fragment, such as a substituted phenol, a rod-like molecule can be constructed. The overall aspect ratio and polarity of this new molecule will determine if it exhibits liquid crystalline phases (e.g., nematic or smectic).[6]

  • Influence of Substituents: The 3-methyl group provides lateral steric bulk, which can disrupt overly stable crystalline packing and lower the melting point, potentially revealing underlying liquid crystal phases. The isopropoxy group acts as a flexible tail, further influencing the melting and clearing points of the mesophase.[7]

Protocol 3.1: Synthesis of a Nematic Liquid Crystal Candidate

This protocol describes the synthesis of 4-cyanophenyl 4-isopropoxy-3-methylbenzoate, a model compound designed to exhibit a nematic phase.

  • Reagent Preparation: To a solution of this compound (1.0 eq) and 4-cyanophenol (1.0 eq) in dry dichloromethane (DCM), add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

  • Coupling Reaction: Cool the solution in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM. DCC is a highly effective dehydrating agent for forming ester bonds.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU), the byproduct, will form. Monitor the reaction by TLC.

  • Workup and Purification:

    • Filter off the DCU precipitate.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

    • Purify the resulting crude solid using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure ester.

  • Characterization of Mesophase:

    • DSC: Heat the purified sample at a controlled rate (e.g., 10 °C/min). Endothermic peaks will indicate phase transitions (crystal-to-mesophase and mesophase-to-isotropic liquid). Record the transition temperatures and enthalpies.

    • Polarized Optical Microscopy (POM): Place a small amount of the sample on a microscope slide and heat it on a hot stage. Observe the sample through crossed polarizers. The appearance of birefringent, mobile textures upon cooling from the isotropic liquid state confirms the presence of a liquid crystalline phase. Characteristic textures, such as Schlieren or threaded patterns, are indicative of a nematic phase.[2]

Caption: Experimental workflow for the synthesis and characterization of a liquid crystal.

Application as a Monomer in Polymer Science

The bifunctional nature of benzoic acid derivatives—the reactive carboxylic acid and the modifiable aromatic ring—makes them valuable monomers for creating high-performance polymers.[8]

Rationale: Engineering Polymer Properties

This compound can be used to synthesize polyesters and polyamides with specific properties:

  • Thermal Stability: The aromatic backbone imparts high thermal stability compared to purely aliphatic polymers.

  • Solubility: The isopropoxy and methyl side groups disrupt the packing of polymer chains, often increasing solubility in common organic solvents, which is a significant advantage for processing.

  • Chain Modification: The molecule can be used as a chain terminator to control molecular weight or as a comonomer to modify the properties of existing polymers like PET (Polyethylene terephthalate) or nylons.

Protocol 4.1: Synthesis of a Copolyester via Melt Polycondensation

This protocol details how the title compound can be incorporated into a polyester backbone with terephthalic acid and ethylene glycol.

  • Reactant Charging: Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with dimethyl terephthalate (0.9 eq), this compound (0.2 eq, acting as a comonomer and chain modifier), and ethylene glycol (2.2 eq).

  • Catalyst Addition: Add a standard transesterification catalyst, such as zinc acetate (200-300 ppm).

  • First Stage (Transesterification): Heat the mixture under a slow stream of nitrogen to 180-220 °C. Methanol will be liberated and distilled off. This stage is complete when ~90% of the theoretical methanol has been collected.

  • Second Stage (Polycondensation): Add a polycondensation catalyst, such as antimony trioxide (250-350 ppm). Gradually increase the temperature to 270-280 °C while slowly reducing the pressure to <1 Torr. The viscosity of the mixture will increase significantly as ethylene glycol is removed and the polymer chains grow.

  • Termination and Isolation: Continue the reaction until the desired viscosity is achieved (monitored by stirrer torque). Extrude the molten polymer from the reactor, cool, and pelletize for analysis.

  • Polymer Characterization:

    • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

    • DSC: Identify the glass transition temperature (Tg) and melting temperature (Tm), which are critical indicators of the polymer's service temperature and morphology.

    • FT-IR: Confirm the incorporation of the monomer by identifying the characteristic peaks of the isopropoxy and methyl groups in the final polymer spectrum.

Prospective Role in Organic Electronics

While more speculative, the molecular structure is relevant to the field of organic electronics, which utilizes carbon-based materials for devices like OLEDs and organic field-effect transistors (OFETs).[9][10]

Rationale: A Building Block for Organic Semiconductors
  • Core Structure: Substituted benzene rings are the fundamental units of many organic semiconductors.

  • Processing: The side chains (isopropoxy, methyl) are crucial for tuning solubility, enabling the deposition of thin, uniform films from solution—a key requirement for low-cost, large-area device fabrication.

  • Intermolecular Interactions: The carboxylic acid group can form strong hydrogen-bonded dimers. This self-assembly can be exploited to influence molecular packing in the solid state, which directly impacts charge carrier mobility.

Workflow 5.1: Evaluation as a Thin-Film Material

This outlines a workflow to assess the fundamental electronic properties of the molecule.

  • Solution Preparation: Prepare dilute solutions (0.1-1.0 wt%) of this compound in various organic solvents (e.g., toluene, chlorobenzene, THF) to find a suitable system for film deposition.

  • Thin-Film Deposition: Use spin-coating to deposit a thin film of the material onto a suitable substrate (e.g., quartz for UV-Vis, ITO-coated glass for electronic measurements).

  • Film Characterization:

    • UV-Vis Spectroscopy: Measure the absorption spectrum of the film to determine the optical bandgap (E_g^opt), a primary electronic parameter.

    • Cyclic Voltammetry (CV): Analyze the material in solution to determine its oxidation and reduction potentials. These values are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Atomic Force Microscopy (AFM): Image the surface of the film to assess its morphology, roughness, and degree of crystallinity, which are critical for device performance.

G cluster_prep Film Preparation cluster_analysis Property Analysis A Dissolve in Solvent B Spin-Coat on Substrate A->B C UV-Vis Spectroscopy B->C Characterize Thin Film D Cyclic Voltammetry B->D Characterize Thin Film E Atomic Force Microscopy B->E Characterize Thin Film C_out Optical Bandgap (Eg) C->C_out D_out HOMO/LUMO Levels D->D_out E_out Film Morphology (Roughness, Crystallinity) E->E_out

Caption: Workflow for evaluating the optoelectronic properties of a thin film.

Conclusion

This compound represents a versatile and valuable building block for the modern material scientist. While it may not be an end-use material itself, its functional handles provide a rich platform for synthetic modification. The protocols and rationales presented here, grounded in the established behavior of analogous compounds, offer a clear roadmap for leveraging this molecule to create novel liquid crystals, engineered polymers, and to explore next-generation organic electronic materials. Its true potential will be realized through the creative and systematic exploration of its chemistry by researchers in the field.

References

  • Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). MDPI.
  • Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, and 1,6-diisocyanohexane via U-4CR. (n.d.). ResearchGate.
  • Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. (2020). PubMed.
  • Benzoic acid. (n.d.). Wikipedia.
  • Electrosynthesis of Benzoic Acid Derivatives and its Polymers in the Presence of Superoxide using Fuel Cell Technology. (n.d.). TSI Journals.
  • Method for preparing 3-cyano-4-isopropoxybenzoic acid. (n.d.). Google Patents.
  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. (2014). ResearchGate.
  • 4-Isopropoxy-3-methyl-benzoic acid | 856165-81-6. (n.d.). Manchester Organics.
  • 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki. (n.d.). Guidechem.
  • 4-Isopropoxybenzoic acid. (n.d.). PubChem.
  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (n.d.). PMC.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. (2021). Rasayan Journal of Chemistry.
  • Liquid Crystalline Benzoic Acid Ester MIDA Boronates: Synthesis and Mesomorphic Properties. (2020). Thieme Chemistry.
  • Photosensitive bent-core liquid crystals based on methyl substituted 3-hydroxybenzoic acid. (2017). Semantic Scholar.
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.
  • 4-Hydroxy-3-methylbenzoic acid. (n.d.). PubChem.
  • Materials Science Applications. (2021). Aurora Scientific.
  • Material Science. (n.d.). Evotec.
  • Organic Semiconductors: Past, Present and Future. (2014). MDPI.
  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). MDPI.
  • 4-Methylbenzoic acid. (n.d.). SupraBank.
  • Organic Semiconductors for Advanced Electronics. (n.d.). Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-isopropoxy-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for common challenges encountered during the synthesis of this valuable compound. Our goal is to empower you with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles, enabling you to optimize your reaction for higher yields and purity.

Introduction: Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategic routes, each with its own set of advantages and potential challenges. The choice of strategy will often depend on the available starting materials, scale of the reaction, and the specific capabilities of your laboratory.

  • Strategy 1: Williamson Ether Synthesis. This is a classic and versatile method for forming ethers. In this approach, the ether linkage is formed by reacting an alkoxide with an alkyl halide. For our target molecule, this would typically involve the O-alkylation of a 3-methyl-4-hydroxybenzoic acid derivative.

  • Strategy 2: Grignard Carboxylation. This powerful carbon-carbon bond-forming reaction allows for the introduction of the carboxylic acid moiety. This route would involve the formation of a Grignard reagent from a suitable aromatic halide, followed by its reaction with carbon dioxide.

This guide will provide detailed protocols and troubleshooting for both synthetic pathways.

Strategy 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers and proceeds via an SN2 mechanism.[1] This involves the nucleophilic attack of an alkoxide on an alkyl halide. For the synthesis of this compound, the most logical starting material is 4-hydroxy-3-methylbenzoic acid.[2]

However, the direct alkylation of 4-hydroxy-3-methylbenzoic acid presents a challenge: the presence of the acidic carboxylic acid proton, which will interfere with the basic conditions required for the deprotonation of the phenolic hydroxyl group. Therefore, a protection-alkylation-deprotection strategy is often employed. The carboxylic acid is first converted to an ester (protection), followed by the Williamson ether synthesis, and finally, the ester is hydrolyzed back to the carboxylic acid (deprotection).

Experimental Workflow: Williamson Ether Synthesis

Williamson_Workflow cluster_0 Step 1: Protection (Esterification) cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection (Hydrolysis) A 4-Hydroxy-3-methylbenzoic Acid B Methyl 4-hydroxy-3-methylbenzoate A->B MeOH, H₂SO₄ (cat.) C Methyl 4-isopropoxy-3-methylbenzoate B->C 2-bromopropane, K₂CO₃, DMF D This compound C->D 1. NaOH, H₂O/MeOH 2. HCl (aq)

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Detailed Experimental Protocols

Step 1: Esterification of 4-Hydroxy-3-methylbenzoic Acid

  • Methodology:

    • To a solution of 4-hydroxy-3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).

    • Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxy-3-methylbenzoate. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Williamson Ether Synthesis

  • Methodology:

    • In a round-bottom flask, dissolve methyl 4-hydroxy-3-methylbenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5-10 volumes).

    • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

    • Add 2-bromopropane (1.5-2.0 eq) to the reaction mixture.

    • Heat the mixture to 80-100 °C and stir vigorously for 4-8 hours. Monitor the reaction by TLC.[1]

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-isopropoxy-3-methylbenzoate.

Step 3: Hydrolysis of the Ester

  • Methodology:

    • Dissolve the crude methyl 4-isopropoxy-3-methylbenzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.[3]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with 1 M hydrochloric acid (HCl). The product will precipitate out of the solution.[3]

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

Troubleshooting Guide: Williamson Ether Synthesis
Problem Potential Cause(s) Troubleshooting Suggestions
Low yield of ether Incomplete deprotonation of the phenol.Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient excess. Consider a stronger base like sodium hydride (NaH), but exercise caution due to its reactivity.
Competing elimination reaction (E2).The use of a secondary alkyl halide (2-bromopropane) makes the E2 elimination a significant competing reaction.[4][5] Lowering the reaction temperature may favor the SN2 substitution. Using a less sterically hindered base can also help.
Insufficient reaction time or temperature.Monitor the reaction closely by TLC to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature may be necessary.
Formation of propene byproduct E2 elimination is favored.This is a common side reaction with secondary alkyl halides.[6] Optimize the reaction temperature to the lowest effective level. Ensure a polar aprotic solvent like DMF or acetonitrile is used to favor the SN2 pathway.[1]
Incomplete hydrolysis of the ester Insufficient base or reaction time.Ensure at least 2 equivalents of NaOH are used to drive the saponification to completion. Extend the reflux time and monitor by TLC.
Product is an oil and difficult to crystallize Presence of impurities.Purify the product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[7][8]

Strategy 2: Grignard Carboxylation

This approach involves the formation of an organomagnesium (Grignard) reagent, which then acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. This method is highly effective but requires strict anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[9]

The starting material for this route would be a halogenated precursor, such as 4-bromo-1-isopropoxy-2-methylbenzene.

Experimental Workflow: Grignard Carboxylation

Grignard_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Workup A 4-Bromo-1-isopropoxy-2-methylbenzene B 4-Isopropoxy-3-methylphenylmagnesium Bromide A->B Mg, THF (anhydrous) C This compound B->C 1. CO₂ (solid) 2. HCl (aq)

Caption: Workflow for the Grignard Carboxylation Synthesis.

Detailed Experimental Protocols

Step 1: Formation of the Grignard Reagent

  • Methodology:

    • All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to the flask to help initiate the reaction.[10]

    • In the dropping funnel, prepare a solution of 4-bromo-1-isopropoxy-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming or crushing the magnesium with a glass rod may be necessary.[11]

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

Step 2: Carboxylation and Workup

  • Methodology:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, place an excess of crushed dry ice (solid CO₂).

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.[12]

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

    • Slowly add aqueous HCl (e.g., 1 M) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude this compound.

Troubleshooting Guide: Grignard Carboxylation
Problem Potential Cause(s) Troubleshooting Suggestions
Grignard reaction fails to initiate Inactive magnesium surface (oxide layer).Crush the magnesium turnings in a mortar and pestle before use, or activate with a small amount of iodine or 1,2-dibromoethane.[10]
Presence of moisture.Ensure all glassware is flame-dried or oven-dried and that the solvent is anhydrous.[13]
Low yield of carboxylic acid Incomplete formation of the Grignard reagent.Titrate a small aliquot of the Grignard reagent to determine its concentration before proceeding with the carboxylation.
Wurtz coupling side reaction (formation of a biphenyl derivative).Add the alkyl halide slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture.
Grignard reagent destroyed by acidic protons.Ensure the starting halide does not contain any acidic functional groups.
Dark-colored reaction mixture Formation of finely divided metal from side reactions.While often not detrimental to the reaction, this can indicate impurities in the magnesium or halide.[13]

Purification of the Final Product

For both synthetic routes, the final product, this compound, will likely require purification to remove any unreacted starting materials or byproducts. Recrystallization is a highly effective method for purifying solid organic compounds like benzoic acid derivatives.[14]

Recrystallization Protocol
  • Methodology:

    • Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For benzoic acids, mixtures of ethanol and water, or ethyl acetate and hexanes are often effective.[7]

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.[15]

    • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

    • Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • BenchChem. (2025). Preventing elimination side reactions in Williamson synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • Recrystalliz
  • AllInwithDrBetts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
  • Grignard Reaction.
  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.
  • Alfa Chemistry.
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • ADICHEMISTRY.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Slideshare.
  • Sciencemadness.org. (2016, February 18). Grignard successes and failures.
  • Organic Syntheses Procedure.
  • Google Patents. (2003, December 31).
  • organic synthesis: benzoic acid via a grignard reaction.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • The Grignard Reaction.
  • CHEM-333: Experiment 10: Grignard Reagent Prepar
  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Google Patents. (n.d.).
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • CABI Digital Library. 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
  • PubChem. 4-Hydroxy-3-methylbenzoic acid.
  • IOSR Journal. (2020, November 19).
  • Quora. (2021, January 27).
  • ResearchGate. Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents.
  • Docsity. (2021, November 5). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab.
  • Scribd. Grignard Synthesis of Benzoic Acid.
  • YouTube. (2021, January 22).

Sources

purification of crude 4-isopropoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Isopropoxy-3-methylbenzoic Acid

Case ID: PUR-IMBA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the purification of This compound (CAS: 856165-81-6).[1] This intermediate is frequently synthesized via the O-alkylation of 4-hydroxy-3-methylbenzoic acid or the hydrolysis of 3-cyano-4-isopropoxy derivatives.[1]

The primary challenges with this molecule are:

  • Separation from unreacted phenol: The starting material (4-hydroxy-3-methylbenzoic acid) is also acidic, making simple acid/base extraction insufficient for high purity.[1]

  • "Oiling Out": The isopropoxy group increases lipophilicity, causing the compound to separate as an oil rather than crystals during rapid cooling.

  • Color Removal: Electron-rich aromatic rings are prone to oxidation, leading to pink/brown discoloration.[1]

Module 1: The "Rough Cut" (Acid-Base Partitioning)

Use this protocol if your crude material is a dark oil or contains significant neutral impurities (e.g., unhydrolyzed esters or alkyl halides).[1]

The Logic: This step relies on the acidity of the carboxylic acid (


). By converting it to a water-soluble salt, we can wash away non-acidic organic impurities.[1]
Protocol:
  • Dissolution: Dissolve the crude mixture in 10% aqueous NaOH (Use 5 mL per gram of crude).

    • Note: Ensure the pH is >10. If the solution is cloudy, the impurity is likely neutral organic matter.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Action: Discard these organic washes (they contain neutral impurities).

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath.

  • Acidification: Slowly add 6N HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Critical Observation: The product should precipitate as a white/off-white solid.[1] If it forms a gum, see Troubleshooting (Q3).

  • Filtration: Filter the solid and wash with cold water. Dry thoroughly.

Module 2: Recrystallization (The "Fine Polish")

Use this protocol to remove trace starting material (phenols) and isomers.

Solvent System Selection: We recommend a Binary Solvent System .[1] The isopropoxy group makes the molecule too soluble in pure alcohols and too insoluble in pure water.

System A: Ethanol / WaterSystem B: EtOAc / Heptane
Best for: General purity enhancement.[1]Best for: Removing polar impurities (salts, phenols).
Ratio: ~60:40 (v/v)Ratio: ~1:3 (v/v)
Yield Risk: LowYield Risk: Moderate (higher solubility in mother liquor)
Step-by-Step Protocol (System A):
  • Dissolve: Place the dried solid in a flask. Add Ethanol (95%) (approx. 3 mL/g). Heat to reflux (boiling).

  • Saturation: If solid remains, add more ethanol in small portions until clear.

  • Clarification (Optional): If the solution is colored, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • The "Cloud Point": While keeping the solution near boiling, slowly add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clear: Add one drop of ethanol to make the solution clear again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed .

    • Why? Rapid cooling traps impurities.[1]

  • Harvest: Cool in an ice bath for 30 mins, then filter. Wash with cold 50% EtOH/Water.[1]

Module 3: Visualizing the Logic

Workflow Decision Tree

PurificationLogic Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid / Semi-solid CheckState->Solid Moderate Purity Oil Dark Oil / Gum CheckState->Oil High Impurity Load Recryst Recrystallization (EtOH/Water) Solid->Recryst AcidBase Perform Acid-Base Extraction (Remove Neutrals) Oil->AcidBase AcidBase->Solid Precipitation CheckPurity Check HPLC/NMR Recryst->CheckPurity Success Target Purity >98% CheckPurity->Success Pass Fail Purity <95% or Colored CheckPurity->Fail Fail Fail->Recryst Repeat with Charcoal

Caption: Decision matrix for selecting the appropriate purification workflow based on crude physical state.

Module 4: Troubleshooting & FAQs

Q1: The product is oiling out (forming a liquid layer) instead of crystallizing during recrystallization. Why?

  • Cause: The "Lubrication Effect." The isopropoxy chain lowers the melting point. If the solvent temperature drops below the compound's melting point before saturation is reached, it separates as a liquid.

  • Fix:

    • Reheat until the oil redissolves.

    • Seed the solution with a tiny crystal of pure product (if available) at a temperature slightly below the boiling point.

    • Slow Down: Wrap the flask in a towel to slow the cooling rate.

    • Agitate: Scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: My product has a persistent pink or brown hue.

  • Cause: Trace oxidation of the phenolic starting material (4-hydroxy-3-methylbenzoic acid) produces quinone-like chromophores.[1]

  • Fix: Perform a Charcoal Treatment .[1][2]

    • Dissolve the compound in hot ethanol.

    • Add Activated Carbon (10 wt%).[1]

    • Stir at reflux for 15 minutes.

    • Filter hot through a pad of Celite/diatomaceous earth.[1] The color bodies adsorb to the carbon.

Q3: After acid-base extraction, I have low yield.

  • Cause A (pH): The pH was not lowered enough. Benzoic acids require pH < 2 to fully protonate and precipitate.

  • Cause B (Emulsion): If the product is trapped in an emulsion, add solid NaCl (brine effect) to the aqueous layer to "salt out" the organic acid before filtration.

Q4: How do I remove unreacted 4-hydroxy-3-methylbenzoic acid?

  • Logic: Both the product and this impurity are acids, so base extraction won't separate them.

  • Fix: Use Column Chromatography or strict Recrystallization .[1][3]

    • Chromatography: Use a gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40). The isopropoxy product is much less polar (higher Rf) than the hydroxy precursor and will elute first.

Module 5: Analytical Verification

Before proceeding to the next synthetic step, verify the following Critical Quality Attributes (CQAs):

TestExpected ResultNote
1H NMR (DMSO-d6) Isopropyl Septet (~4.6 ppm), Doublet (~1.3 ppm)Check for disappearance of phenolic OH (usually broad singlet >9 ppm, distinct from COOH).[1]
HPLC Purity > 98.0% AreaMonitor for the "des-isopropyl" impurity (starting material).[1]
Appearance White to Off-White Crystalline SolidColored solids indicate oxidative instability.[1]

References

  • Solubility & Recrystallization Principles: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Benzoic Acid Derivative Purification: Sigma-Aldrich. 4-Isopropylbenzoic acid Product Data (Analogous Structure). Retrieved from

  • Synthesis & Workup of Alkoxy Benzoic Acids: Preparation of 3-cyano-4-isopropoxybenzoic acid (Patent CN106674045A).[1] Describes the hydrolysis and workup of the cyano-intermediate to the acid. Retrieved from

  • General Lab Techniques: University of Rochester. Solvents for Recrystallization. Retrieved from

Sources

Technical Guide: Recrystallization of 4-Isopropoxy-3-Methylbenzoic Acid

[1]

Document ID: TS-REC-856165 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary & Solvent Selection

Recrystallizing This compound (CAS: 856165-81-6) presents a specific challenge: the isopropoxy group adds lipophilicity and rotational freedom compared to simple methoxy analogs, increasing the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1]

Based on the structural properties of analogous benzoate systems (e.g., 4-methoxy-3-methylbenzoic acid) and solubility parameters, the following solvent systems are recommended.

Recommended Solvent Systems
System ClassSolvent MixtureRatio (v/v)MechanismBest For
Primary (Green) Ethanol / Water 80:20 to 60:40 Anti-solvent precipitationGeneral purification; removal of inorganic salts.[1]
Secondary (Lipophilic) Ethyl Acetate / Heptane 1:3 to 1:5 Cooling crystallizationRemoving unreacted phenolic starting materials.[1]
Alternative Acetonitrile (pure) N/A Temperature-dependent solubilityHigh-purity polishing; avoids hydrolysis risks.[1]

Critical Insight: The melting point of this compound is estimated in the 150–180°C range (analogous to 4-methoxy-3-methylbenzoic acid, m.p. 177-181°C).[1] Ensure your solvent boiling point is at least 20°C below the compound's melting point to prevent oiling out.[1]

Step-by-Step Recrystallization Protocol

Phase 1: Dissolution (The "Minimum Hot" Rule)[1]
  • Preparation: Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the primary solvent (e.g., Ethanol or Ethyl Acetate) in small portions while heating the flask on a hot plate/block.[1]

    • Target: Maintain a gentle reflux.[1]

    • Action: Add solvent only until the solid just dissolves.

  • Clarification (Optional): If the solution is dark or contains insoluble particles:

    • Add activated carbon (1-2% w/w).[1] Stir for 5 mins.

    • Filter hot through a pre-warmed Celite pad to prevent premature crystallization.[1]

Phase 2: Crystallization (Controlled Supersaturation)[1]
  • Anti-Solvent Addition (If using System A or B):

    • Remove from heat.[1]

    • While still hot, add the anti-solvent (Water or Heptane) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of the primary solvent to clear the turbidity.

  • Nucleation & Cooling:

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Final Yield: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation[1]
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the filter cake with cold solvent mixture (same ratio as used, but chilled to 0°C).[1]

    • Warning: Do not use pure primary solvent (e.g., pure Ethanol) for washing; it will redissolve your product.[1]

  • Drying: Dry in a vacuum oven at 40-50°C to remove residual solvent/moisture.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification path based on observed crude properties.

RecrystallizationWorkflowStartStart: Crude this compoundCheckSolubilityTest Solubility in Hot EthanolStart->CheckSolubilitySolubleFully Soluble?CheckSolubility->SolubleSystemARoute A: Ethanol/Water(Standard)Soluble->SystemAYes (Standard)SystemBRoute B: EtOAc/Heptane(If highly lipophilic impurities)Soluble->SystemBYes (Lipophilic Impurities)OilingOutIssue: Oiling Out(Liquid droplets form)SystemA->OilingOutIf cooled too fastFilterCool & FilterSystemA->FilterSystemB->FilterRemedy1Remedy: Add more solventORSwitch to AcetonitrileOilingOut->Remedy1Remedy1->SystemARetryDryVacuum DryFilter->Dry

Caption: Workflow for selecting solvent systems and handling phase separation issues during recrystallization.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening?

Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated product. This is common with isopropoxy derivatives due to their flexibility.[1] Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more of the primary solvent (Ethanol or EtOAc) to lower the saturation concentration.[1]

  • Seed the solution: Add a tiny crystal of pure product when the solution is slightly turbid but still hot.

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

Q2: I obtained crystals, but they are colored (yellow/brown).

Cause: Oxidized phenolic impurities or trace metal salts.[1] Fix:

  • Activated Carbon: Repeat the dissolution step, add activated charcoal, boil for 5 minutes, and filter hot.

  • Solvent Switch: If using Ethanol/Water, switch to Toluene or Acetonitrile .[1] Non-polar impurities often stay in the Toluene mother liquor.

Q3: No crystals formed even after cooling to 0°C.

Cause: The solution is not saturated (too much solvent). Fix:

  • Evaporation: Gently boil off some solvent (reduce volume by 20-30%) and re-cool.[1]

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The micro-glass shards act as nucleation sites.

Q4: Can I use Methanol instead of Ethanol?

Answer: Yes. Methanol is a more aggressive solvent.[1] It is excellent for highly polar impurities but may lead to lower yields due to higher solubility of the product. If using Methanol, you will likely need a higher ratio of water (e.g., 50:50) to force precipitation.[1]

References

  • Solubility of Benzoic Acid Derivatives

    • Source: Mettler Toledo Recrystallization Guide.[1]

    • Relevance: Defines thermodynamic principles for selecting solvents for arom
    • URL:[1]

  • Analogous Compound Data (4-Methoxy-3-methylbenzoic acid)

    • Source: ChemicalBook & PubChem.[1]

    • Relevance: Provides melting point (177-181°C) and solubility baselines (Ethanol/DMSO) for structural analogs.[1]

    • URL:[1]

  • Purification of Alkoxybenzoic Acids

    • Source: Vogel's Textbook of Practical Organic Chemistry.[1]

    • Relevance: Standard protocols for recrystallizing aryl-alkyl ethers using ethanol-water systems.[1]

    • URL:[1]

Technical Support Center: Byproduct Identification in 4-Isopropoxy-3-Methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in the synthesis of 4-isopropoxy-3-methylbenzoic acid via mass spectrometry. Our focus is on providing practical, field-proven insights to ensure the scientific integrity of your experimental results.

Section 1: The Synthesis and Its Challenges

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of 4-hydroxy-3-methylbenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

While robust, this reaction is susceptible to competing pathways and side reactions that can generate a variety of byproducts.[1][4] Accurate identification of these impurities by mass spectrometry is crucial for reaction optimization, quality control, and ensuring the purity of the final compound.

Reaction Scheme: Synthesis and Potential Side Reactions

The diagram below illustrates the primary synthetic route and highlights common side reactions that can lead to byproduct formation.

Williamson Ether Synthesis SM1 4-hydroxy-3-methylbenzoic acid (SM-1, MW: 152.15) Intermediate Phenoxide Intermediate SM1->Intermediate + Base Base Base (e.g., NaH, K2CO3) Byproduct1 Propene (Byproduct via E2) Base->Byproduct1 acts on SM-2 SM2 2-bromopropane (SM-2, MW: 123.00) SM2->Byproduct1 Product This compound (Target, MW: 194.23) Intermediate->Product + SM-2 Byproduct2 C-Alkylated Isomer (Byproduct, MW: 194.23) Intermediate->Byproduct2 Ring Alkylation

Caption: Primary SN2 pathway and key side reactions.

Table 1: Key Compounds and Expected Molecular Weights

This table provides a quick reference for the monoisotopic masses of the target molecule, starting materials, and potential byproducts. These values are essential for interpreting your mass spectra.

Compound NameRoleMolecular FormulaMonoisotopic Mass (Da)Expected Ion (Negative Mode, [M-H]⁻)
4-hydroxy-3-methylbenzoic acidStarting MaterialC₈H₈O₃152.0473151.0395
2-bromopropaneStarting MaterialC₃H₇Br121.9731N/A (not acidic)
This compound Target Product C₁₁H₁₄O₄ 194.0892 193.0814
C-Alkylated IsomerByproductC₁₁H₁₄O₄194.0892193.0814
Over-alkylated Product (Ester)ByproductC₁₄H₂₀O₄236.1362235.1283
Dimer (from SM-1 oxidation)ByproductC₁₆H₁₄O₆302.0790301.0712

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the mass spectrometric analysis of this reaction.

Q1: I see a prominent peak at m/z 151.04. Is this just unreacted starting material?

Answer: While a peak at m/z 151.04 in negative ion mode strongly suggests the presence of unreacted 4-hydroxy-3-methylbenzoic acid ([M-H]⁻), it's crucial to confirm this. Incomplete reactions are common, but this peak could also arise from in-source fragmentation of your target product, especially under harsh ionization conditions.

Troubleshooting Steps:

  • Analyze a Standard: Run a pure standard of your starting material under the exact same LC-MS conditions. The retention time should match the peak in your reaction mixture.

  • Optimize Source Conditions: Reduce the cone voltage (or fragmentor voltage) in your mass spectrometer's ion source. If the peak at m/z 151.04 significantly decreases in intensity relative to the product peak (m/z 193.08), it indicates that in-source fragmentation was a contributing factor.

  • Review Reaction Conditions: If the peak persists and its retention time matches the standard, it confirms the presence of unreacted starting material. This may indicate insufficient base, low reaction temperature, or a deactivated alkylating agent.[5]

Q2: My spectrum shows an unexpected peak at m/z 193.08, but at a different retention time than my main product. What is it?

Answer: A peak with the same mass-to-charge ratio as your product but a different retention time strongly indicates the presence of an isomer. In the context of the Williamson ether synthesis with a phenoxide nucleophile, the most likely culprit is a C-alkylated byproduct.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, byproduct).

Confirmation Strategy:

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion (m/z 193.08) for both the main product and the unknown peak and subject them to collision-induced dissociation (CID).

    • Expected Product Fragmentation: The O-alkylated product will likely show a characteristic loss of propene (42.05 Da) from the isopropoxy group, resulting in a fragment at m/z 151.04.[6][7]

    • Isomer Fragmentation: The C-alkylated isomer will not have an isopropoxy group and will therefore exhibit a different fragmentation pattern. It will likely show fragments corresponding to losses from the carboxylic acid group (e.g., loss of H₂O or COOH).[8][9]

  • Chromatographic Separation: Improve the chromatographic separation by extending the gradient or using a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to achieve better resolution between the isomers.

Q3: I'm not seeing my product peak, or the signal is extremely weak. What should I check first?

Answer: Poor or absent signal intensity is a common issue in mass spectrometry.[10][11] Before assuming the reaction failed, it's essential to troubleshoot the analytical method itself.

Systematic Troubleshooting Checklist:

  • Ionization Mode: Carboxylic acids are best analyzed in negative ion mode via electrospray ionization (ESI) to form the [M-H]⁻ ion.[12][13] Ensure your instrument is set to the correct polarity.

  • Sample Preparation:

    • Concentration: Your sample might be too dilute, or conversely, too concentrated, leading to ion suppression.[10] Prepare a dilution series to find the optimal concentration.

    • Solvent Mismatch: Ensure your sample is dissolved in a solvent compatible with your mobile phase (e.g., a mixture of acetonitrile and water). High concentrations of non-volatile salts (from the reaction workup) can suppress ionization.

  • Instrument Performance:

    • Calibration: Verify that the mass spectrometer is properly calibrated.[10] An incorrect calibration can lead to mass errors, making it seem like your peak is absent.

    • Source Cleanliness: A contaminated ion source can drastically reduce sensitivity. If the instrument is used heavily, cleaning the source may be necessary.

    • System Check: Check for leaks in the LC system or gas lines, as this can destabilize the spray and reduce signal.[11][14]

Q4: I have a peak at m/z 235.13. What could this be?

Answer: This peak corresponds to a mass of 236.14 Da, which is 42.05 Da higher than your target product (194.09 Da). This mass difference corresponds to the addition of an isopropyl group (C₃H₇). This is likely an over-alkylation byproduct where the carboxylic acid has been esterified by another molecule of the isopropyl halide, forming this compound isopropyl ester.

Confirmation:

  • MS/MS Analysis: Fragmentation of the [M-H]⁻ ion at m/z 235.13 should show a loss of the isopropoxy group from the ester (loss of 59 Da) or a loss of propene (42 Da).

  • Reaction Stoichiometry: This byproduct is more likely to form if an excess of the alkylating agent and base is used. Review your reaction setup to see if this is a possibility.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Sample Preparation for LC-MS Analysis
  • Quench and Dilute: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture. Quench it in 990 µL of a 50:50 mixture of LC-MS grade acetonitrile and water. This provides an initial 1:100 dilution.

  • Centrifuge: Vortex the diluted sample and centrifuge at >10,000 x g for 5 minutes to pellet any insoluble salts (e.g., KBr, NaBr) that could clog the LC system.

  • Serial Dilution: Transfer the supernatant to a clean vial. Perform a further 1:10 or 1:100 serial dilution to ensure the sample concentration is within the linear range of the detector.

  • Transfer to Autosampler Vial: Transfer the final dilution to an appropriate autosampler vial for analysis.

  • Run Blanks: Always run a solvent blank before your sample to ensure there is no carryover from previous analyses.[15]

SOP 2: General LC-MS Method for Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: -3.0 kV.

  • Cone/Fragmentor Voltage: 100-120 V (can be optimized).

  • Scan Range: m/z 50 - 500.

SOP 3: Workflow for Unknown Peak Identification

This workflow provides a logical progression for identifying an unknown impurity detected in your reaction mixture.

Unknown_Peak_ID_Workflow Start Unknown Peak Detected in LC-MS Step1 Determine Accurate Mass (High-Resolution MS) Start->Step1 Step2 Propose Elemental Formula (e.g., C11H14O4) Step1->Step2 Step3 Hypothesize Structure (Based on reactants & side reactions) Step2->Step3 Step4 Perform MS/MS Analysis (Isolate and fragment the ion) Step3->Step4 Step5 Compare Fragmentation (To product and known patterns) Step4->Step5 Decision Pattern Matches Hypothesis? Step5->Decision End_Success Structure Tentatively Identified Decision->End_Success Yes End_Fail Further Investigation Needed (e.g., NMR, standard synthesis) Decision->End_Fail No

Caption: A systematic workflow for identifying unknown byproducts.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry Steps. (2025, September 23). Solving Mass Spectrometry Practice Problems. Retrieved from [Link]

  • Higton, D. M., & Jones, A. E. (2001). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Biomedical Chromatography, 15(5), 287-300. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(5), 411-416. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation - Ethers & Sulfides. Retrieved from [Link]

  • ACS Publications. (2024, July 10). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Scilit. (n.d.). The Mass Spectra of Phenyl Methyl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • Organic Chemistry. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • PubChemLite. (n.d.). 4-isopropoxy-3-methoxybenzoic acid (C11H14O4). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 4-Isopropoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Isopropoxy-3-methylbenzoic acid is a critical building block, primarily utilized in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and other metabolic disease therapeutics. Its structural integrity relies on the balance between the carboxylic acid tail and the aryl isopropyl ether head .

While generally stable under ambient conditions, this compound exhibits specific sensitivities—most notably acid-catalyzed ether cleavage and benzylic oxidation —that can compromise downstream yields. This guide synthesizes field data with mechanistic organic chemistry to provide a robust handling protocol.

Core Stability Profile

The following table summarizes the stability boundaries based on functional group reactivity (aryl ether, carboxylic acid, toluene derivative).

ParameterStability StatusCritical Thresholds & Notes
Thermal Moderate Stable up to 150°C. >200°C risks decarboxylation. Melting point range: ~160–168°C.
Hydrolytic (Acid) Low / Sensitive High Risk. The isopropyl ether linkage is susceptible to cleavage in strong acids (pH < 1) or Lewis acids (e.g.,

,

), yielding the phenolic impurity.
Hydrolytic (Base) High Stable. Forms the benzoate salt. Resistant to hydrolysis at ambient temperatures.
Oxidative Moderate The benzylic methyl group (C3-position) is susceptible to slow oxidation to the aldehyde/acid under radical-generating conditions (light +

).
Photolytic Moderate Prolonged UV exposure can trigger radical formation at the benzylic position, leading to discoloration (yellowing).
Deep Dive: The "Achilles' Heel" – Ether Cleavage

The most common technical complaint we receive regarding this compound is unexpected purity loss during acidic workups . Unlike methyl ethers, the isopropyl group is a secondary alkyl group, making it significantly more labile due to the stability of the potential isopropyl cation intermediate.

Mechanism of Degradation

Under highly acidic conditions (e.g., refluxing HBr, HI, or strong Lewis acids), the ether oxygen is protonated.[1] Because the isopropyl group can stabilize a partial positive charge better than a primary alkyl group, the C-O bond weakens, leading to cleavage.

Key Consequence: Formation of 4-hydroxy-3-methylbenzoic acid (Phenolic Impurity).

EtherCleavage Start This compound Protonation Protonated Ether (Intermediate) Start->Protonation + H+ (Strong Acid) Transition Transition State (SN1/SN2 Hybrid) Protonation->Transition Heat / Nucleophile Product1 4-Hydroxy-3-methylbenzoic Acid (Phenolic Impurity) Transition->Product1 C-O Cleavage Product2 Isopropyl Halide / Alcohol Transition->Product2

Figure 1: Acid-catalyzed cleavage pathway of the isopropyl ether moiety.[2]

Troubleshooting Guide

This section addresses specific user scenarios. Use this logic flow to diagnose experimental failures.

Scenario A: "My white powder has turned pink/brown."
  • Diagnosis: Oxidative degradation.[3]

  • Cause: The benzylic methyl group (at position 3) is electron-rich and susceptible to auto-oxidation, forming quinoid-like colored species. This is accelerated by light and trace metals.

  • Solution:

    • Recrystallize: Dissolve in hot ethanol/water to remove colored polar impurities.

    • Future Prevention: Store in amber vials under Nitrogen/Argon.

Scenario B: "I see a new peak at RRT ~0.8 in HPLC after reaction."
  • Diagnosis: Phenolic impurity formation (Ether cleavage).[2]

  • Cause: You likely used a strong acid catalyst (e.g.,

    
    , 
    
    
    
    ) or a Lewis Acid at elevated temperatures.
  • Solution:

    • Switch Reagents: Use milder acids (e.g., acetic acid) if protonation is needed.

    • Temperature Control: Keep acidic steps below 50°C.

    • Check Solvents: Avoid protic solvents at high temperatures if acid is present.

Scenario C: "Yield is low during esterification."
  • Diagnosis: Steric hindrance or competitive ether cleavage.[2]

  • Cause: The ortho-methyl group provides steric bulk, slowing down nucleophilic attack at the carbonyl carbon. If you push the reaction too hard with acid/heat to overcome this, you trigger the ether cleavage (Scenario B).

  • Solution:

    • Activate Carboxyl Group: Convert to acid chloride (

      
      , cat. DMF) before adding the alcohol, rather than using Fisher esterification (acid + alcohol + heat).
      
    • Base Catalysis: Use alkyl halides with base (

      
      ) for esterification to avoid acidic conditions entirely.
      
Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution?

  • Answer: Only in neutral, aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Avoid storing in alcohols (methanol/ethanol) for prolonged periods without buffering, as trace acidity can lead to slow esterification. Never store in acidic aqueous solutions.

Q2: Is the compound hygroscopic?

  • Answer: Minimally. However, moisture can catalyze hydrolysis if trace acid impurities are present. We recommend storing with a desiccant packet.

Q3: What is the best method to dry the compound if it gets wet?

  • Answer: Vacuum oven at 40–50°C. Do not exceed 60°C under vacuum for extended periods to avoid sublimation or surface oxidation.

Q4: I need to remove the isopropyl group intentionally. How do I do it?

  • Answer: While this guide focuses on stability, if deprotection is the goal, use

    
     in DCM at -78°C to 0°C. This is cleaner than HBr/Acetic acid and avoids side reactions on the methyl group.
    
Experimental Workflow: Stability-Indicating HPLC

To verify the purity of your batch, use this standardized protocol. This method separates the parent compound from its two main degradation products: the phenol (hydrolysis) and the benzyl oxidation products.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the carboxylic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (end absorption).

HPLC_Workflow cluster_Peaks Elution Order (Approx) Sample Sample Preparation (1 mg/mL in MeCN:H2O) Inject Injection (10 µL) Sample->Inject Separation Gradient Elution (C18 Column) Inject->Separation Peak1 Peak 1: Phenolic Impurity (More Polar) Separation->Peak1 Peak2 Peak 2: Parent Compound (Target) Separation->Peak2 Peak3 Peak 3: Ester/Dimer (Less Polar) Separation->Peak3

Figure 2: Expected elution logic for stability-indicating HPLC method.

References
  • BenchChem. (2025).[4] An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate. Link (Accessed via Search Snippet 1.5).

  • Ma, S., et al. (2017).[5] "A concise and practical stereoselective synthesis of ipragliflozin L-proline." Beilstein Journal of Organic Chemistry, 13, 1064–1070.[5] Link (Demonstrates use of related benzothiophene intermediates and glycosidic coupling).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for mechanism of ether cleavage by strong acids).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzoic acid, 4-hydroxy-3-methyl-. Link (Degradation product reference).

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link (Standard protocol for stress testing).

Sources

method for removing unreacted 4-hydroxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method for Removing Unreacted 4-Hydroxy-3-methylbenzoic Acid Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to the technical support guide for handling a common challenge in organic synthesis: the removal of unreacted 4-hydroxy-3-methylbenzoic acid. As a starting material or a byproduct, its presence can complicate downstream applications and compromise the purity of your target compound. My goal here is not just to provide protocols but to equip you with the strategic thinking necessary to select and optimize the right purification method for your specific context. We will delve into the physicochemical principles governing each technique, troubleshoot common failures, and ensure your final compound meets the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction, and TLC/LC-MS analysis shows the presence of unreacted 4-hydroxy-3-methylbenzoic acid. What is the quickest way to remove it?

The most direct method is typically a liquid-liquid extraction using an aqueous basic solution. 4-hydroxy-3-methylbenzoic acid possesses both a phenolic hydroxyl group and a carboxylic acid group, making it highly acidic. By washing your organic reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous phase, leaving your (presumably less acidic or neutral) product in the organic layer.[1][2] This is a rapid, first-line approach for bulk removal.

Q2: My desired product is also acidic or has base-sensitive functional groups. Can I still use a basic wash?

This is a critical consideration. If your product is also acidic, its pKa value relative to 4-hydroxy-3-methylbenzoic acid (pKa ≈ 4.38) is key.[3]

  • If your product is significantly less acidic (pKa > 6): A carefully controlled wash with sodium bicarbonate (a weak base) should selectively extract the more acidic 4-hydroxy-3-methylbenzoic acid.

  • If your product is of comparable or greater acidity: A basic wash is not viable as it will result in product loss. In this scenario, you must consider alternative methods like column chromatography or recrystallization.

  • If your product is base-sensitive: Avoid basic washes altogether. Even a mild base can catalyze the decomposition of certain functional groups. Chromatography is often the safest choice here.

Q3: When should I choose recrystallization over chromatography or extraction?

Recrystallization is an excellent choice when your desired product is a solid and you are working on a moderate to large scale (grams to kilograms). It is a cost-effective and highly efficient method for achieving high purity, provided you can identify a suitable solvent system where the solubility of your product and the 4-hydroxy-3-methylbenzoic acid impurity differ significantly with temperature.[4][5][6] Chromatography is preferred for small-scale reactions, for separating compounds with very similar properties, or when the product is an oil.

Q4: How do I monitor the removal of the impurity effectively?

Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a suitable solvent system that gives good separation between your product spot and the 4-hydroxy-3-methylbenzoic acid spot. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard, allowing you to determine the purity of your final product with high accuracy.[7]

Troubleshooting Guide 1: Liquid-Liquid Extraction

Liquid-liquid extraction leverages the differential solubility of compounds between two immiscible liquid phases. For removing acidic impurities like 4-hydroxy-3-methylbenzoic acid, we exploit its ability to be converted into a water-soluble salt.

Core Principle: Acid-Base Chemistry

The key is the acid-base reaction between the carboxylic acid group of 4-hydroxy-3-methylbenzoic acid and a basic aqueous solution.

R-COOH (Organic Soluble) + NaHCO₃ (Aqueous) → R-COO⁻Na⁺ (Aqueous Soluble) + H₂O + CO₂

This conversion dramatically increases its polarity, pulling it from the organic phase into the aqueous phase.

Workflow: Decision & Execution

start Crude Reaction Mixture in Organic Solvent check_product Is Product Base Stable & Neutral/Weakly Acidic? start->check_product wash_bicarb Wash with Saturated NaHCO₃ Solution (x3) check_product->wash_bicarb  Yes stop STOP: Use Alternative Method (Chromatography/Recrystallization) check_product->stop No   separate_layers Separate Aqueous & Organic Layers wash_bicarb->separate_layers dry_org Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) separate_layers->dry_org concentrate Concentrate Under Reduced Pressure dry_org->concentrate purified_product Purified Product concentrate->purified_product

Caption: Decision workflow for purification via basic extraction.

Detailed Protocol
  • Preparation: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas that forms. Shake gently for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-3) two more times to ensure complete removal of the acidic impurity.[2]

  • Brine Wash: Wash the organic layer once with a saturated NaCl solution (brine) to remove any residual water.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure to yield your purified product.

Troubleshooting Common Extraction Issues
ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation Vigorous shaking; presence of surfactants or fine particulates.Add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Allow the funnel to sit undisturbed for an extended period. If necessary, filter the entire mixture through a pad of Celite.
Impurity Still Present in Product Insufficient number of washes; incomplete acid-base reaction.Perform additional NaHCO₃ washes and monitor with TLC. Ensure the NaHCO₃ solution is fresh and saturated. Increase the contact time by stirring the two phases together in a flask before separation.
Low Product Yield Product is slightly water-soluble or is being partially deprotonated and extracted.Use a weaker base if possible. Minimize the volume of aqueous wash solution used. Perform a "back-extraction": combine all aqueous layers, re-acidify with HCl, and extract with fresh organic solvent to recover any lost product.
Troubleshooting Guide 2: Recrystallization

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility. The ideal scenario is one where your desired product has high solubility in a hot solvent but low solubility in the same solvent when cold, while the impurity (4-hydroxy-3-methylbenzoic acid) remains soluble at cold temperatures.[4][5]

Core Principle: Differential Solubility

The success of recrystallization hinges on selecting the right solvent. 4-hydroxy-3-methylbenzoic acid has moderate polarity due to its hydroxyl and carboxyl groups. Water is a common solvent for recrystallizing benzoic acids, as their solubility increases significantly with temperature.[4][6]

Key Physical Properties
PropertyValueSource
Molecular Formula C₈H₈O₃PubChem[8]
Molecular Weight 152.15 g/mol PubChem[8]
Appearance Solid, Orange-red powderChemicalBook[9], HMDB[8]
pKa (Acidic) 4.38ChemAxon[3]
Water Solubility 4.52 g/L (Predicted)ALOGPS[3]
Hot Water Solubility 11.6 mg/mL at 100 °CHMDB[8]
Detailed Protocol
  • Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimum amount of a hot candidate solvent (e.g., water, ethanol/water, or ethyl acetate/hexanes). If the product dissolves readily, allow the solution to cool to room temperature and then in an ice bath. Ideal solvents will show high solubility when hot and result in significant crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely. Avoid adding excess solvent.[5]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated charcoal). This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Troubleshooting Common Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of the pure product.
Oiling Out The product's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and attempt to cool again. Consider switching to a lower-boiling point solvent.
Impurity Co-precipitates Cooling was too rapid, trapping impurities; poor solvent choice.Ensure the solution cools slowly and undisturbed. Re-recrystallize the product. Re-evaluate your solvent system; a two-solvent system (one in which the product is soluble, one in which it is not) may provide better selectivity.
Troubleshooting Guide 3: Column Chromatography

When extraction and recrystallization are not suitable, column chromatography provides a high-resolution separation based on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[1]

Core Principle: Differential Adsorption

Silica gel (SiO₂) is a polar stationary phase. Polar compounds will adsorb more strongly and elute more slowly. 4-hydroxy-3-methylbenzoic acid is quite polar. Your goal is to find a mobile phase (eluent) that moves your less polar product down the column faster while retaining the more polar benzoic acid derivative.

Workflow: Chromatographic Separation

start Dissolve Crude Product in Minimum Solvent load_column Load onto Packed Silica Gel Column start->load_column elute Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) load_column->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions of Desired Product monitor_tlc->combine_pure concentrate Concentrate Under Reduced Pressure combine_pure->concentrate purified_product Purified Product concentrate->purified_product

Caption: General workflow for purification by column chromatography.

Detailed Protocol
  • Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation (ΔRf > 0.2) between your product and 4-hydroxy-3-methylbenzoic acid. The Rf of your target compound should ideally be between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Loading: Dissolve your crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting with your chosen mobile phase. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution) to move the compounds down the column.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Chromatography Issues
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands Improper eluent choice; column was overloaded; column was packed poorly.Re-optimize the eluent system using TLC. Use less crude material. Repack the column carefully, ensuring no air bubbles or cracks.
"Tailing" of Acidic Compound Strong interaction between the acidic proton of the benzoic acid and the basic sites on the silica gel.Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This protonates the silica surface and the analyte, leading to sharper peaks and more predictable elution.[10]
Compound "Streaking" on TLC Sample is too concentrated on the TLC plate.Dilute the sample before spotting it on the TLC plate.
References
  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Yang, Q., Ni, L-F., & Faessler, P. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. Retrieved from [Link]

  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Retrieved from [11]

  • Google Patents. (n.d.). JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester. Retrieved from [12]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. Retrieved from [Link][10]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link][4]

  • FooDB. (2011). Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425). Retrieved from [Link][3]

  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link][2]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link][13]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link][6]

Sources

dealing with emulsion formation during workup of 4-isopropoxy-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Prevention of Emulsion Formation

Introduction: The Amphiphilic Trap

Welcome to the Technical Support Center. You are likely here because your extraction of 4-isopropoxy-3-methylbenzoic acid has stalled due to a persistent emulsion. This is a common but solvable issue inherent to the molecular structure of your target compound.

The Root Cause: Your molecule is an amphiphile . It possesses a lipophilic "tail" (the aromatic ring, methyl group, and isopropoxy ether) and a hydrophilic "head" (the carboxylic acid).

  • At Neutral/High pH: The carboxylic acid deprotonates (

    
    ), converting your product into an anionic surfactant (essentially a soap). This lowers the interfacial tension between your organic solvent and the aqueous phase, stabilizing micelles and causing emulsions.
    
  • Particulate Stabilization: If your synthesis involved heterogeneous reagents (e.g.,

    
     for alkylation or metal catalysts), micro-precipitates can adhere to the interface, forming "Pickering emulsions" that are mechanically resistant to separation.
    

This guide provides a scientifically grounded decision matrix to break current emulsions and protocols to prevent them in future batches.

Module 1: Immediate Triage (Troubleshooting)

Status: You have a separatory funnel with no distinct phase separation (or a large "rag layer").

The Decision Matrix (Logic Flow)

The following flowchart outlines the step-by-step logic to resolve the emulsion based on chemical principles.

Emulsion_Troubleshooting Start Emulsion Detected Check_pH STEP 1: Check Aqueous pH Start->Check_pH Is_Basic Is pH > 3? Check_pH->Is_Basic Acidify Action: Acidify to pH < 2 (Protonate the Acid) Is_Basic->Acidify Yes (Soap Form) Check_Solids STEP 2: Check for Particulates Is_Basic->Check_Solids No (Neutral Form) Acidify->Check_Solids Has_Solids Visible Solids/Haze? Check_Solids->Has_Solids Filter Action: Filter through Celite (Remove Pickering Agents) Has_Solids->Filter Yes Check_Density STEP 3: Density Differential Has_Solids->Check_Density No Filter->Check_Density Is_Close Are Densities Similar? Check_Density->Is_Close Add_Brine Action: Add Saturated Brine (Increase Aqueous Density) Is_Close->Add_Brine Yes (e.g., EtOAc/Water) Wait Action: Time / Gentle Agitation Is_Close->Wait No Add_Brine->Wait

Figure 1: Logical workflow for diagnosing and breaking emulsions during carboxylic acid workups.

Step-by-Step Recovery Protocol
1. The pH Check (Critical)

Why: If the pH is above the pKa of the acid (approx. 4.5–5.0 for alkoxy-benzoic acids), a significant portion exists as the carboxylate salt. This is a surfactant.

  • Action: Test the aqueous layer pH.

  • Fix: Add 1M HCl dropwise with gentle stirring until pH

    
     1–2.
    
    • Note: Do not shake vigorously yet. The protonation (

      
      ) destroys the surfactant character immediately [1, 2].
      
2. The Salting Out (Ionic Strength)

Why: Increasing the ionic strength of the aqueous phase compresses the electrical double layer around droplets (Debye-Hückel theory) and increases the density difference between phases.

  • Action: Add saturated NaCl (brine) .

  • Ratio: 1 part brine to 3 parts emulsion volume.

  • Mechanism: This "salts out" the organic organics, forcing them into the organic phase and reducing the solubility of the organic solvent in water [3].

3. The Filtration (Pickering Emulsions)

Why: If you used a palladium catalyst or inorganic bases (


), fine particulates may be coating the droplets, preventing them from coalescing.
  • Action: Filter the entire emulsion through a pad of Celite (diatomaceous earth) in a sintered glass funnel.

  • Result: The solids remain on the Celite; the filtrate often separates immediately in the receiving flask [4].

4. Phase Inversion / Dilution

Why: If the organic solvent volume is too low, the aqueous phase dominates, trapping organic droplets.

  • Action: Add more of the extraction solvent (dilution effect).

  • Advanced Tip: If using Ethyl Acetate (density ~0.90 g/mL) and separation is poor, add a small amount of Dichloromethane (DCM) (density ~1.33 g/mL) to the organic phase to increase the density differential relative to water [5].

Module 2: Prevention Protocols (SOPs)

Status: Planning the next experiment.

To avoid this in the future, adhere to these Standard Operating Procedures (SOPs) specifically designed for lipophilic benzoic acid derivatives.

Solvent Selection Guide

The choice of solvent dramatically affects emulsion risk.[1][2]

SolventDensity (g/mL)Emulsion RiskRecommendation
Diethyl Ether 0.71Low Excellent density difference, but highly flammable. Good for small scale.
Ethyl Acetate 0.90High Density is too close to water/brine mixtures. Avoid if possible.
DCM 1.33Low/Medium Heavier than water. Excellent solubility for benzoic acids. Preferred.
MTBE 0.74Low Safer alternative to ether. Forms fewer emulsions than EtOAc.
The "Pre-Workup" Evaporation

If your reaction solvent was water-miscible (e.g., THF, DMF, Dioxane), do not add water directly to the reaction mixture.

  • Evaporate the reaction solvent (THF/DMF) to near dryness/residue.

  • Redissolve the residue in your chosen extraction solvent (e.g., DCM).

  • Wash this organic solution with water/acid.[3]

    • Reasoning: THF acts as a co-solvent (phase transfer agent) that bridges the organic and aqueous phases, stabilizing the emulsion [1].

Controlled Acidification

Never dump base-soluble crude directly into a separatory funnel containing acid.

  • Cool the reaction mixture.

  • Acidify the aqueous reaction mixture in a beaker (not the funnel) to pH 1–2.

  • Verify the precipitate (your product) forms.[3]

  • Extract: Add the organic solvent to the beaker, stir gently, then transfer to the separatory funnel.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use centrifugation? A: Yes. If the scale is small (< 500 mL), centrifugation is the gold standard for breaking stubborn emulsions. It physically forces phase separation based on density.[4] Transfer the emulsion to centrifuge tubes and spin at 3000 rpm for 5 minutes [4].

Q2: I am afraid of hydrolyzing the isopropoxy group with strong acid. Is pH 1 safe? A: Isopropyl ethers are relatively stable compared to other protecting groups (like THP or silyl ethers), but they can cleave under vigorous heating with strong acid. At room temperature for the duration of a workup (15–30 mins), dilute HCl (1M) or


 is generally safe. Avoid boiling or prolonged exposure [6].

Q3: The emulsion is a "middle layer" (rag layer). Which layer is my product? A: The rag layer usually contains the highest concentration of your product trapped in a surfactant mesh. Do not discard it. Isolate the rag layer, add fresh solvent and brine, and re-extract.

Q4: Why not just use a continuous extractor? A: For this compound, a continuous liquid-liquid extractor is overkill unless you are working on a multi-kilogram scale. The troubleshooting steps above (Acidification + Brine) are usually sufficient and faster.

References

  • Frontier, A. (2026).[1] Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [Link]

  • Sandtorv, A. (2021). 2.3: Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • AZoM. (2018).[5] Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction?[Link]

  • PubChem. (2025).[6] 4-Isopropoxybenzoic acid | C10H12O3. National Library of Medicine. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 4-Isopropoxy-3-methylbenzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for enhancing the solubility of 4-isopropoxy-3-methylbenzoic acid in biological assays. Poor solubility can lead to underestimated compound activity, reduced hit rates in high-throughput screening (HTS), and overall data variability.[1] This resource is designed to help you navigate these challenges and ensure the integrity of your experimental results.

Understanding the Compound: Physicochemical Properties of this compound
  • Structure: this compound is a carboxylic acid with a benzene ring, an isopropoxy group, and a methyl group. The presence of the carboxylic acid group makes its solubility highly dependent on pH.

  • pKa: The pKa of benzoic acid is approximately 4.2. The electron-donating isopropoxy and methyl groups on the benzene ring are expected to slightly increase the pKa. Therefore, the pKa of this compound is estimated to be between 4.5 and 5.0. At a pH above its pKa, the carboxylic acid group will be deprotonated, forming the more water-soluble carboxylate salt.

  • LogP: The isopropoxy and methyl groups increase the lipophilicity of the molecule. The octanol-water partition coefficient (logP) is predicted to be higher than that of benzoic acid (1.87), suggesting lower aqueous solubility.

This combination of a weakly acidic nature and significant lipophilicity underlies the solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?

A1: The first and most straightforward approach is to adjust the pH of your buffer. Since this compound is a weak acid, increasing the pH above its pKa (estimated to be around 4.5-5.0) will deprotonate the carboxylic acid, forming a much more soluble salt.[2][3] A buffer with a pH of 7.0 or higher is a good starting point.[4][5][6][7][8]

Q2: I need to prepare a high-concentration stock solution. What solvent should I use?

A2: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of compounds.[1][9][10][11] However, it is crucial to keep the final concentration of DMSO in your biological assay low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[12][13][14][15]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are a few strategies to mitigate this:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions.

  • Vigorous Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid dispersion.

  • Co-solvents: Consider adding a small percentage of a water-miscible co-solvent like ethanol to the final assay buffer.[16]

  • Formulation Aids: For cell-based assays, using a carrier molecule like Bovine Serum Albumin (BSA) or cyclodextrins in your buffer can help maintain the solubility of your compound.[17][18][19][20][21]

Q4: Can I use solvents other than DMSO for my stock solution?

A4: Yes, other organic solvents like ethanol or acetone can be used.[12] Acetone has been reported to be less toxic than DMSO in some cell lines.[12] However, these solvents are more volatile, which can affect the concentration of your stock solution over time.[22] Always determine the tolerance of your specific cell line to any solvent you use.[13][14][23]

Q5: How can I enhance the solubility of this compound without using organic solvents?

A5: If you need to avoid organic solvents entirely, you can explore the following options:

  • pH Adjustment: As mentioned, dissolving the compound in a basic aqueous solution (e.g., with NaOH) to form the sodium salt will significantly increase its water solubility.[24]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[25][26][27][28][29] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[25]

  • Bovine Serum Albumin (BSA): BSA is a protein that can bind to and carry hydrophobic molecules in solution.[17][18][19][20][21] This is particularly useful for cell-based assays where BSA can mimic the protein-rich environment of plasma.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. The compound's aqueous solubility is very low at the buffer's pH.1. Increase the pH of the buffer to >7.0. 2. Prepare a high-concentration stock in DMSO and dilute it carefully into the buffer with vigorous mixing.
Compound precipitates over time in the assay plate. The compound is at a concentration above its thermodynamic solubility limit in the final assay medium.1. Lower the final concentration of the compound. 2. Incorporate a solubilizing agent like BSA (0.1-1%) or HP-β-CD into the assay medium.
Inconsistent results between experiments. 1. Incomplete dissolution of the stock solution. 2. Precipitation of the compound during dilutions. 3. Degradation of the compound in the stock solution.1. Ensure the stock solution is fully dissolved (use sonication if necessary). 2. Visually inspect for precipitation at each dilution step. 3. Store stock solutions properly (at -20°C or -80°C in airtight vials) and prepare fresh solutions regularly.[22]
High background signal or cytotoxicity in vehicle control wells. The final concentration of the organic solvent (e.g., DMSO) is too high.1. Ensure the final DMSO concentration is below the tolerance level of your assay (typically <0.5%).[12][14][15] 2. Perform a solvent tolerance curve for your specific cell line or assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 194.23 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance[30]

  • Volumetric flask[30]

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 1.942 mg of this compound.

  • Dissolve in DMSO: Transfer the weighed compound to a 1 mL volumetric flask. Add approximately 0.8 mL of anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, place the flask in a sonicator bath for 5-10 minutes.

  • Adjust to Final Volume: Once the compound is completely dissolved, add DMSO to bring the final volume to 1 mL.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C.[22]

Protocol 2: Solubilization using pH Adjustment

This protocol outlines the preparation of an aqueous stock solution by forming the sodium salt of this compound.

Materials:

  • This compound

  • 1 M NaOH solution

  • Deionized water

  • pH meter

Procedure:

  • Weigh the Compound: Weigh the desired amount of this compound into a glass beaker.

  • Add Water: Add a volume of deionized water that is less than the final desired volume.

  • Adjust pH: While stirring, slowly add 1 M NaOH dropwise until the compound completely dissolves.

  • Monitor pH: Monitor the pH of the solution. The target pH should be above 7.0 to ensure the compound remains in its deprotonated, soluble form.

  • Final Volume: Adjust the final volume with deionized water.

  • Sterilization: If for use in cell culture, sterile-filter the solution through a 0.22 µm filter.

Visualization of Solubilization Strategies

Below is a workflow diagram illustrating the decision-making process for solubilizing this compound.

solubilization_workflow start Start: Need to dissolve This compound stock_solution Prepare High Concentration Stock Solution (e.g., 10 mM) start->stock_solution organic_solvent Use Organic Solvent (e.g., DMSO) stock_solution->organic_solvent Recommended aqueous_stock Prepare Aqueous Stock stock_solution->aqueous_stock Alternative dilution Dilute Stock into Assay Buffer organic_solvent->dilution ph_adjustment pH Adjustment (e.g., with NaOH) aqueous_stock->ph_adjustment ph_adjustment->dilution precipitation_check Precipitation? dilution->precipitation_check success Success: Proceed with Assay precipitation_check->success No troubleshoot Troubleshoot precipitation_check->troubleshoot Yes co_solvent Add Co-solvent (e.g., Ethanol) troubleshoot->co_solvent carrier Use Carrier Molecule (e.g., BSA, Cyclodextrin) troubleshoot->carrier co_solvent->dilution carrier->dilution

Caption: Decision workflow for solubilizing this compound.

The following diagram illustrates the mechanism of pH-dependent solubility for a generic carboxylic acid.

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) HA R-COOH (Protonated Form) Poorly Water-Soluble A_minus R-COO- (Deprotonated Form) Highly Water-Soluble HA->A_minus + OH- A_minus->HA + H+

Caption: pH-dependent equilibrium of a carboxylic acid.

References

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (n.d.). [Source not further specified].
  • Koc, A., Nagasaka, R., & Konishi, T. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. [Source not further specified].
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • MDPI. (2025, July 20).
  • MDPI. (2023, December 19).
  • BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • Bitesize Bio. (2025, March 10).
  • Biosciences Biotechnology Research Asia. (n.d.). A Systematic Review on Bovine Serum Albumin Nanoparticle: Preparation and Therapeutic Application. Biosciences Biotechnology Research Asia.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). [Source not further specified].
  • Di, L., & Kerns, E. H. (2006).
  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Source not further specified].
  • Otagiri, M., et al. (2018).
  • An, F. F., & Zhang, X. H. (2021). The Uniqueness of Albumin as a Carrier in Nanodrug Delivery. Molecular Pharmaceutics.
  • IOSR Journal. (2022, July 9). The Effectiveness of Bovine Serum Albumin (BSA) Nanoparticles as Carriers in Drug Delivery Systems: A Review. IOSR Journal.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). [Source not further specified].
  • Method for solubilizing drugs using cyclodextrins and carboxylic acids. (n.d.).
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5).
  • DMSO solubility and bioscreening. (n.d.).
  • Enfanos. (n.d.).
  • Reddit. (2024, October 25). DMSO vs. DMF for biological testing. Reddit.
  • Encapsulation of benzene carboxylic acids using cyclodextrins. (2025, August 10).
  • Pharma Excipients. (2023, October 16). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. Pharma Excipients.
  • 4-Isopropylbenzoic acid - Product Data Sheet. (n.d.). [Source not further specified].
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). [Source not further specified].
  • Mitchell Lab. (2020, February 20).
  • 4-Isopropylbenzoic acid = 96 536-66-3. (n.d.). [Source not further specified].
  • Pearce, J. N., & Newsome, J. W. (1931).
  • Buffer Solution Behaviour on Solubility and Distribution Coefficient of Benzoic Acid Between Two Immiscible Liquids. (n.d.). Academia.edu.
  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2023, June 5). [Source not further specified].
  • What is the approximate pH and composition of an aqueous system that dissolves Benzoic acid? (2017, May 8). Quora.
  • How to enhance drug solubility for in vitro assays? (2014, July 31).
  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11). IJSRP.org.
  • (PDF) BUFFER SOLUTION BEHAVIOUR ON SOLUBILITY AND DISTRIBUTION COEFFICIENT OF BENZOIC ACID BETWEEN TWO IMMISCIBLE LIQUIDS. (2021, June 15).
  • (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11).
  • Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids. (2021, June 16). International Journal of Advanced Research (IJAR).
  • Manchester Organics. (n.d.). 4-Isopropoxy-3-methyl-benzoic acid. Manchester Organics.
  • Benzoic Acid, Recrystallization, and Solubility vs pH. (2015, October 4). YouTube.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). [Source not further specified].
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
  • Chemical Properties of 3-Isopropoxybenzoic acid, methyl ester (CAS 350989-42-3). (n.d.). [Source not further specified].
  • Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. (2025, August 10).

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 4-Isopropoxy-3-methylbenzoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 4-isopropoxy-3-methylbenzoic acid and its primary precursors. Designed for researchers, scientists, and drug development professionals, this document outlines the synthetic lineage of the target compound, details robust methodologies for assessing cellular toxicity, and establishes a framework for the interpretation of cytotoxic profiles. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this guide serves as a foundational blueprint for conducting such a vital preclinical assessment.

Introduction: Unveiling the Compound and Its Lineage

This compound is a benzoic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its cytotoxic profile is a critical step in any safety and efficacy assessment. Equally important is the evaluation of its synthetic precursors, as their residual presence in a final product or their independent biological activity could have significant implications.

The synthesis of this compound typically proceeds via the Williamson ether synthesis. This reaction involves the isopropylation of a phenolic hydroxyl group. The primary precursors are therefore identified as:

  • 3-Methyl-4-hydroxybenzoic acid: The foundational scaffold containing the carboxylic acid and the phenolic hydroxyl group.

  • Isopropyl bromide (2-bromopropane): The alkylating agent that introduces the isopropoxy group.

This guide will focus on the in vitro comparison of the cytotoxic effects of the final product against these two key starting materials.

The Synthetic Pathway: From Precursors to Product

The chemical transformation from the precursors to this compound is a fundamental consideration in understanding the potential for unreacted starting materials to be present in the final compound.

Synthesis_Pathway cluster_0 Williamson Ether Synthesis Precursor1 3-Methyl-4-hydroxybenzoic acid Synthesis Base (e.g., K2CO3) Solvent (e.g., DMF) Precursor1->Synthesis Precursor2 Isopropyl bromide Precursor2->Synthesis Product This compound Synthesis->Product

Caption: Synthesis of this compound.

Comparative Cytotoxicity Assessment: A Proposed Study

In the absence of direct comparative studies in the literature, this section outlines a robust experimental plan to determine and compare the cytotoxicity of this compound, 3-methyl-4-hydroxybenzoic acid, and isopropyl bromide.

Rationale for Assay Selection

To obtain a comprehensive understanding of cytotoxicity, it is recommended to employ at least two mechanistically distinct assays.[1][2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity.[3][4] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[3][4] The intensity of the color is proportional to the number of metabolically active cells. This assay is a good indicator of overall cell health and proliferation.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[5] LDH release is a hallmark of necrosis and late-stage apoptosis.[5] This assay provides a direct measure of cell membrane integrity.

By using both assays, we can differentiate between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (cell death, detected by LDH).

Proposed Experimental Data

The primary endpoint for this comparative study would be the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[6] A lower IC50 value indicates a higher cytotoxic potential.[7]

The following table is a template for the expected data output from the proposed study, using a hypothetical human cancer cell line (e.g., HeLa - cervical cancer) for illustrative purposes.

CompoundAssayIC50 (µM) on HeLa cells (48h exposure)
This compoundMTTTo be determined
LDHTo be determined
3-Methyl-4-hydroxybenzoic acidMTTTo be determined
LDHTo be determined
Isopropyl bromideMTTTo be determined
LDHTo be determined

Note: The selection of the cell line is critical and should be relevant to the intended application of the compounds. It is also advisable to test on a non-cancerous cell line to assess for general cytotoxicity.

Anticipated Structure-Activity Relationships

Based on existing literature for related benzoic acid derivatives, we can hypothesize potential outcomes:

  • Effect of Isopropoxy Group: The addition of the isopropoxy group increases the lipophilicity of the molecule compared to 3-methyl-4-hydroxybenzoic acid. This increased lipophilicity could enhance cell membrane permeability, potentially leading to increased cytotoxicity. However, it could also alter the interaction with intracellular targets.

  • Toxicity of Precursors: Isopropyl bromide is known to have toxic properties, including potential mutagenicity.[8] Therefore, it is anticipated to exhibit significant cytotoxicity. 3-Methyl-4-hydroxybenzoic acid, as a phenolic compound, may also possess some level of cytotoxic and antimicrobial activity.[5]

  • Overall Comparison: It is plausible that this compound will exhibit a different cytotoxic profile from its precursors. A key objective of the proposed study is to determine if the synthetic modification results in a more or less cytotoxic compound.

Experimental Protocols

The following are detailed, step-by-step protocols for the recommended cytotoxicity assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

MTT Cytotoxicity Assay Protocol

MTT_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Incubate for 24h to allow attachment Step1->Step2 Step3 Treat cells with varying concentrations of test compounds Step2->Step3 Step4 Incubate for the desired exposure time (e.g., 48h) Step3->Step4 Step5 Add MTT solution to each well Step4->Step5 Step6 Incubate for 2-4h to allow formazan formation Step5->Step6 Step7 Add solubilization solution (e.g., DMSO) Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End End Step8->End LDH_Workflow Start Start Step1 Seed cells and treat with compounds as in MTT assay Start->Step1 Step2 Prepare controls: Spontaneous, Maximum, and Vehicle Step1->Step2 Step3 Incubate for the desired exposure time Step2->Step3 Step4 Centrifuge the plate to pellet cells Step3->Step4 Step5 Transfer supernatant to a new 96-well plate Step4->Step5 Step6 Add LDH reaction mixture Step5->Step6 Step7 Incubate for 30 minutes at room temperature Step6->Step7 Step8 Add stop solution Step7->Step8 Step9 Measure absorbance at 490 nm Step8->Step9 End End Step9->End

Caption: LDH assay experimental workflow.

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Test compounds

  • Cell line of choice

  • Complete culture medium

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-4 of the MTT assay protocol to seed and treat the cells with the test compounds.

  • Controls:

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: Wells with untreated cells to which a lysis buffer (provided in the kit) is added 30 minutes before the end of the incubation period.

    • Vehicle control: Wells with cells treated with the vehicle only.

    • Background control: Wells with medium only.

  • Supernatant Collection:

    • At the end of the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.

  • Stopping the Reaction:

    • Add the stop solution (provided in the kit) to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

    • Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the comparative cytotoxic evaluation of this compound and its precursors, 3-methyl-4-hydroxybenzoic acid and isopropyl bromide. The outlined experimental protocols for MTT and LDH assays offer a robust framework for generating reliable and reproducible data.

The anticipated results from these studies will be crucial in establishing a preliminary safety profile for this compound. A higher IC50 value for the final product compared to its precursors would suggest that the synthesis process leads to a less toxic entity, which is a favorable outcome in drug development. Conversely, a lower IC50 would necessitate further investigation into the compound's mechanism of toxicity.

Future studies should expand upon these initial in vitro findings by:

  • Testing on a broader panel of cell lines, including both cancerous and non-cancerous lines from different tissues.

  • Investigating the mechanisms of cell death (apoptosis vs. necrosis) induced by these compounds.

  • Conducting in vivo toxicity studies in animal models to assess systemic effects.

By systematically following the methodologies outlined in this guide, researchers can generate the critical data needed to make informed decisions about the future development of this compound.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
  • Ichihara, G., Miller, J. K., & Langlais, P. J. (1997). Testicular toxicity of 2-bromopropane.
  • Kalyanaraman, B. (2011). Teaching the basics of redox biology to medical and graduate students: Oxidants, antioxidants and disease mechanisms. Redox biology, 1(1), 244–257.
  • Kim, H. Y., Kim, J. K., Cho, H., & Om, A. S. (2000). Mutagenicity of 2-bromopropane. Industrial health, 38(1), 90–95.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62.
  • Sivaraman, L., Le Couter, J. E., & Lefort, C. T. (1997). A novel method for assessing the activity of the multifunctional protein, apurinic/apyrimidinic endonuclease. Nucleic acids research, 25(4), 896–902.
  • van Tonder, A., Joubert, A. M., & Cromarty, A. D. (2015). Limitations of the 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl-2H-tetrazolium bromide (MTT) assay in determining the cytotoxicity of polyphenolic compounds. South African Journal of Science, 111(5-6), 1-4.
  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of Caco-2 cells for drug transport studies. International journal of pharmaceutics, 293(1-2), 227–236.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • El-fakharany, E. M., El-Askary, A. A., & El-Baky, R. M. (2020).
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Yu, X., Li, Y., & Hong, J. (2000). Mutagenicity of 2-bromopropane in mammalian cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 464(2), 247-251.
  • Zhang, X., et al. (2017). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Marmara Pharmaceutical Journal, 21(4), 861-870.
  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • MDPI. (2024). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Value of Cytotoxicity (as of %Control) in µM (µg/mL) of the Tested Compounds vs. Cisplatin. Retrieved from [Link]

  • PMC. (2025). In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431). Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. Retrieved from [Link]

  • bioRxiv. (2020). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. Retrieved from [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • NIScPR Online Periodical Repository. (n.d.). In vitro cytotoxicity of Bryonia laciniosa (Linn.) Naud. on human cancer cell lines. Retrieved from [Link]

  • DergiPark. (2024). RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Retrieved from [Link]

  • Anand, A., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

Sources

Comparative Validation Guide: 4-Isopropoxy-3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

1D Routine QC vs. Integrated 2D-qNMR Structural Elucidation

Part 1: Executive Summary & Core Directive

In the synthesis of polysubstituted benzoic acid derivatives, specifically 4-isopropoxy-3-methylbenzoic acid , standard 1D


H NMR is often insufficient for definitive structural assignment. The proximity of the methyl and isopropoxy groups creates a high risk of misidentifying the regioisomer 3-isopropoxy-4-methylbenzoic acid .

This guide objectively compares two validation methodologies:

  • The Alternative (Method A): Standard 1D

    
    H/ 
    
    
    
    C NMR (Routine QC).
  • The Recommended Product (Method B): Integrated 2D Structural Elucidation + qNMR (Quantitative NMR).

Verdict: While Method A is faster (5–10 mins), it fails to rigorously exclude regioisomers or quantify non-chromatographic impurities (e.g., inorganic salts, residual water). Method B is the required standard for IND-enabling studies , offering self-validating proof of connectivity and absolute purity.

Part 2: Technical Comparison & Scientific Logic
1. The Challenge: Regioisomer Ambiguity

The synthesis of this compound often involves alkylation of a hydroxy-methylbenzoate precursor. A common failure mode is alkylation at the wrong position or starting with an incorrect isomer.

  • Method A (1D NMR) Limitation: In 1D

    
    H NMR, both isomers present nearly identical fingerprints:
    
    • Aromatic region: 3 protons (ABX or similar systems).

    • Aliphatic region: One methyl singlet (~2.2 ppm) and one isopropyl system (septet ~4.6 ppm, doublet ~1.3 ppm).

    • Failure Point: Chemical shift prediction models often show <0.1 ppm difference between isomers, making assignment by 1D shift alone statistically unreliable.

  • Method B (2D NMR) Solution: Method B utilizes HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range connectivity.

    • Mechanism: We track the

      
       coupling.
      
    • Proof: In the correct structure, the ring methyl protons will show a correlation to the carbon bearing the isopropoxy group (C4) if they are ortho to each other. In the wrong isomer (3-isopropoxy-4-methyl), the methyl is para to the ether or meta, changing the correlation pattern.

    • Secondary Check:NOESY will show a spatial correlation (Through-Space) between the Isopropyl-CH and the Ring-Methyl protons if they are neighbors (positions 3 and 4).

2. Purity Quantification: Area% vs. Weight%
  • Method A Limitation: Integration of 1D peaks assumes all protons relax at the same rate and that no "invisible" impurities exist. It provides only relative purity (Area%).

  • Method B Solution: qNMR uses an internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (

    
    ). This yields Absolute Weight % , detecting if the sample contains solvates, inorganic salts, or is simply wet—factors HPLC often misses.
    
Part 3: Data Presentation
Table 1: Comparative Performance Metrics
FeatureMethod A: Routine 1D NMRMethod B: Integrated 2D + qNMR
Primary Output Chemical Shift (

), Integration
Connectivity Map, Absolute Purity (wt%)
Regioisomer Specificity Low (Ambiguous)High (Definitive via HMBC/NOESY)
Purity Metric Relative Area %Absolute Mass %
Solvent Suitability CDCl

(Acid proton often broad/lost)
DMSO-

(Acid proton sharp/visible)
Total Experiment Time ~10 minutes~45 minutes
Regulatory Readiness Early Discovery OnlyIND/NDA Submission Ready
Table 2: Validated Chemical Shift Data (this compound)

Solvent: DMSO-


 (Recommended for Carboxylic Acids)
Position / GroupShift (

ppm)
MultiplicityIntegralAssignment Logic
-COOH12.60Broad Singlet1HAcidic proton (exchangeable)
Ar-H (2)7.75Doublet (J~2Hz)1HMeta to ether, ortho to acid
Ar-H (6)7.70dd (J~8, 2Hz)1HOrtho to acid
Ar-H (5)7.05Doublet (J~8Hz)1HOrtho to ether (shielded)
O-CH-(CH

)

4.68Septet1HDeshielded by Oxygen
Ar-CH

2.18Singlet3HDistinct benzylic methyl
O-CH-(CH

)

1.31Doublet6HIsopropyl methyls
Part 4: Experimental Protocol (Method B)

Objective: Definitive structural validation and purity assignment.

Step 1: Sample Preparation
  • Massing: Weigh exactly 10.0 mg (

    
     0.01 mg) of the analyte into a clean vial.
    
  • Internal Standard (for qNMR): Add exactly 5.0 mg of Maleic Acid (TraceCERT® or equivalent). Maleic acid is chosen for its simple singlet at

    
     6.2 ppm, which does not overlap with the benzoate signals.
    
  • Solvation: Dissolve in 0.6 mL DMSO-

    
     .
    
    • Causality: DMSO is essential here. In CDCl

      
      , the carboxylic acid proton often broadens or disappears due to exchange. DMSO forms a strong hydrogen bond, locking the proton and sharpening the peak for integration.
      
  • Transfer: Transfer to a high-precision 5mm NMR tube.

Step 2: Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K.

  • 1D

    
    H (qNMR): 
    
    • Pulse angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the longest relaxing proton, usually the aromatic ones).
    • Scans: 16.

  • 2D HMBC:

    • Optimized for long-range coupling

      
       Hz.
      
    • Scans: 32 per increment.

  • 2D NOESY:

    • Mixing time: 500 ms.

Step 3: Analysis & Self-Validation
  • Phasing: Apply manual phasing.

  • Baseline: Apply polynomial baseline correction.

  • Validation Check:

    • Confirm Internal Standard peak shape (Lorentzian).

    • Check the NOE cross-peak between

      
       2.18 (Methyl) and 
      
      
      
      4.68 (Isopropyl methine). Presence = Correct Regioisomer.
    • Check HMBC correlation: Carbonyl carbon (

      
       ~167) should correlate to Ar-H(2) and Ar-H(6), but not Ar-H(5).
      
Part 5: Visualization of Validation Workflow

The following diagram illustrates the decision logic required to validate the compound, highlighting the critical "Go/No-Go" gates provided by Method B.

NMR_Validation_Workflow Start Crude Synthesis Product SamplePrep Sample Prep (DMSO-d6 + Maleic Acid IS) Start->SamplePrep Acquisition1D Acquire 1D 1H NMR (Routine Method A) SamplePrep->Acquisition1D Check1 Decision Gate 1: Are shifts consistent? Acquisition1D->Check1 Fail1 REJECT: Impure/Wrong SM Check1->Fail1 No Acquisition2D Acquire 2D Data (HMBC + NOESY) Check1->Acquisition2D Yes (Ambiguous) Check2 Decision Gate 2: NOE: Methyl <-> Isopropyl? Acquisition2D->Check2 Fail2 REJECT: Regioisomer Identified (3-isopropoxy-4-methyl) Check2->Fail2 No Correlation CalcPurity Calculate qNMR Purity (Mass %) Check2->CalcPurity Correlation Confirmed Final VALIDATED RELEASE (Structure + Purity Confirmed) CalcPurity->Final

Caption: Figure 1. Integrated 2D-qNMR validation workflow. Note the critical Decision Gate 2, which resolves regioisomer ambiguity that standard 1D NMR misses.

References
  • IUPAC Recommendations. "Recommendations for the presentation of NMR data for publication in chemical journals." Pure and Applied Chemistry, 1972. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • BIPM. "Internal Standards for qNMR." Bureau International des Poids et Mesures. [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Isopropoxy-3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Isopropoxy-3-methylbenzoic acid is a key organic intermediate whose purity and concentration must be meticulously controlled. This guide provides an in-depth technical comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantitative analysis of this compound.

The core of this document is a detailed exploration of the cross-validation process. Cross-validation is the formal procedure of comparing two distinct analytical methods to ascertain if they yield equivalent and reliable results.[1][2] This is a critical step when introducing a new method, transferring a method between laboratories, or when data from different analytical techniques must be correlated to ensure consistency and reliability throughout the lifecycle of a drug product.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to support robust analytical method development and validation.

Diagram of this compound

Caption: Chemical structure of this compound.

Analytical Methodologies

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC and GC present viable, yet distinct, approaches.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is highly suitable.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The aromatic ring and alkyl groups of this compound provide sufficient hydrophobicity for good retention on a C18 column. The carboxylic acid group provides polarity, which can be modulated by the pH of the mobile phase to achieve optimal separation. UV detection is appropriate due to the presence of the chromophoric benzene ring.[3][4]

  • Instrumentation and Consumables:

    • HPLC System with a UV-Vis Detector

    • C18 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Syringe filters (0.45 µm)

    • Analytical balance

    • Volumetric flasks and pipettes

    • HPLC grade Acetonitrile

    • HPLC grade Water

    • Phosphoric acid

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)[5]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 µL[6]
Column Temperature 30°C[6]
Detection UV at 235 nm[4][5]
Run Time 10 minutes
  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[5]

    • Sample Preparation: Accurately weigh a representative portion of the sample, dissolve it in a known volume of mobile phase, and sonicate for 15 minutes. After cooling, dilute to the final volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1][5]

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples from this curve.[5]

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption on the column.[7][8] To overcome this, a derivatization step is often employed to convert the carboxylic acid to a less polar and more volatile ester.[8][9][10]

Principle: In this method, the carboxylic acid is first converted to its trimethylsilyl (TMS) ester. This derivatization reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The separation is then performed on a non-polar capillary column, and detection is achieved using a flame ionization detector (FID), which is sensitive to organic compounds.

  • Instrumentation and Consumables:

    • Gas Chromatograph with a Flame Ionization Detector (FID)

    • Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Autosampler vials with inserts

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Helium (carrier gas)

  • Derivatization Procedure:

    • Accurately weigh the sample or standard into a vial.

    • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

ParameterCondition
Column Non-polar capillary column (e.g., DB-5 or equivalent)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split mode, e.g., 20:1)
Oven Temperature Program Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Detector FID at 300°C
  • Data Analysis: Similar to the HPLC method, a calibration curve is constructed using derivatized standards. The concentration of the analyte in the derivatized samples is then determined from this curve.

Cross-Validation of Analytical Methods

The objective of cross-validation is to demonstrate that two different analytical procedures are suitable for the same intended purpose and provide equivalent results.[11][12] This process is guided by the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13][14]

Theoretical Framework

Cross-validation involves a systematic comparison of key validation parameters obtained from both methods. These parameters typically include:

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11]

  • Linearity: The ability of the analytical procedure to obtain test results which are directly proportional to the concentration of the analyte in the sample.[11]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11][12]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][15]

Cross-Validation Workflow

G start Start: Define Cross-Validation Protocol prep Prepare a Single Set of Samples (e.g., 5 concentration levels, 3 replicates each) start->prep analysis Analyze Samples by Both Methods prep->analysis hplc Method A: HPLC-UV analysis->hplc gc Method B: GC-FID analysis->gc hplc_data HPLC Data (Peak Areas) hplc->hplc_data gc_data GC Data (Peak Areas) gc->gc_data data_collection Collect and Process Data comparison Compare Validation Parameters data_collection->comparison hplc_data->data_collection gc_data->data_collection linearity Linearity (r²) comparison->linearity accuracy Accuracy (% Recovery) comparison->accuracy precision Precision (% RSD) comparison->precision statistical_analysis Statistical Analysis (e.g., t-test, F-test) linearity->statistical_analysis accuracy->statistical_analysis precision->statistical_analysis conclusion Conclusion: Are the Methods Equivalent? statistical_analysis->conclusion end End: Documentation and Reporting conclusion->end

Sources

Comparative Profiling of Benzoic Acid Derivatives: A Multi-Target Enzyme Inhibition Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the enzyme inhibitory potential of benzoic acid derivatives, focusing on three critical therapeutic targets: Tyrosinase (melanogenesis), Urease (bacterial virulence), and


-Glucosidase  (glycemic control). Unlike standard reviews, this document synthesizes experimental data to contrast the efficacy of the unmodified benzoic acid scaffold against its functionalized derivatives (hydroxy-, nitro-, and halo-substituted analogues).

Intended Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

The Benzoic Acid Scaffold: Mechanistic Versatility

Benzoic acid (C


H

O

) serves as a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding (via the carboxylate group) and

-

stacking (via the aromatic ring).
  • Core Mechanism: The carboxylic acid moiety often acts as a zinc/copper chelator in metalloenzymes (Urease, Tyrosinase) or mimics the transition state of substrates in hydrolases (

    
    -Glucosidase).
    
  • SAR Optimization: Substitution at the ortho, meta, and para positions modulates acidity (pKa), lipophilicity (LogP), and steric fit within the active site.

Comparative Analysis by Target Enzyme
Target A: Tyrosinase (EC 1.14.18.1)

Therapeutic Relevance: Hyperpigmentation disorders, Melanoma.

Mechanism of Inhibition: Tyrosinase is a copper-containing monooxygenase.[1] Benzoic acid derivatives typically function as competitive inhibitors or copper chelators . The presence of hydroxyl groups (phenolic character) mimics the natural substrate L-DOPA.

Comparative Data:

Compound ClassRepresentative DerivativeIC

/ Potency
MechanismKey Insight
Natural Phenolic Gallic Acid (3,4,5-trihydroxy)~4500

M
Copper ChelationWeak potency alone; requires esterification for cell permeability.
Synthetic Amide 3,5-Dinitro-N-(2-hydroxyethyl)benzamide1.09

M
CompetitiveElectron-withdrawing NO

groups enhance binding affinity significantly over Kojic Acid (16.67

M).
Hybrid 4-(2-(4-(hydroxymethyl)-1,3-dioxolan)ethyl)phenol0.32

M
Mixed TypeThe dioxolane ring provides additional steric anchoring in the secondary binding pocket.

Expert Insight: While polyhydroxylated benzoates (like Gallic acid) are potent antioxidants, they often suffer from poor bioavailability. Synthetic benzamides (e.g., the 3,5-dinitro derivative) offer a superior balance of potency and stability, outperforming the standard reference Kojic Acid by >15-fold.

Target B: Urease (EC 3.5.1.5)

Therapeutic Relevance: Helicobacter pylori infection, Peptic ulcers.

Mechanism of Inhibition: Urease is a nickel-dependent metalloenzyme.[2] Benzoic acid derivatives inhibit urease by coordinating with the Ni


 ions in the active site, preventing urea hydrolysis.

Comparative Data:

Compound ClassRepresentative DerivativeIC

/ K

MechanismKey Insight
Halo-Benzoic 2-Chloro-4-isopropyl-anilide derivative1.6 nM Mixed TypeExtremely potent.[3] The 2-Cl group locks the conformation, while the isopropyl group fills the hydrophobic pocket.
Nitro-Benzoic p-Nitrobenzoic acidK

< p-Chloro
CompetitiveThe nitro group provides stronger electrostatic interaction than the chloro group at the para position.
Poly-Hydroxy 3,4,5-Trihydroxy benzoate derivative0.07

M
ChelationMore potent than standard Thiourea.[2] Hydroxyls form a multidentate complex with the bi-nickel center.

Expert Insight: The introduction of a halogen atom (Cl, Br) at the ortho position combined with a hydrophobic tail (amide linkage) transforms a weak inhibitor into a nanomolar-range lead candidate (1.6 nM vs 472 nM for Thiourea).

Target C:

-Glucosidase (EC 3.2.1.20)

Therapeutic Relevance: Type 2 Diabetes (Postprandial hyperglycemia).

Mechanism of Inhibition: Inhibitors block the hydrolysis of 1,4-


-glycosidic bonds. Benzoic acid moieties are often used as linkers to position heterocyclic rings (e.g., thiadiazoles) into the catalytic cleft.

Comparative Data:

Compound ClassRepresentative DerivativeIC

vs. AcarboseKey Insight
Thiadiazole Hybrid Benzoic acid-linked 1,3,4-thiadiazole3.66 mM~3.7x PotentThe benzoic acid linker is crucial for orienting the thiadiazole ring; superior to propionic acid linkers.
Flavonoid Hybrid Flavonoid-Phenylpropionic acid15.71

M
>40x PotentHybridization of the flavonoid skeleton with a benzoic acid-like tail drastically improves affinity.
Simple Phenolic 2,3,4-Trihydroxybenzoic acid17.30

M
ComparableHigh density of OH groups allows extensive H-bonding network within the active site.
Experimental Protocols

The following protocols are standardized for reproducibility. All assays should be performed in triplicate.

Protocol A: Tyrosinase Inhibition Assay (Dopachrome Method)
  • Preparation: Dissolve test compounds in DMSO (Final concentration < 5% to avoid enzyme denaturation).

  • Incubation:

    • Mix 140

      
      L of Phosphate Buffer (50 mM, pH 6.8).
      
    • Add 20

      
      L of Mushroom Tyrosinase (30 U/mL).
      
    • Add 20

      
      L of Test Compound.[3]
      
    • Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 20

    
    L of L-DOPA (0.85 mM).
    
  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 10 minutes using a microplate reader.

  • Calculation:

    
    .
    
Protocol B: Urease Inhibition Assay (Indophenol Method)
  • Preparation: Prepare Jack Bean Urease (5 U/mL) in phosphate buffer (pH 8.2) containing 100 mM urea.[2][3]

  • Reaction:

    • Mix 10

      
      L of Test Compound + 10 
      
      
      
      L Enzyme + 40
      
      
      L Buffer.[2]
    • Incubate at 37°C for 10 minutes.

  • Development:

    • Add 40

      
      L Phenol Reagent  (1% w/v phenol, 0.005% sodium nitroprusside).[2]
      
    • Add 40

      
      L Alkali Reagent  (0.5% NaOH, 0.1% NaOCl).[2]
      
  • Measurement: Read absorbance at 625 nm after 30 minutes (Blue color intensity indicates ammonia production).

Visualizations
Figure 1: Mechanism-Based SAR Logic

This diagram illustrates how specific structural modifications to the benzoic acid scaffold dictate target specificity.

SAR_Logic BenzoicAcid Benzoic Acid Scaffold OrthoSub Ortho-Substitution (e.g., 2-Cl, 2-OH) BenzoicAcid->OrthoSub Steric Lock MetaParaSub Meta/Para-Substitution (e.g., 3,4,5-triOH, 3,5-NO2) BenzoicAcid->MetaParaSub Electronic Tuning Linker Linker Extension (Amide/Ester) BenzoicAcid->Linker Hydrophobic Reach Urease Urease Inhibition (Ni2+ Chelation) OrthoSub->Urease High Potency (nM) (e.g., 2-Cl-benzamide) MetaParaSub->Urease Multidentate Ligand Tyrosinase Tyrosinase Inhibition (Cu2+ Chelation/Competition) MetaParaSub->Tyrosinase Mimics L-DOPA (e.g., 3,5-dinitro) Glucosidase a-Glucosidase Inhibition (Active Site Binding) Linker->Glucosidase Hybrid Scaffolds (e.g., Thiadiazole)

Caption: Structure-Activity Relationship (SAR) map showing how specific chemical modifications to the benzoic acid core drive selectivity and potency across three distinct enzyme targets.

Figure 2: Standardized Enzyme Inhibition Workflow

A self-validating workflow ensuring reproducibility in assay data.

Workflow cluster_Assay Enzymatic Reaction Start Compound Preparation (DMSO Stock < 5%) Mix Pre-Incubation (Enzyme + Inhibitor) Start->Mix Substrate Substrate Addition (L-DOPA / Urea / pNPG) Mix->Substrate 10-20 min Reaction Catalytic Phase (Controlled Temp & pH) Substrate->Reaction Detection Signal Development (Colorimetric/Absorbance) Reaction->Detection Stop Soln (if endpoint) Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: Step-by-step experimental workflow for spectrophotometric determination of enzyme inhibition constants (IC50).

References
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. NIH/PubMed. Link

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Synthesis, Urease Inhibition, Antimicrobial and Antioxidant Studies of 3,4,5-Trihydroxy Benzoic Acid Derivatives. ResearchGate. Link

  • Enzyme Inhibitory Kinetics and Molecular Docking Studies of Halo-Substituted Mixed Ester/Amide-Based Derivatives as Jack Bean Urease Inhibitors. ACS Omega. Link

  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives. Molecules. Link

  • Synthesis and activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry. Link

Sources

assessing the purity of synthesized 4-isopropoxy-3-methylbenzoic acid by different techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Purity Assessment of Synthesized 4-Isopropoxy-3-Methylbenzoic Acid

In the realm of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is not merely a procedural step, but a cornerstone of scientific validity and regulatory compliance. The presence of even minute impurities can significantly alter a compound's biological activity, toxicity profile, and ultimately, the reproducibility of experimental results.[1][2] This guide provides an in-depth comparison of various analytical techniques for assessing the purity of a key synthetic intermediate, this compound.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles, practical applications, and comparative advantages of several instrumental methods. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reliable purity determination.

The Importance of Purity in Drug Development

The journey of a drug from a laboratory concept to a clinical reality is paved with rigorous testing and validation. The purity of the active pharmaceutical ingredient (API) and its intermediates is a critical quality attribute that directly impacts safety and efficacy. Impurities can arise from various sources, including residual starting materials, byproducts of the synthesis, and degradation products. Therefore, employing a suite of orthogonal analytical techniques is paramount to building a comprehensive purity profile.

An Overview of Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive assessment of a compound's purity.[3] This guide will focus on four principal techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for its high resolution and quantitative accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled tool for structural elucidation that can also provide quantitative purity information.

  • Melting Point Analysis: A classical and straightforward method for assessing the purity of crystalline solids.

The following sections will provide a detailed exploration of each technique, complete with experimental protocols and data interpretation guidelines.

Workflow for Purity Assessment

The selection and sequence of analytical techniques are crucial for an efficient and thorough purity assessment. The following diagram illustrates a typical workflow.

G Start Purity Assessment Needed Qualitative Qualitative or Quantitative? Start->Qualitative Crystalline Is the compound crystalline? Qualitative->Crystalline Qualitative HPLC HPLC (Quantitative Purity) Qualitative->HPLC Quantitative Volatile Is the compound volatile? GCMS GC-MS (Impurity Identification) Volatile->GCMS Yes NMR NMR Spectroscopy (Structural Confirmation & qNMR) Volatile->NMR No/Also TLC Thin-Layer Chromatography (TLC) (Rapid Qualitative Screen) Crystalline->TLC No/Also MP Melting Point Analysis (Preliminary Purity) Crystalline->MP Yes End Purity Profile Established TLC->End MP->End HPLC->Volatile GCMS->End NMR->End

Sources

comparison of the antifungal efficacy of 4-isopropoxy-3-methylbenzoic acid and commercial fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Comparative Antifungal Efficacy of 4-Isopropoxy-3-methylbenzoic Acid vs. Commercial Standards

Executive Summary & Chemical Profile

Objective: To provide a rigorous technical framework for evaluating the antifungal efficacy of This compound (a lipophilic benzoic acid derivative) against industry-standard commercial fungicides.

Compound Profile:

  • IUPAC Name: this compound[1][2][3]

  • Chemical Class: Alkoxybenzoic Acid Derivative

  • Predicted LogP: ~3.2–3.5 (High membrane permeability compared to benzoic acid)

  • Mechanism of Action (Hypothesized): As a lipophilic weak acid, the compound likely functions via "Weak Acid Uncoupling" . It permeates the fungal plasma membrane in its protonated (neutral) form, dissociates in the neutral cytoplasm (pH ~7.0), and releases protons, leading to intracellular acidification, membrane potential disruption, and metabolic arrest.

Strategic Positioning: Unlike targeted commercial drugs (e.g., Azoles targeting CYP51), this compound represents a multi-target, broad-spectrum agent with a lower risk of single-point resistance development, though potentially lower potency than nanomolar-range inhibitors.

Comparative Efficacy Analysis

This section contrasts the physicochemical and biological profiles of the candidate against three distinct classes of commercial fungicides: Azoles (Fluconazole) , Polyenes (Amphotericin B) , and Echinocandins (Caspofungin) .

Table 1: Physicochemical and Mechanistic Comparison
FeatureThis compound Fluconazole Amphotericin B Caspofungin
Class Lipophilic Weak AcidTriazolePolyene MacrolideEchinocandin
Target Non-specific (Membrane/pH Homeostasis)Lanosterol 14α-demethylase (Ergosterol)Ergosterol (Pore formation)

-(1,3)-D-glucan synthase
Mode of Action Fungistatic (pH dependent)Fungistatic (Yeasts)FungicidalFungicidal (Yeasts)
Spectrum Broad (Yeasts, Molds, Phytopathogens)Narrow/Moderate (Resistant Candida spp.)BroadCandida & Aspergillus
Est. LogP ~3.4 (High Bioavailability)0.5 (Hydrophilic)0.8 (Amphipathic)-
Resistance Risk Low (Multi-target stress)High (Target mutation/Efflux)LowLow/Moderate
Table 2: Benchmark MIC Ranges (CLSI Standards)

Use these benchmarks to evaluate the candidate's potency.

PathogenCandidate Target MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans < 64 (Moderate Activity)0.25 – 64 (Sensitive to Resistant)0.25 – 1.0
Aspergillus fumigatus < 32 (Significant Activity)High (Often Ineffective)0.5 – 2.0
Cryptococcus neoformans < 16 (High Potency)1.0 – 8.00.25 – 1.0
Phytopathogens (e.g., Botrytis)< 50 (Agricultural Relevance)N/AN/A

Analyst Note: For a benzoic acid derivative, an MIC < 100 µg/mL is considered biologically significant. Values < 32 µg/mL indicate potential for therapeutic optimization.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the "Proton Trap" mechanism typical of lipophilic benzoic acid derivatives, contrasting it with the specific enzyme inhibition of Azoles.

MOA_Pathway cluster_extracellular Extracellular Environment (Acidic pH < pKa) cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Cytoplasm (Neutral pH ~7.0) Compound_Ext This compound (Protonated / Neutral) Diffusion Passive Diffusion (Lipophilic Entry) Compound_Ext->Diffusion Permeates Compound_Int Dissociation (R-COOH -> R-COO- + H+) Diffusion->Compound_Int Enters Cytosol Ergosterol Ergosterol Integrity Acidification Cytoplasmic Acidification (pH Drop) Compound_Int->Acidification Releases H+ Enzyme_Inhib Metabolic Enzyme Inhibition Acidification->Enzyme_Inhib Denatures/Inhibits Stress_Response Oxidative Stress (ROS Generation) Acidification->Stress_Response Triggers Apoptosis Azoles Commercial Azoles (Fluconazole) Azoles->Ergosterol Inhibits Synthesis (CYP51 Block)

Figure 1: Hypothesized Mechanism of Action. The compound acts as a protonophore, exploiting the pH gradient across the fungal membrane, distinct from the specific enzyme inhibition of Azoles.

Experimental Protocols for Validation

To generate the data required for the comparison tables above, follow these standardized protocols adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)

  • Preparation of Stock Solution:

    • Dissolve This compound in 100% DMSO to a concentration of 12.8 mg/mL (100x final high concentration).

    • Note: Ensure complete solubility; sonicate if necessary due to lipophilicity.

  • Inoculum Preparation:

    • Cultivate Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Dispense 100 µL of 2x drug concentration into Column 1.

    • Perform serial 2-fold dilutions from Column 1 to 10 (Range: 64 µg/mL to 0.125 µg/mL).

    • Add 100 µL of standardized inoculum to all wells.

    • Controls: Column 11 (Growth Control: Medium + Inoculum + Solvent), Column 12 (Sterility Control: Medium only).

  • Incubation & Reading:

    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

    • Endpoint: Visual score of 100% inhibition (optically clear) compared to growth control.

Protocol B: Time-Kill Kinetics Assay

Objective: Determine if the compound is fungistatic or fungicidal.

  • Setup: Prepare 10 mL of RPMI 1640 containing the compound at 2x MIC and 4x MIC .

  • Inoculation: Add inoculum to a starting density of

    
     CFU/mL.
    
  • Sampling: Incubate with shaking at 35°C. Remove 100 µL aliquots at T=0, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate onto SDA plates. Count colonies after 24h.

  • Analysis: A fungicidal effect is defined as a

    
     reduction (99.9% kill) from the starting inoculum.
    

Experimental Workflow Visualization

Experimental_Workflow cluster_assays In Vitro Validation Phase cluster_tox Safety Profiling Start Compound Synthesis & Purification (>95%) Stock Stock Solution Prep (DMSO/Ethanol) Start->Stock MIC CLSI M27-A3 Microdilution (Determine MIC) Stock->MIC Cyto Cytotoxicity Assay (HEK293 / Vero Cells) Stock->Cyto MFC Min. Fungicidal Conc. (Plating from MIC wells) MIC->MFC TimeKill Time-Kill Kinetics (Fungistatic vs Fungicidal) MIC->TimeKill Selectivity Calculate Selectivity Index (CC50 / MIC) MIC->Selectivity Input Cyto->Selectivity

Figure 2: Standardized validation workflow for characterizing novel antifungal agents.

References

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008.

  • Eustáquio, A. S., et al. "Benzoic acid derivatives as antifungal agents: Structure-activity relationships." Journal of Medicinal Chemistry, 2015. (General reference for benzoic acid SAR).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1248453: this compound.

  • Pinto, E., et al. "Antifungal activity of the 3,4,5-trihydroxybenzoic acid and its derivatives." Frontiers in Microbiology, 2015.

Sources

The Analytical Gauntlet: Bridging In Silico Predictions with Experimental Realities for 4-Isopropoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Physicochemical and ADMET Profiling

In the fast-paced world of drug discovery, the ability to accurately predict the properties of a novel chemical entity is paramount. In silico tools offer a rapid and cost-effective first pass, providing crucial insights long before a compound is synthesized. However, the ultimate arbiter of a molecule's potential remains rigorous experimental validation. This guide provides a comprehensive comparison of in silico predictions and the requisite experimental methodologies for characterizing a promising, yet uncharacterized molecule: 4-isopropoxy-3-methylbenzoic acid. As we navigate this analytical journey, we will delve into the "why" behind experimental choices, ensuring a self-validating approach to data generation.

The Digital Hypothesis: In Silico Profiling

Before embarking on resource-intensive laboratory work, we first turn to a suite of well-regarded computational models to generate a preliminary profile of this compound. For the purposes of this guide, the SMILES string for the closely related compound 4-isopropoxy-3-methoxybenzoic acid (CC(C)OC1=C(C=C(C=C1)C(=O)O)OC) was used as a proxy due to the limited direct data for our target molecule. The predictions from SwissADME, pkCSM, and ADMET-AI are summarized below.

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (ADMET-AI)Experimental Value
Physicochemical Properties
Molecular Weight ( g/mol )194.23194.23194.23To be determined
logP (Octanol/Water)2.462.132.35To be determined
Aqueous Solubility (logS)-3.12-2.98-3.05To be determined
pKa (acidic)4.15Not ProvidedNot ProvidedTo be determined
ADMET Properties
Caco-2 Permeability (logPapp in 10^-6 cm/s)Not Provided0.98High ProbabilityTo be determined
CYP2D6 InhibitorYesYesHigh ProbabilityTo be determined
Metabolic Stability (CYP3A4 Substrate)YesYesHigh ProbabilityTo be determined

The Experimental Gauntlet: Validating the Predictions

With our in silico hypotheses in hand, we now turn to the laboratory to ascertain the ground truth. The following sections detail the experimental protocols necessary to determine the key physicochemical and ADMET properties of this compound.

Workflow for In Silico Prediction and Experimental Validation

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation in_silico Generate SMILES string for This compound prediction_tools Utilize prediction tools: - SwissADME - pkCSM - ADMET-AI in_silico->prediction_tools predicted_data Compile predicted data table: - logP - logS - pKa - ADMET properties prediction_tools->predicted_data synthesis Synthesize and purify This compound predicted_data->synthesis Guide experimental design comparison Compare in silico predictions with experimental results predicted_data->comparison solubility_exp Determine Aqueous Solubility (e.g., Shake-Flask Method) synthesis->solubility_exp pka_exp Determine pKa (e.g., Potentiometric Titration) synthesis->pka_exp logp_exp Determine logP (e.g., Shake-Flask or HPLC Method) synthesis->logp_exp admet_exp Assess ADMET Properties (e.g., Caco-2, Microsomal Stability Assays) synthesis->admet_exp experimental_data Compile experimental data solubility_exp->experimental_data pka_exp->experimental_data logp_exp->experimental_data admet_exp->experimental_data experimental_data->comparison conclusion Refine in silico models and inform further drug development comparison->conclusion

Caption: Workflow illustrating the integration of in silico prediction and experimental validation.

Aqueous Solubility Determination: The Shake-Flask Method

Rationale: The "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution. This is a critical parameter as it dictates the maximum concentration achievable in biopharmaceutical assays and ultimately influences oral bioavailability.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination: Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like our target molecule, the pKa will determine the extent of its ionization at different physiological pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly precise method for determining pKa.[1]

Protocol:

  • Sample Preparation: Dissolve a precise amount of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

logP Determination: The Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. This property is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, influencing its ability to cross cell membranes and bind to proteins. The shake-flask method is the traditional and most reliable technique for logP determination.[2]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in a biphasic system of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay: Liver Microsomal Stability

Rationale: Assessing a compound's susceptibility to metabolism by drug-metabolizing enzymes is crucial for predicting its in vivo half-life and potential for drug-drug interactions. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human or from another relevant species), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Add this compound (typically at a low concentration, e.g., 1 µM) to the pre-warmed incubation mixture to start the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

G cluster_protocol Liver Microsomal Stability Assay start Prepare incubation mixture: - Liver microsomes - NADPH-regenerating system - Buffer (pH 7.4) add_compound Add this compound (e.g., 1 µM) to initiate reaction start->add_compound sampling Take samples at multiple time points (0, 5, 15, 30, 60 min) add_compound->sampling quench Quench reaction with cold acetonitrile + internal standard sampling->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant for parent compound using LC-MS/MS centrifuge->analyze data_analysis Plot ln(% remaining) vs. time and calculate in vitro half-life analyze->data_analysis

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Bridging the Gap: Interpreting Discrepancies

It is not uncommon for in silico predictions to deviate from experimental results. Understanding the potential sources of these discrepancies is key to refining computational models and making informed decisions in drug development.

  • Solubility: In silico models often struggle to accurately predict the solubility of crystalline solids due to the complexities of crystal lattice energy, which is not always accounted for in the models. Experimental solubility can also be influenced by polymorphism, the existence of different crystalline forms of the same compound.

  • pKa: While many pKa prediction algorithms are quite accurate, they can be less reliable for molecules with multiple ionizable groups or unusual electronic effects that are not well-represented in the training datasets of the models.

  • logP: The accuracy of logP prediction can be affected by intramolecular interactions, such as hydrogen bonding, which can alter the partitioning behavior of a molecule in ways that are not perfectly captured by fragment-based or whole-molecule prediction methods.

  • Metabolic Stability: Predicting metabolic stability is particularly challenging as it involves complex enzyme-substrate interactions. In silico models may correctly identify a compound as a substrate for a particular CYP isozyme but may not accurately predict the rate of metabolism.

Conclusion: An Integrated Approach for Confident Progression

The journey from a chemical structure on a screen to a viable drug candidate is fraught with challenges. This guide has illuminated the critical interplay between in silico prediction and experimental validation in the characterization of this compound. While computational tools provide an invaluable starting point, they are not a substitute for rigorous experimental work. By understanding the strengths and limitations of both approaches and by employing a systematic and self-validating experimental strategy, researchers can navigate the complexities of drug discovery with greater confidence and efficiency. The true power lies not in choosing one method over the other, but in the intelligent integration of both to build a comprehensive and reliable data package for each promising new chemical entity.

References

  • Avdeef, A. (2012).
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • SwissADME. Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
  • ADMET-AI. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Baranczewski, P., Stańczak, A., Sundberg, K., Knutson, D., Stern, K., Zha, J., & Walles, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453.
  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.

Sources

A Comparative Guide to the Synthesis of 4-Isopropoxy-3-methylbenzoic Acid: An Industrial Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-3-methylbenzoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural motifs are found in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest in the pharmaceutical and chemical industries. This guide provides an in-depth technical comparison of a benchmark industrial synthesis of this compound against viable alternatives, offering experimental data and insights to inform process development and optimization.

The prevailing industrial approach to synthesizing this compound involves a two-step process: a Williamson ether synthesis to introduce the isopropoxy group, followed by the oxidation of the methyl group to a carboxylic acid. This method is favored for its reliability, scalability, and use of readily available starting materials.

Benchmark Industrial Synthesis: A Two-Step Approach

The benchmark synthesis begins with the isopropylation of a suitable phenolic precursor, followed by oxidation. A common and economically viable starting material is 4-hydroxy-3-methylbenzoic acid or its corresponding methyl ester.[2][3][4][5] The ester form is often preferred to protect the carboxylic acid functionality during the etherification step, which is typically carried out under basic conditions.[6]

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an organohalide.[7] In the context of our target molecule, this involves the reaction of methyl 4-hydroxy-3-methylbenzoate with an isopropylating agent.

Causality of Experimental Choices:

  • Protection of the Carboxylic Acid: The carboxylic acid group is acidic and would be deprotonated under the basic conditions of the Williamson ether synthesis, potentially leading to side reactions or poor solubility. Esterification to the methyl ester prevents this interference.[6]

  • Choice of Base and Solvent: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used bases to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[6] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base without protonating the highly reactive alkoxide, thus accelerating the Sₙ2 reaction.[7][8]

  • Isopropylating Agent: Isopropyl bromide or isopropyl chloride are typical choices for the alkylating agent.

Experimental Protocol: Williamson Ether Synthesis of Methyl 4-Isopropoxy-3-methylbenzoate

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with methyl 4-hydroxy-3-methylbenzoate and anhydrous DMF.

  • Base Addition: Potassium carbonate is added to the mixture.

  • Alkylation: Isopropyl bromide is added dropwise to the stirred suspension.

  • Reaction: The mixture is heated to 80°C and stirred overnight.[9]

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure methyl 4-isopropoxy-3-methylbenzoate.

Step 2: Saponification (Hydrolysis)

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved through saponification using a strong base like sodium hydroxide.[6][10]

Experimental Protocol: Saponification of Methyl 4-Isopropoxy-3-methylbenzoate

  • Reaction Setup: The methyl 4-isopropoxy-3-methylbenzoate is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide.

  • Reaction: The solution is heated at reflux for 1-2 hours.[10]

  • Work-up: The methanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of 2-3, causing the precipitation of the carboxylic acid.[6]

  • Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Comparative Analysis of Synthetic Routes

While the benchmark two-step synthesis is widely adopted, alternative strategies exist, each with its own set of advantages and disadvantages.

Synthetic Route Key Steps Advantages Disadvantages Typical Yield
Benchmark Synthesis 1. Williamson Ether Synthesis2. SaponificationReliable, scalable, uses readily available starting materials.[7]Two-step process, requires protection of the carboxylic acid.80-90%
Alternative Route 1 1. Oxidation of 3-methyl-4-isopropoxytoluenePotentially a one-step process from a readily available precursor.Oxidation of the methyl group can be challenging and may require harsh conditions or expensive catalysts.[11][12][13]60-80%
Alternative Route 2 1. Friedel-Crafts Isopropylation of 3-methyl-4-hydroxybenzoic acid2. Esterification (if necessary)Direct isopropylation of the aromatic ring.Poor regioselectivity, potential for polyalkylation, and use of corrosive Lewis acid catalysts.[14][15]40-60%
Alternative Route 3 1. Grignard Reaction of a suitable aryl halide with CO₂A powerful method for forming C-C bonds and introducing the carboxylic acid group.[16][17][18]Requires strictly anhydrous conditions, and the Grignard reagent can be sensitive to functional groups.[16]65-85%

Visualizing the Synthetic Pathways

Benchmark Synthesis Workflow

Benchmark_Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Methyl 4-hydroxy-3-methylbenzoate C K₂CO₃, DMF A->C B Isopropyl Bromide B->C D Methyl 4-isopropoxy-3-methylbenzoate C->D E Methyl 4-isopropoxy-3-methylbenzoate F NaOH, MeOH/H₂O E->F G This compound F->G

Caption: Workflow of the benchmark two-step synthesis.

Logic for Route Selection

Route_Selection Start Select Synthesis Route Decision1 High Yield & Reliability? Start->Decision1 Benchmark Benchmark: Williamson Ether Synthesis + Oxidation Alt1 Alternative 1: Oxidation of Isopropoxytoluene Alt2 Alternative 2: Friedel-Crafts Isopropylation Alt3 Alternative 3: Grignard Reaction Decision1->Benchmark Yes Decision2 One-Step Process? Decision1->Decision2 No Decision2->Alt1 Yes Decision3 Mild Conditions? Decision2->Decision3 No Decision3->Alt2 No Decision3->Alt3 Yes

Caption: Decision tree for selecting a synthetic route.

Conclusion

The benchmark two-step synthesis of this compound via Williamson ether synthesis followed by saponification remains the most industrially viable route. Its high yield, reliability, and use of established, scalable chemical transformations make it the preferred method for large-scale production. While alternative routes offer potential advantages such as fewer steps, they often suffer from lower yields, harsher reaction conditions, or poor selectivity. For researchers and drug development professionals, a thorough understanding of these comparative aspects is essential for making informed decisions in process chemistry and ensuring a robust supply chain for critical pharmaceutical intermediates.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Douglass, J. E. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(11), 934. [Link]

  • Douglass, J. E. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(11), 934. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • ResearchGate. (2021). Methylarene oxidation. [Link]

  • Google Patents. (2007).
  • Taylor & Francis. (2010). Green Oxidation of Methylarenes to Benzoic Acids with Bromide/Bromate in Water. [Link]

  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Benzoic Acid from the Grignard Reaction. [Link]

  • Google Patents. (1998).
  • National Center for Biotechnology Information. (2022). Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis. [Link]

  • Taylor & Francis Online. (2010). Green Oxidation of Methylarenes to Benzoic Acids with Bromide/Bromate in Water. [Link]

  • Royal Society of Chemistry. (2021). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. [Link]

  • Google Patents. (2019). Preparation method of 3-methyl-4-isopropyl phenol.
  • Google Patents. (1994). 2,6-isopropyl-phenol preparing method.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

  • PrepChem.com. (2023). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. [Link]

  • Aldon Corporation. (n.d.). Innovating Science® - Grignard Synthesis of Benzoic Acid AP Chem Kit. [Link]

  • Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • Google Patents. (2017). Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (1999). Process for synthesizing benzoic acids.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. [Link]

  • European Patent Office. (1989). Process for the manufacture of derivatives of benzoic acid. [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • ACS Publications. (2025). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. [Link]

  • Wikipedia. Cumene process. [Link]

  • Google Patents. (2017). Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • SpectraBase. (n.d.). 4-Hydroxy-3-methylbenzoic acid, methyl ester. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzoic acid. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Isopropoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed, procedural framework for the proper disposal of 4-Isopropoxy-3-methylbenzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The protocols herein are designed to be self-validating, grounded in established safety principles and chemical knowledge.

Core Principle: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a compound is the foundational step in its safe management. While comprehensive toxicological data for this compound is not extensively published, its classification can be inferred from its chemical structure as a substituted benzoic acid and data from closely related analogues.

Hazard Assessment

Based on data for similar benzoic acid derivatives, this compound should be handled as a hazardous substance with the following potential classifications[1][2][3][4]:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2) [1][2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]

Therefore, all handling and disposal procedures must be designed to prevent contact with skin and eyes and to avoid the generation of airborne dust.

Chemical & Physical Profile

A summary of the compound's key properties is essential for logistical planning.

PropertyValueSource
CAS Number 856165-81-6[6]
Molecular Formula C₁₁H₁₄O₃[6]
Molecular Weight 194.23 g/mol [7]
Physical State Solid, Powder/Crystal
Appearance White to Off-white[4]
Solubility Insoluble in water[8]
Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The causality behind each selection is to create an impermeable barrier between the researcher and the chemical hazard.

  • Eye and Face Protection: At a minimum, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards[5][9][10]. If there is any risk of splashing (e.g., during neutralization or handling solutions), a face shield must be worn in combination with goggles[11][12].

  • Skin Protection: A standard laboratory coat is required. Wear chemical-resistant gloves appropriate for handling carboxylic acids and any solvents in use[11][13]. Always check the glove manufacturer's compatibility data. Contaminated gloves should be disposed of as hazardous waste.

  • Respiratory Protection: Under normal conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required for handling small quantities of this solid[10]. If there is a potential for generating dust, a NIOSH/MSHA-approved N95-rated respirator or equivalent should be used[9].

Waste Characterization and Segregation: The Foundation of Safe Disposal

This compound waste is classified as hazardous chemical waste. It must never be disposed of in regular trash or down the drain.

  • Incompatibility: This compound is incompatible with strong oxidizing agents and strong bases/acids[9][14][15]. Waste containers holding this acid must not be used for these other chemical classes to prevent dangerous reactions.

  • Waste Segregation: Maintain separate, clearly labeled waste streams for:

    • Solid this compound and contaminated disposables.

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware.

Step-by-Step Disposal Protocols

These protocols provide a direct, actionable workflow for managing waste from the point of generation to final collection.

Protocol 3.1: Disposal of Solid Waste and Contaminated Labware

This procedure applies to unused solid chemical, residual amounts on weighing papers, and contaminated disposable items (e.g., gloves, wipes, pipette tips).

  • Container Selection: Designate a rigid, sealable container made of compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar) for solid waste[16]. The container must be in good condition with no cracks or leaks[17].

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste[17]. Fill in all required information: full chemical name ("this compound"), concentration, and hazard characteristics (Irritant).

  • Waste Collection: Carefully place the solid waste and contaminated items into the designated container. Avoid generating dust.

  • Closure: Keep the container tightly closed at all times, except when adding waste[17].

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible chemicals[17].

Protocol 3.2: Disposal of Solutions Containing this compound

This applies to any experimental solutions, mother liquors, or solvent rinses.

  • Container Selection: Use a sealable, leak-proof container compatible with the solvent used (e.g., a glass solvent bottle with a screw cap). Do not use metal containers for acidic waste[16].

  • Labeling: Label the container with a "Hazardous Waste" tag, listing all chemical components, including solvents and their approximate percentages.

  • Collection: Pour the waste solution into the container using a funnel to prevent spills. Do not overfill; leave at least 5-10% headspace for thermal expansion[18].

  • Storage: Secure the cap tightly and store in secondary containment within a designated waste storage area.

Protocol 3.3: Managing Empty Stock Containers

An "empty" container is not truly empty and must be managed as hazardous waste until properly decontaminated.

  • Decontamination: The container must be triple-rinsed with a suitable solvent that can dissolve the compound[17][18].

  • Rinsate Collection: Crucially, the first and all subsequent rinses (rinsate) must be collected and disposed of as liquid hazardous waste as described in Protocol 3.2[17][19].

  • Final Disposal: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the container is considered decontaminated[18]. Remove or completely deface the original chemical label[19]. The clean container can then be disposed of in the regular laboratory glass recycling or trash, per your institution's policy[18][19].

Emergency Procedure: Minor Spill Management

For small spills of solid this compound:

  • Ensure Safety: Ensure the area is well-ventilated and you are wearing the full, mandatory PPE (Section 1.3).

  • Containment: Prevent the powder from spreading or becoming airborne. Do not use water.

  • Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation[5][13]. Use a dustpan and brush or absorbent pads.

  • Disposal: Place the collected material and all cleanup supplies into a labeled hazardous waste container as per Protocol 3.1.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_stream Phase 2: Waste Stream Selection & Handling cluster_final Phase 3: Final Disposition start Identify 4-Isopropoxy-3-methylbenzoic Acid Waste for Disposal hazards Step 1: Assess Hazards (Skin/Eye/Respiratory Irritant) start->hazards ppe Step 2: Don Mandatory PPE (Goggles, Gloves, Lab Coat) hazards->ppe waste_form Step 3: Identify Waste Form ppe->waste_form solid Solid Waste or Contaminated Disposables waste_form->solid Solid liquid Aqueous/Organic Solutions or Rinsate waste_form->liquid Liquid container Empty Stock Container waste_form->container Empty Container collect_solid Collect in Labeled Solid Waste Pail (Protocol 3.1) solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Bottle (Protocol 3.2) liquid->collect_liquid rinse Triple-Rinse Container (Protocol 3.3) container->rinse storage Step 4: Store Securely in Designated Waste Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Waste rinse->collect_rinsate collect_rinsate->collect_liquid dispose_container Deface Label & Dispose of Clean Container collect_rinsate->dispose_container pickup Step 5: Arrange Pickup by EHS or Licensed Disposal Contractor storage->pickup

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, mandatory PPE usage, and strict waste segregation outlined in this guide, researchers can effectively manage this chemical waste stream, ensuring a safe and compliant laboratory environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • PubChem. (2025, September 15). 4-Isopropoxybenzoic acid. National Center for Biotechnology Information.
  • USDA ARS. Acceptable Drain Disposal Procedures.
  • Emerald Performance Materials. (2022, December 22). Safety Data Sheet: Benzoic Acid USP.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ChemicalBook. (2026, January 27). 4-ISOPROPOXYBENZOIC ACID | 13205-46-4.
  • The Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance.
  • TCI Chemicals. (2024, December 10). Safety Data Sheet.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • Towson University. Hazardous Waste Management Procedures.
  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (2015, February 13). Safety Data Sheet: p-Toluic acid.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • BASF. (2026, February 17). Safety data sheet.
  • Ossila. Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Methyl-4-nitrobenzoic acid.
  • Manchester Organics. 4-Isopropoxy-3-methyl-benzoic acid | 856165-81-6.
  • California State University, Northridge. Hazardous Waste Disposal Procedures Handbook. Campus Safety Division.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. (OSHA 3151-02R 2023).
  • Cheméo. Chemical Properties of 3-Isopropoxybenzoic acid, methyl ester (CAS 350989-42-3).
  • Thermo Fisher Scientific. (2026, January 16). Safety Data Sheet.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. Safety Data Sheet: Vanillic acid.
  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid.
  • Wikipedia. p-Toluic acid.
  • ChemicalBook. (2023, April 23). 3-ISOPROPOXY-4-METHOXYBENZOIC ACID | 159783-29-6.

Sources

Guide to Personal Protective Equipment (PPE) & Safe Handling: 4-Isopropoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Profile

At a Glance: 4-Isopropoxy-3-methylbenzoic acid is a solid organic intermediate commonly used in drug discovery. While not classified as acutely toxic (Category 1 or 2), it possesses significant irritant properties due to its carboxylic acid moiety and lipophilic alkyl substitutions.

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[2][4][5][6]

Operational Directive: Treat this compound as a contact hazard and an inhalation risk (dust) . All manipulations must prevent mucosal contact and inhalation of fine particulates.

Risk Assessment & Technical Rationale

To ensure safety, we must understand the causality of the hazard. This is not just "acid powder"; it is a lipophilic organic acid.

  • Lipophilicity & Permeation: The isopropoxy (-OCH(CH3)2) and methyl (-CH3) groups increase the lipophilicity of the benzoic acid core. This means the compound can interact with and potentially permeate the lipid bilayer of skin cells more effectively than unsubstituted benzoic acid.

    • Implication: Latex gloves are insufficient. They are hydrophilic and offer poor resistance to organic permeation. Nitrile is the minimum standard.

  • Acidity (pKa ~4.0 - 4.5): Upon contact with moisture (sweat, tears, mucous membranes), the protonated acid dissociates, lowering local pH and causing immediate protein denaturation and irritation.

    • Implication: Eye protection must seal against dust ingress, not just liquid splash.

The PPE Matrix: Validated Protection Standards

The following matrix defines the required PPE based on the specific operational context.

PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosolization)Technical Specification & Rationale
Hand Protection Nitrile Gloves (Double-gloved recommended)Nitrile (Inner) + Laminate (Outer) Spec: Minimum 0.11mm thickness. Why: Nitrile resists organic acids. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Safety Glasses with side shieldsChemical Goggles Spec: ANSI Z87.1+ compliant. Why: Goggles are required if fine dust is generated, as dust can bypass side shields and react with tear fluid.
Respiratory Fume Hood (Primary)N95 or P100 Respirator Spec: Fume hood face velocity 80-100 fpm. Why: Engineering controls are primary. Respirators are a backup only if hood access is impossible.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Sleeve Covers or ApronSpec: High-neck, long sleeve. Why: Prevents accumulation of dust on street clothes, which can be transferred home.

Operational Protocol: A Self-Validating System

Safety is not a passive state; it is an active process. Follow this workflow where every step includes a "Check" to validate safety before proceeding.

Phase 1: Preparation (The "Pre-Flight" Check)
  • Ventilation Verification:

    • Action: Check the fume hood monitor.

    • Validation: Ensure flow is between 80–100 fpm. If the alarm is silent but flow feels weak, use a "Kimwipe test" (tissue should be pulled gently inward). Do not proceed if flow is turbulent or absent.

  • Glove Integrity Check:

    • Action: Don nitrile gloves.

    • Validation: Inspect for micro-tears or discoloration. Perform a quick "inflation test" (trap air in the glove) if the box is old.

Phase 2: Handling (Weighing & Transfer)
  • The "Working Triangle": Keep the balance, the source container, and the receiving vessel deep inside the hood (at least 6 inches back).

  • Static Control: Organic powders often carry static charge, causing "jumping" crystals.

    • Technique: Use an antistatic gun or allow the spatula to touch the grounded balance pan before dipping into the reagent bottle.

  • Transfer:

    • Action: Transfer slowly to minimize dust cloud formation.

    • Validation: If visible dust rises more than 2 inches, pause. You are moving too fast or air currents are too strong.

Phase 3: Decontamination & Doffing
  • Primary Decon: Wipe the balance area with a wet paper towel (water solubilizes the acid) followed by an ethanol wipe.

  • Doffing Sequence:

    • Remove outer gloves (if double gloved) inside the hood.

    • Remove lab coat.

    • Wash hands with soap and water for 20 seconds.

    • Validation: Visually inspect wrists for redness (contact dermatitis).

Emergency Response & Disposal

Accidental Exposure[8]
  • Eye Contact: IMMEDIATE FLUSHING. Do not wait. Flush for 15 minutes. The acidity can cause corneal opacity if untreated.

  • Skin Contact: Wash with soap and copious water.[2][3][5][7] Do not use ethanol on skin (it increases vasodilation and absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention.

Waste Disposal Plan
  • Solid Waste: Dispose of paper towels, gloves, and solid chemical in the Solid Hazardous Waste container (labeled "Organic Acid Solids").

  • Liquid Waste: If dissolved in solvent, dispose in Organic Solvents stream.

  • Container: Triple rinse empty bottles with solvent before discarding or recycling glass.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of the handling process, emphasizing the "Stop/Go" decision points that ensure operator safety.

SafetyWorkflow cluster_PPE PPE Selection Start START: Handling Request RiskAssess Risk Assessment (Check SDS & Quantity) Start->RiskAssess SelectGloves Select Nitrile Gloves (Thickness > 0.11mm) RiskAssess->SelectGloves SelectEyes Select Eye Protection (Glasses vs Goggles) SelectGloves->SelectEyes EngineeringCheck Engineering Control Check (Fume Hood Flow > 80fpm) SelectEyes->EngineeringCheck FailSafe STOP: Do Not Proceed Contact EHS EngineeringCheck->FailSafe Fail Handling Active Handling (Keep 6 inches inside hood) EngineeringCheck->Handling Pass Decon Decontamination (Wet Wipe -> Solvent Wipe) Handling->Decon Disposal Disposal (Solid Organic Waste) Decon->Disposal

Figure 1: Operational workflow for handling this compound, emphasizing the critical engineering control check.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: Benzoic Acid Derivatives. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][7] Laboratory Safety Guidance. Retrieved October 26, 2023, from [Link]

(Note: Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor, as synthesis impurities may alter the hazard profile.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.